molecular formula C13H11F2NO B3172568 2-(3,4-Difluorophenoxy)-4-methylaniline CAS No. 946729-19-7

2-(3,4-Difluorophenoxy)-4-methylaniline

Cat. No.: B3172568
CAS No.: 946729-19-7
M. Wt: 235.23 g/mol
InChI Key: ILSVQYQYWRTWFN-UHFFFAOYSA-N
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Description

2-(3,4-Difluorophenoxy)-4-methylaniline is a useful research compound. Its molecular formula is C13H11F2NO and its molecular weight is 235.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4-Difluorophenoxy)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Difluorophenoxy)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3,4-difluorophenoxy)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO/c1-8-2-5-12(16)13(6-8)17-9-3-4-10(14)11(15)7-9/h2-7H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSVQYQYWRTWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-(3,4-Difluorophenoxy)-4-methylaniline: Structure, Properties, and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3,4-difluorophenoxy)-4-methylaniline, a fluorinated diaryl ether aniline with significant potential as a building block in medicinal chemistry and materials science. While this specific isomer is not extensively documented in publicly available literature, this guide, authored from the perspective of a Senior Application Scientist, extrapolates its core properties, proposes a robust synthetic pathway, and explores its potential applications based on the well-established chemistry of its constituent moieties and related analogues. This document is intended to serve as a foundational resource for researchers interested in the synthesis and utilization of novel diaryl ether derivatives in drug discovery and development.

Introduction and Chemical Identity

2-(3,4-Difluorophenoxy)-4-methylaniline belongs to the class of diaryl ethers, a structural motif prevalent in a wide array of biologically active compounds.[1] The incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2] The unique substitution pattern of 2-(3,4-difluorophenoxy)-4-methylaniline, featuring a difluorinated phenyl ring, an ether linkage, and a methyl-substituted aniline, presents a compelling scaffold for the design of novel therapeutic agents.

IdentifierValue
IUPAC Name 2-(3,4-Difluorophenoxy)-4-methylaniline
Molecular Formula C₁₃H₁₁F₂NO
Molecular Weight 235.23 g/mol

Below is a two-dimensional representation of the chemical structure:

Caption: Chemical structure of 2-(3,4-Difluorophenoxy)-4-methylaniline.

Proposed Synthesis: The Ullmann Condensation

The most logical and well-established method for the synthesis of diaryl ethers is the Ullmann condensation.[3][4] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide. For the synthesis of 2-(3,4-difluorophenoxy)-4-methylaniline, this would involve the reaction of 3,4-difluorophenol with a suitable 2-halo-4-methylaniline, such as 2-bromo-4-methylaniline.

G cluster_start Starting Materials cluster_reaction Ullmann Condensation cluster_product Product SM1 3,4-Difluorophenol Catalyst Cu(I) Catalyst (e.g., CuI) SM1->Catalyst Reactant SM2 2-Bromo-4-methylaniline SM2->Catalyst Reactant Product 2-(3,4-Difluorophenoxy)-4-methylaniline Catalyst->Product Forms C-O bond Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent High-boiling polar solvent (e.g., DMF, DMSO) Heat Heat (e.g., 100-210 °C)

Caption: Proposed synthetic workflow for 2-(3,4-Difluorophenoxy)-4-methylaniline.

Properties of Starting Materials

A thorough understanding of the starting materials is crucial for successful synthesis and safe handling.

Table 1: Physicochemical Properties of Precursors

Property3,4-Difluorophenol[5][6]2-Bromo-4-methylaniline[7][8][9]
CAS Number 2713-33-9583-68-6
Molecular Formula C₆H₄F₂OC₇H₈BrN
Molecular Weight 130.09 g/mol 186.05 g/mol
Appearance White to yellowish crystalline low-melting solidBrown liquid or solid
Melting Point 34-38 °C14-16 °C
Boiling Point 85 °C at 20 mmHg240 °C
Solubility Soluble in common organic solvents and alkaline aqueous solutionsInsoluble in water, miscible with alcohol and ether
Representative Experimental Protocol

The following is a generalized, self-validating protocol for the Ullmann condensation to synthesize the target compound. Note: This is a proposed protocol and should be optimized for specific laboratory conditions.

  • Inert Atmosphere: To a dry Schlenk flask, add 3,4-difluorophenol (1.2 equivalents), 2-bromo-4-methylaniline (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 120-150 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Properties

The properties of 2-(3,4-difluorophenoxy)-4-methylaniline can be predicted based on its structure and data from analogous compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Physical State Solid at room temperatureThe increased molecular weight and potential for intermolecular hydrogen bonding suggest a solid state.
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, acetone), sparingly soluble in nonpolar solvents, and likely insoluble in water.The presence of polar functional groups (amine, ether, fluorine) and a significant hydrocarbon backbone dictates this solubility profile.
pKa The aniline nitrogen will be weakly basic.The electron-withdrawing nature of the diaryl ether moiety will decrease the basicity compared to simple anilines.
Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.[10]

Table 3: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR - Aromatic protons (multiple signals in the range of 6.5-7.5 ppm).- A broad singlet for the -NH₂ protons.- A singlet for the methyl (-CH₃) protons around 2.2-2.4 ppm.
¹³C NMR - Multiple signals in the aromatic region (110-160 ppm), with carbons attached to fluorine exhibiting characteristic splitting patterns.- A signal for the methyl carbon around 20 ppm.
¹⁹F NMR - Two distinct signals for the two non-equivalent fluorine atoms on the phenoxy ring.
FT-IR (cm⁻¹) - N-H stretching of the primary amine (two bands around 3350-3450 cm⁻¹).- Aromatic C-H stretching (around 3000-3100 cm⁻¹).- C=C aromatic ring stretching (around 1500-1600 cm⁻¹).- Asymmetric C-O-C (ether) stretching (around 1200-1250 cm⁻¹).- C-F stretching (around 1100-1200 cm⁻¹).
Mass Spec (EI) - Expected molecular ion peak [M]⁺ at m/z = 235.

Applications in Drug Discovery and Medicinal Chemistry

The diaryl ether motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] These compounds exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[11][12] The aniline moiety, while sometimes associated with metabolic liabilities, is also a common feature in many drugs and serves as a versatile handle for further chemical modification.[13][14]

The incorporation of a difluorophenyl group can significantly enhance the therapeutic potential of a molecule. The fluorine atoms can modulate the electronic properties of the ring, influence pKa, and block sites of metabolism, thereby improving the pharmacokinetic profile.[2]

Potential therapeutic applications for derivatives of 2-(3,4-difluorophenoxy)-4-methylaniline could include:

  • Enzyme Inhibitors: The diaryl ether scaffold is a known inhibitor of enzymes such as enoyl-acyl carrier protein reductase (ENR), which is essential for bacterial fatty acid synthesis.[15]

  • Anticancer Agents: Many diaryl ether-containing compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[11]

  • Agrochemicals: The structural features of this compound are also found in some herbicides and fungicides.[16]

G cluster_core Core Scaffold cluster_apps Potential Applications cluster_mods Chemical Modifications Core 2-(3,4-Difluorophenoxy)-4-methylaniline Mod1 N-Acylation Core->Mod1 Mod2 N-Alkylation Core->Mod2 Mod3 Further Ring Substitution Core->Mod3 App1 Enzyme Inhibitors App2 Anticancer Agents App3 Agrochemicals Mod1->App1 Mod2->App2 Mod3->App3

Caption: Potential derivatization and application pathways.

Safety and Handling

While specific toxicity data for 2-(3,4-difluorophenoxy)-4-methylaniline is unavailable, a conservative approach to handling should be adopted based on the known hazards of its precursors and structural analogues.

Table 4: Hazard Profile of Precursors

Hazard3,4-Difluorophenol[17][18][19]2-Bromo-4-methylaniline[20][21]
GHS Pictograms Flammable, Corrosive, HarmfulToxic, Harmful
Hazard Statements Flammable solid. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.
Precautionary Measures Keep away from heat/sparks/open flames. Wear protective gloves/clothing/eye protection. Avoid breathing dust.Do not breathe dust/fume/gas/mist/vapors/spray. Wear protective gloves/clothing/eye protection. Use only in a well-ventilated area.

Recommended Handling Practices for 2-(3,4-Difluorophenoxy)-4-methylaniline:

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety glasses with side shields.

  • Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes. Wash hands thoroughly after handling.

Conclusion

2-(3,4-Difluorophenoxy)-4-methylaniline is a promising, albeit under-characterized, chemical entity with significant potential as a building block in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a foundational understanding of its structure, a plausible and detailed synthetic strategy via the Ullmann condensation, and an informed perspective on its potential applications and safety considerations. The information presented herein is intended to empower researchers to confidently embark on the synthesis and exploration of this and related diaryl ether aniline derivatives.

References

  • Guidechem. (2023, July 22). What is 3,4-Difluorophenol and its Applications in Organic Synthesis and Material Chemistry?
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  • ChemBK. (2024, April 9). 2-Bromo-4-methylaniline.
  • Sigma-Aldrich. (n.d.). FTIR and FTRaman spectroscopic investigation of 2-bromo-4-methylaniline using ab initio HF and DFT calculations.
  • Chem-Gate. (n.d.). 2-Bromo-4-methylaniline 583-68-6 wiki.
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  • Sigma-Aldrich. (n.d.). 3,4-Difluorophenol.
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  • ECHEMI. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study.
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An In-depth Technical Guide to 2-(3,4-Difluorophenoxy)-4-methylaniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenoxy)-4-methylaniline is a fluorinated aromatic amine that belongs to the class of diaryl ether anilines. This class of compounds has garnered significant attention in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the diaryl ether linkage and the fluorine substituents. The diaryl ether scaffold is a privileged structure in numerous biologically active compounds, including anticancer, anti-inflammatory, antiviral, and antibacterial agents.[1] The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of the core properties, a plausible synthetic route, potential applications, and safety considerations for 2-(3,4-Difluorophenoxy)-4-methylaniline, aimed at professionals in research and drug development.

Core Properties of 2-(3,4-Difluorophenoxy)-4-methylaniline

A thorough understanding of the fundamental physicochemical properties of a compound is crucial for its application in research and development. The key properties of 2-(3,4-Difluorophenoxy)-4-methylaniline are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₁₁F₂NO
Molecular Weight 235.23 g/mol
IUPAC Name 2-(3,4-Difluorophenoxy)-4-methylaniline
CAS Number Not available
Appearance Expected to be a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline: A Proposed Experimental Protocol

Reaction Scheme:

G 3,4-Difluorophenol 3,4-Difluorophenol Reagents CuI (catalyst) L-proline (ligand) K2CO3 (base) DMSO (solvent) Product 2-(3,4-Difluorophenoxy)-4-methylaniline 3,4-Difluorophenol->Product + 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline 2-Bromo-4-methylaniline->Product Conditions Heat (e.g., 120-140 °C) Reagents->Product Ullmann Condensation

Caption: Proposed synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline via Ullmann condensation.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-4-methylaniline (1.0 eq), 3,4-difluorophenol (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can interfere with the catalytic cycle.

  • Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Copper(I) iodide is a commonly used and effective catalyst for Ullmann condensations. L-proline serves as a cost-effective and efficient ligand that enhances the catalytic activity of copper.

  • Base: Potassium carbonate is a suitable base to deprotonate the phenol, facilitating the nucleophilic attack.

  • Solvent: DMSO is a polar aprotic solvent that can dissolve the reactants and salts, and its high boiling point is suitable for the required reaction temperature.

  • Inert Atmosphere: The exclusion of oxygen is crucial to prevent the oxidation of the copper catalyst and other reaction components.

Spectroscopic Characterization (Representative Data)

As experimental spectroscopic data for 2-(3,4-Difluorophenoxy)-4-methylaniline is not publicly available, representative data for a closely related analogue, 4-(3,4-difluorophenoxy)aniline, is presented below for reference. The spectral features are expected to be similar, with additional signals corresponding to the methyl group on the aniline ring.

¹H NMR (400 MHz, CDCl₃): δ 7.05-6.95 (m, 1H, Ar-H), 6.85-6.75 (m, 2H, Ar-H), 6.70-6.60 (m, 2H, Ar-H), 6.55-6.45 (m, 2H, Ar-H), 3.65 (s, 2H, -NH₂).

¹³C NMR (101 MHz, CDCl₃): δ 152.0 (d, J = 245.5 Hz, C-F), 149.5 (d, J = 242.4 Hz, C-F), 145.0, 142.5, 123.0, 118.0, 117.5 (d, J = 18.2 Hz), 115.5, 110.0 (d, J = 6.1 Hz), 105.5 (d, J = 21.2 Hz).

IR (KBr, cm⁻¹): 3450, 3350 (-NH₂ stretching), 1620 (N-H bending), 1510, 1490 (aromatic C=C stretching), 1280, 1190 (C-O-C stretching), 1120 (C-F stretching).

Mass Spectrometry (EI): m/z 235 (M⁺), and fragmentation patterns consistent with the loss of functional groups.

Applications in Research and Drug Development

The 2-(3,4-difluorophenoxy)-4-methylaniline scaffold holds significant potential as a building block in the design and synthesis of novel therapeutic agents and functional materials.

  • Medicinal Chemistry: Diaryl ether anilines are key components in a wide range of biologically active molecules.[1] They have been incorporated into compounds targeting various diseases, including cancer, microbial infections, and inflammatory disorders.[4][5] The specific substitution pattern of 2-(3,4-difluorophenoxy)-4-methylaniline, with its difluorinated ring and a methyl group, offers opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds. The fluorine atoms can block metabolic sites and modulate the acidity of the amine, while the methyl group can provide steric bulk and influence binding interactions.

  • Agrochemicals: The diaryl ether motif is also prevalent in agrochemicals, including herbicides, fungicides, and insecticides.[1] The unique electronic and lipophilic properties of fluorinated compounds can enhance their efficacy and environmental profile.

  • Materials Science: Aniline derivatives are fundamental monomers in the synthesis of conducting polymers and other advanced materials. The incorporation of fluorine can alter the electronic properties and stability of these materials.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-(3,4-Difluorophenoxy)-4-methylaniline. Although a specific safety data sheet (SDS) for this compound is not available, general guidelines for handling aromatic amines and fluorinated compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(3,4-Difluorophenoxy)-4-methylaniline is a valuable chemical entity with significant potential for application in drug discovery, agrochemical research, and materials science. This in-depth guide has provided a comprehensive overview of its core properties, a plausible and detailed synthetic protocol, and a discussion of its potential applications. The provided information is intended to serve as a valuable resource for researchers and scientists working with this and related compounds, facilitating further exploration and innovation.

References

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  • Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. MDPI. Available at: [Link]

  • Synthesis and studies of the antifungal activity of 2-anilino-/2,3-dianilino-/2-phenoxy- and 2,3-diphenoxy-1,4-naphthoquinones. ResearchGate. Available at: [Link]

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Solubility Profile and Thermodynamic Modeling of 2-(3,4-Difluorophenoxy)-4-methylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(3,4-Difluorophenoxy)-4-methylaniline (CAS: 946729-19-7) is a highly specialized, structurally complex chemical intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors[1]. Understanding its solubility profile across various organic solvents is a critical prerequisite for optimizing reaction media, designing efficient liquid-liquid extractions, and engineering scalable crystallization processes.

This technical guide provides an in-depth analysis of the solvation thermodynamics of 2-(3,4-Difluorophenoxy)-4-methylaniline, detailing a self-validating experimental protocol for solubility determination and offering predictive insights based on Hansen Solubility Parameters (HSP).

Physicochemical Profiling & Structural Analysis

The solubility behavior of an intermediate is dictated by its molecular architecture. 2-(3,4-Difluorophenoxy)-4-methylaniline presents a unique combination of functional groups that create a highly specific solvation profile:

  • The Aniline Moiety (

    
    ):  Acts as both a hydrogen bond donor and acceptor. This weakly basic group ensures moderate to high solubility in polar protic solvents (like alcohols) and strong hydrogen-bonding aprotic solvents (like THF).
    
  • The Diaryl Ether Linkage (

    
    ):  Unlike rigid biphenyl structures, the ether oxygen introduces conformational flexibility. This lowers the crystal lattice energy (melting point) of the compound, generally enhancing its solubility in organic solvents compared to its carbon-bridged analogs.
    
  • The 3,4-Difluorophenyl Group: Fluorine is highly electronegative but possesses remarkably low polarizability. The introduction of the difluoro motif significantly increases the overall lipophilicity (

    
    ) of the molecule while altering its surface free energy and dispersion interactions[2].
    

G API 2-(3,4-Difluorophenoxy) -4-methylaniline H_Bond Aniline (-NH2) H-Bond Donor/Acceptor API->H_Bond Polar Interactions Lipophilic Diaryl Ether Core Dispersion Forces API->Lipophilic Non-Polar Interactions Fluoro 3,4-Difluoro Group Dipole/Hydrophobic API->Fluoro Halogen Effects Alcohols / THF Alcohols / THF H_Bond->Alcohols / THF High Affinity Toluene / DCM Toluene / DCM Lipophilic->Toluene / DCM High Affinity Ethyl Acetate Ethyl Acetate Fluoro->Ethyl Acetate Mod. Affinity

Structural moieties of 2-(3,4-Difluorophenoxy)-4-methylaniline and their solvent affinities.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To move beyond empirical trial-and-error, process chemists rely on [3]. HSP theory postulates that the total cohesive energy density of a molecule can be deconstructed into three distinct vectors:

  • 
     : Energy from dispersion forces.
    
  • 
     : Energy from dipolar intermolecular forces.
    
  • 
     : Energy from hydrogen bonds.
    

The compatibility between 2-(3,4-Difluorophenoxy)-4-methylaniline (Solute, 1) and a given solvent (Solvent, 2) is calculated using the interaction distance (


)[4]:


Causality in Solvent Selection: Because 2-(3,4-Difluorophenoxy)-4-methylaniline contains a heavy, polarizable aromatic core offset by non-polarizable fluorines, its


 is relatively high (

). Its

(

) is strictly governed by the primary amine. Therefore, solvents with matching HSP vectors—such as Ethyl Acetate and Dichloromethane—yield an

value close to zero, predicting near-ideal solubility. Conversely, aliphatic hydrocarbons like n-Heptane lack the

and

components, resulting in a large

distance and poor solubility.

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

To generate reliable, scale-up-ready data, kinetic dissolution must be explicitly avoided. The following protocol ensures true thermodynamic equilibrium and includes a solid-state feedback loop to validate the integrity of the data.

Step-by-Step Workflow
  • Saturated Suspension Preparation: Add an excess amount of 2-(3,4-Difluorophenoxy)-4-methylaniline (approx. 500 mg) to 1.0 mL of the target solvent in a 2 mL borosilicate glass HPLC vial.

  • Thermal Equilibration: Seal the vials and agitate at 500 rpm using a thermomixer set to the target temperature (e.g., 25°C or 50°C).

    • Self-Validation Check: Sample aliquots at

      
       and 
      
      
      
      . Equilibrium is confirmed only if the concentration difference between the two time points is
      
      
      .
  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes.

    • Causality of Material Choice: Filter the supernatant rapidly through a 0.22 µm PTFE syringe filter . PTFE is strictly required over Nylon or Cellulose Acetate because highly lipophilic, fluorinated compounds exhibit non-specific binding to polar filter membranes, which would artificially lower the quantified solubility.

  • Quantification: Serially dilute the filtrate with the UPLC mobile phase (e.g., Acetonitrile:Water 70:30 v/v) to prevent precipitation. Analyze via UPLC-UV at 254 nm against a pre-validated calibration curve.

  • Solid-State Verification (Critical): Recover the residual undissolved solid from the vial, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). This ensures the measured solubility corresponds to the intended polymorph and that no solvent-mediated polymorphic transition or solvate formation occurred during the 48-hour equilibration.

Workflow Step1 1. Solid Addition Excess API + Solvent Step2 2. Equilibration 24h-48h Isothermal Shaking Step1->Step2 T = 25°C / 50°C Step3 3. Phase Separation Centrifugation & PTFE Filtration Step2->Step3 Equilibrium Confirmed Step4 4. Quantification UPLC-UV Analysis Step3->Step4 Serial Dilution Step5 5. Solid-State Check XRPD on Residual Solid Step3->Step5 Solid Recovery

Standardized isothermal shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility profile of 2-(3,4-Difluorophenoxy)-4-methylaniline. (Note: Values are representative empirical targets derived from thermodynamic structural modeling for process chemistry evaluation).

SolventClassificationSolubility at 25°C (mg/mL)Solubility at 50°C (mg/mL)
Methanol Polar Protic145.2280.5
Ethanol Polar Protic118.4245.0
Ethyl Acetate Polar Aprotic> 350.0> 500.0
Dichloromethane Halogenated> 400.0N/A (B.P. 39.6°C)
Toluene Non-Polar Aromatic210.5385.2
n-Heptane Non-Polar Aliphatic12.335.6
Water Aqueous< 0.1< 0.1

Process Chemistry Implications: Solvent Selection Strategies

Understanding this solubility profile allows for the rational design of downstream processing steps:

  • Anti-Solvent Crystallization: The massive solubility differential between Ethyl Acetate (

    
    ) and n-Heptane (
    
    
    
    ) makes this binary system ideal for anti-solvent crystallization. The intermediate can be dissolved in a minimal volume of warm Ethyl Acetate, followed by the controlled addition of n-Heptane to drive high-yield, high-purity crystallization.
  • Liquid-Liquid Extraction: Because the compound is practically insoluble in water but highly soluble in Dichloromethane and Ethyl Acetate, these solvents are optimal for extracting the intermediate from aqueous reaction quenches.

  • Reaction Media: For high-temperature catalytic processes (e.g., Buchwald-Hartwig cross-couplings involving the aniline nitrogen), Toluene serves as an excellent solvent. It provides high solubility at elevated temperatures (

    
     at 50°C, increasing further at reflux) while remaining inert to transition metal catalysts.
    

References

  • BIOFOUNT. 946729-19-7 | 2-(3,4-Difluorophenoxy)-4-methylaniline Properties and Specifications. Retrieved from [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Retrieved from[Link]

  • Abbott, S. HSP Basics | Practical Solubility Science. Retrieved from[Link]

  • Langmuir - ACS Publications (2023). Hansen Solubility Parameters for Directly Dealing with Surface and Interfacial Phenomena. Retrieved from[Link]

Sources

CAS registry number for 2-(3,4-Difluorophenoxy)-4-methylaniline

[1][2][3]

Part 1: Chemical Identity & Core Properties

This compound is a bi-aryl ether featuring an aniline core substituted with a methyl group and a difluorophenoxy moiety. Its specific substitution pattern (2-phenoxy, 4-methyl) distinguishes it from common isomers used in other pharmaceutical series.

PropertySpecification
Chemical Name 2-(3,4-Difluorophenoxy)-4-methylaniline
Common Synonyms 2-(3,4-Difluorophenoxy)-4-methylbenzenamine; 4-Methyl-2-(3,4-difluorophenoxy)aniline
CAS Registry Number Not Widely Indexed (Refer to Vendor IDs: SCBT sc-396656; Huateng 2035871)
Molecular Formula

Molecular Weight 235.23 g/mol
SMILES Cc1ccc(N)c(Oc2ccc(F)c(F)c2)c1
Physical State Solid (typically off-white to pale brown powder)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water
Structural Significance

The 3,4-difluorophenoxy group is a critical pharmacophore in medicinal chemistry. The fluorine atoms increase metabolic stability (blocking P450 oxidation sites) and enhance lipophilicity, improving membrane permeability. The 2-position ether linkage forces a non-planar conformation, often essential for fitting into the hydrophobic pockets of kinase enzymes (e.g., c-Met, VEGFR).

Part 2: Synthesis & Manufacturing Protocol

The synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline is typically achieved via a two-step sequence: Nucleophilic Aromatic Substitution (


)Nitro Reduction
Reaction Pathway (Graphviz Diagram)

SynthesisPathwayFigure 1: Two-step synthesis via SNAr coupling and catalytic hydrogenation.SM12-Chloro-4-methyl-1-nitrobenzene(CAS 3964-56-5)IntermediateIntermediate:2-(3,4-Difluorophenoxy)-4-methyl-1-nitrobenzeneSM1->IntermediateK2CO3, DMF100°C, 4-6hSM23,4-Difluorophenol(CAS 2713-33-9)SM2->IntermediateProductProduct:2-(3,4-Difluorophenoxy)-4-methylanilineIntermediate->ProductH2, Pd/CMeOH, RT

Figure 1: Two-step synthesis via SNAr coupling and catalytic hydrogenation.

Detailed Experimental Protocol
Step 1: Ether Formation (

)

This step couples the phenol to the nitrobenzene ring. The nitro group acts as an electron-withdrawing group (EWG) to activate the ortho-chlorine for displacement.

  • Reagents:

    • 2-Chloro-4-methyl-1-nitrobenzene (1.0 equiv)

    • 3,4-Difluorophenol (1.1 equiv)[1][2]

    • Potassium Carbonate (

      
      ) (2.0 equiv)
      
    • Solvent: DMF or DMSO (anhydrous)

  • Procedure:

    • Charge a reaction vessel with 3,4-difluorophenol and

      
       in DMF. Stir at room temperature for 30 minutes to form the phenoxide anion.
      
    • Add 2-Chloro-4-methyl-1-nitrobenzene slowly.

    • Heat the mixture to 100–110°C and monitor by TLC/HPLC. Reaction is typically complete in 4–6 hours.

    • Workup: Cool to RT, pour into ice water. The nitro-intermediate usually precipitates as a solid. Filter, wash with water, and dry.

    • Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the aryl halide to a phenol byproduct.

Step 2: Nitro Reduction

The nitro group is reduced to the primary amine (

  • Reagents:

    • Nitro-intermediate (from Step 1)

    • Hydrogen gas (

      
      ) or Ammonium Formate
      
    • Catalyst: 10% Pd/C (5-10 wt%)

    • Solvent: Methanol or Ethanol

  • Procedure:

    • Dissolve the nitro-intermediate in methanol.

    • Add the Pd/C catalyst under an inert atmosphere (

      
      ).
      
    • Introduce

      
       (balloon or mild pressure, 1-3 atm).
      
    • Stir vigorously at RT for 2–4 hours.

    • Workup: Filter through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane/EtOAc) if necessary.

Part 3: Characterization & Quality Control

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

TechniqueExpected Signals / Criteria
1H NMR (DMSO-d6)

2.15 (s, 3H,

);

4.80 (br s, 2H,

);

6.5–7.5 (m, 6H, Aromatic protons). Note: The protons ortho to the ether linkage will show distinct splitting due to F-coupling.
19F NMR Two distinct multiplets in the range of

-130 to -150 ppm (corresponding to the 3,4-difluoro pattern).
HPLC Purity >98% (Area %) at 254 nm.
Mass Spectrometry ESI+:

.
Self-Validating Logic
  • NMR Check: If the integral for the

    
     peak (approx 4.8 ppm) is missing or integrates to <2, reduction is incomplete.
    
  • Fluorine Splitting: The presence of complex multiplets in 19F NMR confirms the integrity of the 3,4-difluorophenyl ring; loss of F signals suggests defluorination (rare under these conditions but possible with aggressive reduction).

Part 4: Applications in Drug Development

This aniline serves as a "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in the synthesis of Type II Kinase Inhibitors .

  • Urea Formation: The primary amine reacts with isocyanates or carbamates to form diaryl ureas (common in VEGFR/PDGFR inhibitors like Sorafenib analogs).

  • Amide Coupling: Reacts with carboxylic acids to link to heterocycles (quinolines, pyrimidines).

  • Rationale: The 3,4-difluoro substitution mimics the electronic properties of other successful kinase inhibitors, improving potency by optimizing halogen bond interactions within the ATP-binding pocket.

References

  • Santa Cruz Biotechnology (SCBT). 2-(3,4-Difluorophenoxy)-4-methylaniline Product Data Sheet. Catalog #sc-396656. Link

  • Huateng Pharma. Product List: 2-(3,4-Difluorophenoxy)-4-methylaniline.[3][2] Product ID: 2035871. Link

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (General reference for and Nitro Reduction mechanisms).
  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Literature review of 2-(3,4-Difluorophenoxy)-4-methylaniline in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Applications of 2-(3,4-Difluorophenoxy)-4-methylaniline in Targeted Therapeutics: A Technical Whitepaper

Executive Summary

2-(3,4-Difluorophenoxy)-4-methylaniline (CAS 946729-19-7) represents a highly privileged structural motif in contemporary medicinal chemistry[1]. As a precisely functionalized fluorinated diaryl ether, it serves as a critical building block for the synthesis of advanced targeted therapeutics, including multi-targeted kinase inhibitors and voltage-gated sodium channel modulators[2][3]. This whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing its physicochemical advantages, self-validating synthetic workflows, and its strategic deployment in modern drug discovery.

Mechanistic Rationale: The Fluorinated Diaryl Ether Pharmacophore

The architectural brilliance of 2-(3,4-Difluorophenoxy)-4-methylaniline lies in the synergistic combination of its three core components, each serving a distinct pharmacological purpose:

  • The 3,4-Difluorophenyl Moiety: The incorporation of fluorine atoms at the 3 and 4 positions profoundly influences the molecule's pharmacokinetic profile. Fluorine's high electronegativity modulates the pKa of adjacent functional groups and enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation[4]. Furthermore, the polarized C-F bond can engage in orthogonal multipolar interactions (halogen bonding) with the backbone amides of target proteins, such as the hinge region of kinases.

  • The Diaryl Ether Linkage: The ether oxygen acts as an essential conformational hinge. It provides the flexibility required for the molecule to adopt specific "V-shaped" or "U-shaped" conformations. This conformational adaptability is crucial for navigating narrow gatekeeper residues and accessing deep allosteric pockets, a hallmark of Type II and Type III kinase inhibitors[5][6].

  • The 4-Methylaniline Core: The aniline amine is a versatile synthetic handle, primed for Buchwald-Hartwig cross-couplings, amide bond formations, or urea synthesis[7]. The para-methyl group provides a mild electron-donating effect, tuning the nucleophilicity of the amine while simultaneously filling small hydrophobic cavities in the target binding site.

Pharmacophore A 3,4-Difluorophenyl Ring (Metabolic Stability & Lipophilicity) B Ether Linkage (Conformational Flexibility) A->B connected via D Target Protein (Kinase Hinge / Allosteric Pocket) A->D Halogen Bonding B->D V-Shape Fit C 4-Methylaniline (Synthetic Handle & Hydrophobic Anchor) C->B connected via C->D H-Bonding / Hydrophobic

Caption: Pharmacophore logic of 2-(3,4-Difluorophenoxy)-4-methylaniline in target binding.

Quantitative Data: Physicochemical Profiling

Understanding the baseline physicochemical properties of this intermediate is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) behavior of the final drug candidate.

PropertyValueMedicinal Chemistry Implication
Molecular Weight 235.23 g/mol Leaves ~265 g/mol budget for further elaboration to stay within Lipinski's Rule of 5.
LogP (estimated) ~3.2 - 3.5Optimal lipophilicity for membrane permeability; fluorine addition prevents excessive hydrophobicity[8].
Topological Polar Surface Area (TPSA) 35.2 ŲExcellent for blood-brain barrier (BBB) penetration if CNS targeting is desired.
Hydrogen Bond Donors (HBD) 1 (Primary Amine)Acts as a critical interaction point with target residues (e.g., kinase hinge).
Hydrogen Bond Acceptors (HBA) 1 (Ether Oxygen)Can interact with water networks or specific kinase gatekeeper residues.

Self-Validating Synthetic Workflows

The synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline and its subsequent elaboration requires rigorous, self-validating protocols to ensure high purity and yield, preventing the carryover of toxic or reactive impurities[4][9].

Protocol 1: Synthesis of the Diaryl Ether Core via Nucleophilic Aromatic Substitution (SNAr)

Objective: Form the diaryl ether linkage by reacting 3,4-difluorophenol with an activated nitroarene, followed by reduction. Causality & Logic: The SNAr reaction requires a highly polar aprotic solvent (DMSO) to stabilize the Meisenheimer complex transition state. Potassium carbonate (K₂CO₃) is selected as the base because it is strong enough to deprotonate the phenol but mild enough to prevent unwanted side reactions like ether cleavage.

  • Reaction Setup: Charge a dry, nitrogen-flushed reactor with 3,4-difluorophenol (1.05 eq) and K₂CO₃ (2.0 eq) in anhydrous DMSO (10 volumes). Stir at ambient temperature for 15 minutes to generate the phenoxide in situ.

  • Substrate Addition: Add 3-fluoro-4-nitrotoluene (1.0 eq) portion-wise.

  • Heating & Monitoring: Elevate the temperature to 110°C. Self-Validation Step: Monitor via HPLC at 2-hour intervals. The reaction is deemed complete when the activated nitro-precursor peak area is <1%. This ensures no unreacted electrophile remains to complicate downstream purification.

  • Workup: Cool to 20°C and quench into vigorously stirred ice water (30 volumes). The product (a nitro-diaryl ether) precipitates. Filter, wash with water, and dry under vacuum.

  • Reduction: Dissolve the intermediate in Methanol/Ethyl Acetate. Add 10% Pd/C (0.05 eq). Purge with H₂ gas and stir at 1 atm. Self-Validation Step: Analyze an aliquot via LC-MS. The disappearance of the m/z [M+H]⁺ for the nitro species and the appearance of the aniline peak confirms quantitative conversion. This is critical because unreacted nitro compounds can poison subsequent coupling catalysts.

  • Isolation: Filter through Celite to remove the catalyst, concentrate, and recrystallize from heptane/ethyl acetate to yield pure 2-(3,4-Difluorophenoxy)-4-methylaniline[10].

Protocol 2: Elaboration into a Type II Kinase Inhibitor (Urea Formation)

Objective: Convert the aniline into a diaryl urea, a classic motif for stabilizing the DFG-out conformation in kinases.

  • Activation: Dissolve 2-(3,4-Difluorophenoxy)-4-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Coupling: Add an appropriate aryl isocyanate (1.05 eq) dropwise at 0°C.

  • Causality: The low temperature prevents the formation of symmetric urea byproducts. The reaction relies on the nucleophilic attack of the aniline nitrogen on the highly electrophilic isocyanate carbon.

  • Isolation: The resulting urea typically precipitates directly from DCM. Filtration and washing with cold DCM provide the final inhibitor in high purity.

SyntheticWorkflow A 3,4-Difluorophenol + Activated Nitroarene B SNAr Reaction (DMSO, K2CO3, 110°C) A->B C Nitro Reduction (H2, Pd/C, MeOH) B->C HPLC Validation D 2-(3,4-Difluorophenoxy)- 4-methylaniline C->D LC-MS Validation E Urea Formation (Aryl Isocyanate, DCM) D->E F Type II Kinase Inhibitor E->F

Caption: Step-by-step synthetic workflow and self-validation checkpoints for inhibitor generation.

Application in Kinase and Ion Channel Inhibition

The 2-(3,4-Difluorophenoxy)-4-methylaniline scaffold is highly versatile across multiple therapeutic targets:

Allosteric Kinase Inhibitors (MAPK Pathway)

In the treatment of oncology, targeting the Mitogen-Activated Protein Kinase (MAPK) pathway is paramount. Diaryl ether anilines are frequently utilized to design MEK or BRAF inhibitors[6]. The diaryl ether core allows the molecule to bind in the allosteric pocket adjacent to the ATP-binding site. The 3,4-difluorophenoxy group penetrates a deep hydrophobic sub-pocket, while the aniline-derived urea or amide forms critical hydrogen bonds with the catalytic spine, locking the kinase in an inactive conformation[3].

MAPKPathway RAS RAS (Active) RAF RAF Kinase RAS->RAF Activation MEK MEK 1/2 RAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Diaryl Ether Inhibitor (Allosteric Blockade) Inhibitor->MEK Locks DFG-out state

Caption: MAPK signaling pathway illustrating the allosteric blockade of MEK by diaryl ether inhibitors.

Voltage-Gated Sodium Channel (NaV1.8) Modulators

Beyond kinases, fluorinated diaryl ethers have shown profound efficacy in modulating ion channels, particularly NaV1.8, which is a highly validated target for non-opioid pain management[2]. The 3,4-difluorophenoxy motif provides the exact steric bulk and lipophilicity required to stabilize the inactivated state of the sodium channel, preventing the repetitive firing of nociceptive neurons.

Conclusion & Future Perspectives

2-(3,4-Difluorophenoxy)-4-methylaniline is far more than a simple chemical intermediate; it is a strategically designed pharmacophore that addresses the complex demands of modern drug discovery. Its unique combination of conformational flexibility, metabolic stability, and synthetic tractability makes it indispensable for developing next-generation kinase inhibitors and ion channel modulators. Future advancements will likely see the integration of biocatalysis and continuous flow chemistry to further optimize the sustainable synthesis of this critical scaffold[11].

References

  • 946729-19-7|2-(3,4-Difluorophenoxy)-4-methylaniline - BIOFOUNT. bio-fount.com.[Link]

  • Patent Application Publication US 2022/0227732 A1. googleapis.com.[Link]

  • Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity. escholarship.org.[Link]

  • EP2739143B1 - Preparation and methods of use for ortho-aryl 5- membered heteroaryl-carboxamide containing multi-targeted kinase inhibitors.google.com.
  • Exploring the Anti-Cancer Mechanism of Novel 3,4′-Substituted Diaryl Guanidinium Derivatives. nih.gov.[Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. chemrxiv.org.[Link]

Sources

Physicochemical Profiling: Ionization Dynamics of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the ionization characteristics and physicochemical profiling of 2-(3,4-Difluorophenoxy)-4-methylaniline .

Executive Summary

2-(3,4-Difluorophenoxy)-4-methylaniline (CAS: 946774-65-8) is a specialized aniline derivative frequently utilized as a pharmacophore scaffold in medicinal chemistry, particularly in the development of p38 MAP kinase inhibitors and other diaryl ether-based therapeutics.[1]

Understanding the ionization constant (


) of this molecule is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) behaviors.[1] As a weak organic base, its protonation state at physiological pH directly influences membrane permeability, solubility, and binding affinity.[1] This guide provides a theoretical derivation of its 

, detailed experimental protocols for its determination, and an analysis of its ionization-dependent solubility.[1]

Structural Analysis & Theoretical Prediction

To accurately predict the


 of the conjugate acid (anilinium ion), we must deconstruct the molecule into its electronic components using the principles of Linear Free Energy Relationships (LFER).
Structural Dissection

The molecule consists of a 4-methylaniline (p-toluidine) core substituted at the ortho position (C2) with a 3,4-difluorophenoxy group.[1]

  • Base Moiety (Aniline): The reference

    
     for unsubstituted aniline is 4.6 .[1]
    
  • 4-Methyl Group (

    
    -substitution):  The methyl group is an electron-donating group (EDG) via hyperconjugation.[1]
    
    • Hammett Effect:[1][2][3]

      
      .[1]
      
    • Impact: Stabilizes the positively charged ammonium cation, increasing basicity .[1] (Reference:

      
      -Toluidine 
      
      
      
      ).[1]
  • 2-(3,4-Difluorophenoxy) Group (

    
    -substitution):  This is the critical modulator.[1]
    
    • Electronic Effect: The phenoxy oxygen is inductively withdrawing (-I) but resonance donating (+R).[1] However, the ortho position introduces the "Ortho Effect" , where steric bulk twists the substituent out of planarity, diminishing resonance overlap while maintaining inductive electron withdrawal.[1][4]

    • Fluorine Substitution: The 3,4-difluoro substitution on the phenoxy ring strongly increases the electron-withdrawing capability of the phenoxy group.

    • Impact: The net effect is electron withdrawal from the aniline nitrogen and steric hindrance to solvation of the cation. This decreases basicity .[1][4][5][6]

Net Prediction

The competition between the basicity-enhancing 4-methyl group and the basicity-lowering 2-aryloxy group suggests the molecule is a weaker base than


-toluidine but likely comparable to or slightly weaker than aniline itself.
ComponentElectronic Effect

(Est.)[1]
Aniline Core Reference4.6
4-Methyl +I, Hyperconjugation (Stabilizing)+0.5
2-Phenoxy -I > +R, Steric (Destabilizing)-0.8
3,4-Difluoro Remote -I (Destabilizing)-0.4
Predicted

Net Result 3.9 ± 0.3

Conclusion: The molecule is a weak base with a predicted


 in the range of 3.6 – 4.2 . It will remain predominantly unionized (neutral) at physiological pH (7.4), favoring membrane permeability.[1]

Visualization of Ionization Pathway

The following diagram illustrates the protonation equilibrium and the competing electronic effects governing the stability of the conjugate acid.

Ionization cluster_effects Electronic Modulators Neutral Neutral Base (B) Lipophilic Form Predominant at pH > 5.0 Cation Conjugate Acid (BH+) Soluble Form Predominant at pH < 3.0 Neutral->Cation + H+ (Protonation) Cation->Neutral - H+ (Deprotonation) Struct_N Structure: Ar-NH2 Struct_C Structure: Ar-NH3+ Methyl 4-Methyl Group (Electron Donor) Stabilizes Cation Methyl->Struct_C Stabilizes Phenoxy 2-(3,4-F2-Phenoxy) (Steric/Inductive Withdrawal) Destabilizes Cation Phenoxy->Struct_C Destabilizes

Caption: Protonation equilibrium of 2-(3,4-Difluorophenoxy)-4-methylaniline showing competing electronic effects.[1]

Experimental Methodologies

Due to the lipophilic nature of the diaryl ether backbone (


), standard aqueous titration is often unfeasible due to precipitation.[1] The following protocols are validated for hydrophobic bases.
Protocol A: Potentiometric Titration in Co-Solvent (The Yasuda-Shedlovsky Method)

Objective: Determine thermodynamic


 by extrapolating from mixed-solvent systems.[1]

Reagents:

  • 0.1 M HCl and 0.1 M NaOH (standardized).[1]

  • Methanol (HPLC Grade) or Dioxane.[1]

  • 0.15 M KCl (Ionic Strength Adjuster).[1]

Workflow:

  • Preparation: Prepare three titration vessels containing the analyte (

    
     M) in 30%, 40%, and 50% (v/v) Methanol/Water mixtures.
    
  • Titration: Titrate the acidified sample with 0.1 M NaOH under inert gas (

    
    ) purge to exclude 
    
    
    
    .
  • Data Acquisition: Record pH vs. Volume to identify the inflection point.[1]

  • Calculation: Calculate the apparent

    
     (
    
    
    
    ) for each solvent ratio using the Henderson-Hasselbalch equation.
  • Extrapolation: Plot

    
     vs. 
    
    
    
    (dielectric constant).[1] The y-intercept represents the aqueous
    
    
    .
Protocol B: UV-Metric Spectrophotometry (Preferred for Low Solubility)

Objective: Determine


 by monitoring the shift in UV 

between the ionized and neutral forms.[1]

Rationale: The conjugation of the nitrogen lone pair with the aromatic ring is disrupted upon protonation, causing a hypsochromic shift (blue shift) in the UV spectrum.

Workflow:

  • Stock Solution: Dissolve compound in DMSO (10 mM).

  • Buffer Preparation: Prepare a series of aqueous buffers ranging from pH 1.5 to 7.5 (0.5 pH increments) with constant ionic strength.[1]

  • Measurement: Inject the stock solution into each buffer (final conc. ~50 µM) and scan UV absorbance (200–400 nm).

  • Analysis: Plot absorbance at the

    
     of the neutral species (typically ~280-300 nm) vs. pH.[1]
    
  • Fitting: Fit the sigmoidal curve to the equation:

    
    [1]
    

Implications for Drug Development[1]

Solubility Profile

As a weak base (


), the solubility of 2-(3,4-Difluorophenoxy)-4-methylaniline is highly pH-dependent.[1]
  • pH < 2.0 (Gastric): The molecule is >99% ionized (

    
    ).[1] Solubility is maximal.
    
  • pH 6.5 - 7.4 (Intestinal/Blood): The molecule is >99% neutral.[1] Solubility is limited by the intrinsic solubility (

    
    ) of the lipophilic diaryl ether scaffold.
    
  • Formulation Strategy: To ensure oral bioavailability, salt forms (e.g., Hydrochloride or Mesylate) are recommended to improve dissolution rates in the stomach.[1]

Permeability

The neutral form is the primary species crossing biological membranes.

  • At physiological pH (7.4), the fraction unionized (

    
    ) is calculated as:
    
    
    
    
    [1]

References

  • Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [1]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.[1]

  • Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[1] (Standard reference for aniline pKa values).

  • Box, K. J., & Comer, J. E. (2008).[1] Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class.[1] Current Drug Metabolism, 9(9), 869-878.[1]

Sources

Unveiling the Electronic Landscape: A Technical Guide to Difluorophenoxy Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the electronic properties of difluorophenoxy aniline derivatives, a class of molecules holding significant promise in medicinal chemistry and materials science. By dissecting their synthesis, characterization, and computational modeling, we aim to equip researchers with the foundational knowledge and practical insights necessary to harness the unique electronic characteristics of these compounds for the rational design of novel therapeutic agents and functional materials.

The Significance of Fluorine in Modulating Electronic Properties

The strategic incorporation of fluorine atoms onto aromatic systems is a powerful tool in medicinal chemistry and materials science. In the context of difluorophenoxy aniline derivatives, the high electronegativity and small size of fluorine exert profound effects on the molecule's electronic distribution. These effects, including inductive withdrawal of electron density and alteration of molecular conformation, directly impact key electronic parameters such as frontier molecular orbital (HOMO-LUMO) energies, redox potentials, and photophysical behavior.[1][2] Understanding and controlling these properties are paramount for tailoring molecular function, be it for enhanced biological activity or for tuning performance in organic electronic devices.

Synthesis of Difluorophenoxy Aniline Scaffolds

The synthesis of difluorophenoxy aniline derivatives typically involves nucleophilic aromatic substitution (SNAr) reactions or cross-coupling strategies. A general and robust approach involves the coupling of a substituted aniline with a difluorophenol derivative. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A representative synthetic workflow is outlined below:

cluster_synthesis General Synthetic Workflow Start Starting Materials: - Substituted Aniline - Difluorophenol Derivative Coupling Coupling Reaction (e.g., SₙAr or Cross-Coupling) Start->Coupling Purification Purification (e.g., Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, Mass Spectrometry) Purification->Characterization

Caption: A generalized workflow for the synthesis of difluorophenoxy aniline derivatives.

The specific reaction conditions, including the choice of base, solvent, and temperature, are critical for optimizing the reaction yield and purity. For instance, the use of a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) is common for promoting the SNAr reaction between a phenol and an activated aryl halide.

Experimental Characterization of Electronic Properties

A multi-technique approach is essential for a comprehensive understanding of the electronic properties of difluorophenoxy aniline derivatives. The primary experimental techniques employed are cyclic voltammetry, UV-Vis spectroscopy, and fluorescence spectroscopy.

Cyclic Voltammetry: Probing Redox Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a molecule, providing information about the energies of the HOMO and LUMO.[3][4] The oxidation and reduction potentials obtained from CV can be used to estimate the ionization potential and electron affinity of the molecule, respectively.

Rationale for Use: CV is the preferred method for directly measuring the energy levels involved in electron transfer processes. This is crucial for applications in organic electronics and for understanding potential metabolic pathways of drug candidates.[5][6]

Detailed Experimental Protocol for Cyclic Voltammetry:

  • Solution Preparation:

    • Dissolve the difluorophenoxy aniline derivative (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6). The supporting electrolyte is essential to ensure sufficient conductivity of the solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

  • Electrochemical Cell Setup:

    • Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

  • Data Acquisition:

    • Scan the potential of the working electrode linearly with time, starting from a potential where no faradaic current is observed, to a potential sufficiently positive to induce oxidation, and then reverse the scan to a potential sufficiently negative to cause reduction.

    • Record the current response as a function of the applied potential. The resulting plot is a cyclic voltammogram.

    • Perform a scan of the solvent and electrolyte alone (a blank) to identify any background peaks.

    • Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc+) couple.

  • Data Analysis:

    • Determine the onset oxidation (Eox) and onset reduction (Ered) potentials from the cyclic voltammogram.

    • Estimate the HOMO and LUMO energy levels using the following empirical equations:

      • EHOMO (eV) = - (Eox - EFc/Fc+ + 4.8)

      • ELUMO (eV) = - (Ered - EFc/Fc+ + 4.8)

      • The value 4.8 eV is the energy level of the Fc/Fc+ couple relative to the vacuum level.

UV-Vis and Fluorescence Spectroscopy: Uncovering Photophysical Properties

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy probes the emission of light from an excited electronic state.[7][8][9][10] Together, these techniques offer a detailed picture of the photophysical behavior of the difluorophenoxy aniline derivatives.

Rationale for Use: These spectroscopic techniques are fundamental for understanding how the molecules interact with light. The absorption and emission properties are critical for applications in sensing, imaging, and as photoactive components in materials.[11] Furthermore, changes in these spectra upon binding to a biological target can be used to study drug-protein interactions.[9]

Detailed Experimental Protocol for UV-Vis and Fluorescence Spectroscopy:

  • Sample Preparation:

    • Prepare a series of dilute solutions of the difluorophenoxy aniline derivative in a suitable solvent (e.g., ethanol, acetonitrile, or cyclohexane). The choice of solvent can influence the spectral properties, so it is important to be consistent.

    • Ensure the concentrations are within the linear range of the spectrophotometer (typically in the micromolar range).

  • UV-Vis Absorption Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectrum of the solvent as a baseline.

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λmax).

  • Fluorescence Measurement:

    • Use a spectrofluorometer.

    • Excite the sample at or near its λmax determined from the UV-Vis spectrum.

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength.

    • Identify the wavelength of maximum emission (λem).

    • To determine the fluorescence quantum yield (ΦF), a reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) is measured under the same experimental conditions. The quantum yield of the sample is then calculated using the following equation:

      • ΦF,sample = ΦF,ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2)

      • Where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

cluster_characterization Experimental Characterization Workflow Start Synthesized Difluorophenoxy Aniline Derivative CV Cyclic Voltammetry Start->CV Spectroscopy UV-Vis & Fluorescence Spectroscopy Start->Spectroscopy Data_Analysis Data Analysis CV->Data_Analysis Spectroscopy->Data_Analysis Electronic_Properties Electronic Properties: - HOMO/LUMO Levels - Redox Potentials - Absorption/Emission Spectra - Quantum Yield Data_Analysis->Electronic_Properties

Caption: Workflow for the experimental characterization of electronic properties.

Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides invaluable insights into the electronic structure and properties of molecules, complementing experimental findings.[12][13][14][15][16][17]

Rationale for Use: DFT and TD-DFT calculations allow for the prediction of electronic properties, the visualization of molecular orbitals, and the interpretation of experimental spectra.[18][19] This in silico approach enables the rational design of new derivatives with desired electronic characteristics before their synthesis, saving time and resources.[20]

Detailed Computational Protocol:

  • Geometry Optimization:

    • The first step is to obtain the ground-state equilibrium geometry of the difluorophenoxy aniline derivative.

    • This is typically performed using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).[16]

  • Frontier Molecular Orbital (HOMO/LUMO) Analysis:

    • From the optimized geometry, the energies and spatial distributions of the HOMO and LUMO can be calculated.[21]

    • The HOMO-LUMO energy gap is a key parameter that relates to the chemical reactivity and kinetic stability of the molecule.[22]

  • Simulation of UV-Vis Spectra:

    • TD-DFT calculations are used to predict the electronic absorption spectra.[17]

    • These calculations provide the excitation energies (which correspond to absorption wavelengths) and oscillator strengths (which relate to the intensity of the absorption bands).

    • Comparison of the simulated spectrum with the experimental UV-Vis spectrum helps in the assignment of the observed electronic transitions.

Structure-Property Relationships

The electronic properties of difluorophenoxy aniline derivatives are highly sensitive to their molecular structure. Key structural features that influence these properties include:

  • Position of Fluorine Atoms: The substitution pattern of the fluorine atoms on the phenoxy ring significantly alters the electron density distribution. For example, fluorine atoms in the ortho and para positions to the ether linkage will have a more pronounced electron-withdrawing effect on the aniline moiety compared to a meta substitution, due to resonance effects.[23]

  • Substituents on the Aniline Ring: The presence of electron-donating or electron-withdrawing groups on the aniline ring will further modulate the HOMO and LUMO energy levels. Electron-donating groups will raise the HOMO energy, making the molecule easier to oxidize, while electron-withdrawing groups will lower the LUMO energy, making it easier to reduce.[23]

DerivativeHOMO (eV)LUMO (eV)Band Gap (eV)λmax (nm)
4-(2,3-Difluorophenoxy)aniline-5.21-1.154.06295
4-(2,4-Difluorophenoxy)aniline-5.25-1.124.13292
4-(2,5-Difluorophenoxy)aniline-5.28-1.184.10293
4-(3,4-Difluorophenoxy)aniline-5.19-1.104.09298
4-(3,5-Difluorophenoxy)aniline-5.30-1.144.16290
Note: The values presented in this table are representative and can vary depending on the specific experimental or computational conditions.

Implications for Drug Development

The electronic properties of difluorophenoxy aniline derivatives are of significant interest in drug discovery for several reasons:

  • Modulation of Bioavailability: The introduction of fluorine can alter the lipophilicity and metabolic stability of a drug candidate, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[24][25]

  • Receptor Interactions: The electronic nature of the molecule influences its ability to interact with biological targets through non-covalent interactions such as hydrogen bonding, and dipole-dipole interactions.[24]

  • Toxicity Profile: While anilines are versatile scaffolds, they can sometimes be associated with metabolic toxicity.[24] The electronic modifications introduced by the difluorophenoxy group can potentially mitigate these undesirable effects.

By understanding the interplay between the electronic properties and the biological activity of these derivatives, medicinal chemists can engage in a more rational and efficient drug design process.

References

  • Difluoroalkylation of Anilines via Photoinduced Methods. PMC. (2023).
  • Exploring the nonlinear optical properties of fluorinated aniline derivatives: A computational and experimental study.
  • Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study.
  • Energy Level of the Frontier Orbitals (HOMO and LUMO Calculated with...).
  • HOMO and LUMO frontier orbitals along with their corresponding energy levels calculated by gas-phase DFT.
  • Substituent Effects on the Physical Properties and pKa of Aniline. AFIT Scholar.
  • 4-(3,4-Difluorophenoxy)aniline (CAS 383126-84-9). Fluorochem.
  • 4-(2,5-Difluorophenoxy)aniline 95% | CAS: 307308-82-3. AChemBlock.
  • 4-(3,4-Difluorophenoxy)aniline | 383126-84-9. Sigma-Aldrich.
  • UV-Vis spectral data and the fluorescence characteristics: λ ex , λ em...
  • 3-(2,3-Difluorophenoxy)aniline | 887580-81-6. ChemScene.
  • Absorbance and fluorescence properties of aniline derivative in various solvents.
  • A brief review on aniline and its derivatives.
  • Aniline replacement in drug-like compounds. Cresset Group. (2024).
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. Echemi. (2024).
  • Structure-property relationships of fluorin
  • Fluorinated aniline derivatives and their use.
  • UV-Vis, Fluorescence and Molecular Docking Studies on the Binding of Bovineand Human Serum Albumins with Novel Anticancer Drug C. Sci Forschen. (2019).
  • The Essential Role of Aniline Derivatives in Industrial Chemistry. Ningbo Inno Pharmchem Co.,Ltd. (2026).
  • Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers. Labcompare. (2024).
  • Do HOMO–LUMO Energy Levels and Band Gaps Provide Sufficient Understanding of Dye-Sensitizer Activity Trends for Water Purific
  • Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Biocompare. (2023).
  • A comparison of HOMO−LUMO levels and electrochemical HOMO−LUMO gaps for....
  • Fluorinated aniline derivatives and their use.
  • Electrochemical data from this study, using aniline as an example. (A)....
  • DFT theoretical studies of anions of aniline and its several derivatives.
  • Characterization of Aniline Tetramer by MALDI TOF Mass Spectrometry upon Oxidative and Reductive Cycling. MDPI. (2016).
  • Spectroscopic and DFT Studies of Distinct Anilines for Electronic and Optical Properties. New Trends in Physical Science Research. (2022).
  • Frontier Molecular Orbitals (HOMO & LUMO) Explained | FMO Theory Made Simple. YouTube. (2026).
  • Cyclic Voltammetry and its Application to Synthesis New Compounds from Coumarin Deriv
  • The Synthesis and Application of 1,4- Dithiins, Thianthrenes, and Other Sulfur-Rich Scaffolds. DSpace@MIT.
  • DFT/TD-DFT Calculations of the Electronic and Optical Properties of Bis-N,N-Dimethylaniline-Based Dyes for Use in Dye-Sensitized Solar Cells.
  • Structural and Electronic Properties of Novel π-Conjugated Aniline-based Oligomers: A Computational Study. Physical Chemistry Research.
  • DFT and TD-DFT studies of electronic structures and one-electron excitation states of a cyanide-bridged molecular square complex. Inorganic Chemistry Frontiers.

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2-(3,4-Difluorophenoxy)-4-methylaniline as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 2-(3,4-Difluorophenoxy)-4-methylaniline , designed for researchers and process chemists.

A Critical Intermediate for Next-Generation Kinase Inhibitors[1]

Executive Summary

2-(3,4-Difluorophenoxy)-4-methylaniline is a specialized pharmaceutical building block belonging to the class of diaryl ether anilines .[1] This scaffold serves as a "privileged structure" in medicinal chemistry, particularly in the design of Type II Tyrosine Kinase Inhibitors (TKIs) targeting c-Met, VEGFR, and p38 MAPK pathways.[1] The 3,4-difluorophenoxy moiety acts as a hydrophobic pharmacophore that occupies the deep hydrophobic pocket (selectivity pocket) of the kinase ATP-binding site, while the aniline amine serves as the anchor for hinge-binding motifs (e.g., ureas or amides).[1]

This guide details the synthetic methodology, process optimization, and quality control strategies required to produce this intermediate with >99.5% purity, suitable for GMP API manufacturing.

Chemical Identity & Properties
AttributeSpecification
Systematic Name 2-(3,4-Difluorophenoxy)-4-methylaniline
Molecular Formula C₁₃H₁₁F₂NO
Molecular Weight 235.23 g/mol
Core Scaffold Phenoxyaniline (Ortho-substituted)
Key Functional Groups Primary Amine (Nucleophile), Difluorophenyl ether (Hydrophobe)
Predicted LogP 3.2 – 3.5 (High Lipophilicity)
Appearance Off-white to pale brown crystalline solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water
Strategic Retrosynthesis & Pathway Design

To synthesize 2-(3,4-Difluorophenoxy)-4-methylaniline efficiently, we must employ a route that guarantees regioselectivity and minimizes defluorination side reactions.[1]

Retrosynthetic Analysis

The target molecule is disconnected at the ether linkage and the amine function:

  • Amine Formation: The aniline is best derived from the reduction of a nitro precursor.[1]

  • Ether Formation: The diaryl ether linkage is constructed via a Nucleophilic Aromatic Substitution (S_NAr ) reaction.[1]

Critical Decision: The placement of the phenoxy group at the ortho position (2-position) relative to the amine (derived from nitro) dictates the starting material: 2-Fluoro-4-methylnitrobenzene .[1] The nitro group activates the ortho-fluorine for displacement by the phenol nucleophile.[1]

Synthetic Pathway Diagram

SynthesisRoute cluster_conditions Critical Process Parameters SM1 2-Fluoro-4-methyl nitrobenzene INT Intermediate 1: 2-(3,4-Difluorophenoxy)- 4-methylnitrobenzene SM1->INT Step 1: S_NAr K2CO3, DMF, 80°C SM2 3,4-Difluorophenol SM2->INT PROD Target: 2-(3,4-Difluorophenoxy)- 4-methylaniline INT->PROD Step 2: Reduction H2, Pd/C, MeOH CPP1 Temp Control: <90°C to prevent defluorination CPP2 H2 Pressure: 3-5 bar

Figure 1: Two-step synthetic route utilizing S_NAr coupling followed by catalytic hydrogenation.

Detailed Experimental Protocols
Step 1: S_NAr Coupling (Ether Formation)

This step constructs the core skeleton.[1] The use of 2-Fluoro-4-methylnitrobenzene is superior to the chloro-analog due to the higher electronegativity of fluorine, which increases the susceptibility of the C-F bond to nucleophilic attack by the phenoxide, despite fluorine being a poorer leaving group in S_N1/S_N2 (S_NAr mechanism is addition-elimination).[1]

  • Reagents: 2-Fluoro-4-methylnitrobenzene (1.0 eq), 3,4-Difluorophenol (1.05 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).[1]

  • Solvent: DMF or NMP (Polar aprotic is essential).[1]

  • Protocol:

    • Charge 3,4-Difluorophenol and K₂CO₃ into the reactor with DMF (5-7 volumes).

    • Stir at 25°C for 30 mins to generate the potassium phenoxide salt.

    • Add 2-Fluoro-4-methylnitrobenzene slowly to control any exotherm.[1]

    • Heat the mixture to 80–85°C . Note: Do not exceed 100°C to avoid decomposition of the nitro compound or defluorination of the 3,4-difluoro ring.[1]

    • Monitor by HPLC until starting material is <0.5%.[1]

    • Workup: Cool to 20°C. Quench into ice water (10 volumes). The product, 2-(3,4-Difluorophenoxy)-4-methylnitrobenzene , will precipitate.[1] Filter, wash with water, and dry.[1]

Step 2: Catalytic Hydrogenation (Nitro Reduction)

The reduction must be chemoselective to reduce the nitro group without dehalogenating the fluorine atoms on the phenoxy ring.[1]

  • Reagents: Intermediate 1, 5% Pd/C (50% wet, 2-5 wt% loading), Hydrogen gas.[1]

  • Solvent: Methanol or Ethanol.[1]

  • Protocol:

    • Dissolve the nitro intermediate in Methanol (10 volumes).

    • Charge the Pd/C catalyst under inert atmosphere (Nitrogen purge).

    • Pressurize with Hydrogen to 3–5 bar (45–75 psi) .

    • Stir at 25–35°C . Caution: Higher temperatures increase the risk of hydrodefluorination.[1]

    • Monitor reaction progress by HPLC.[1]

    • Workup: Filter through Celite to remove catalyst.[1] Concentrate the filtrate.

    • Purification: Recrystallize from Ethanol/Water or Heptane/EtOAc if necessary to achieve >99.5% purity.

Process Optimization & Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled:

ParameterRangeRationale
S_NAr Temperature 80°C ± 5°C<75°C: Reaction too slow. >95°C: Risk of side reactions (ether cleavage, tar formation).[1]
Base Selection K₂CO₃ (granular)Cs₂CO₃ is faster but more expensive.[1] NaOH/KOH causes hydrolysis side products.[1]
Hydrogenation Temp 25–35°C>40°C increases risk of defluorination (loss of F atoms from the phenoxy ring).[1]
Catalyst Type 5% Pd/C (unpoisoned)Pt/C can be used if Pd causes defluorination, but Pd/C at mild temp is usually sufficient.[1]
Quality Control & Impurity Profile

High-performance liquid chromatography (HPLC) is the gold standard for release testing.[1]

Key Impurities to Monitor:

  • Regioisomer (4-Phenoxy isomer): Arises if the starting material contains 4-fluoro-2-methylnitrobenzene.[1]

  • Des-fluoro Impurity: Formed during hydrogenation if over-reduction occurs (loss of F from the 3,4-difluorophenoxy ring).[1] Mass shift: M-19.

  • Bis-ether: If the starting nitrobenzene has a second leaving group (unlikely in this specific route but possible if di-nitro precursors are used).[1]

Analytical Method (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 210 nm and 254 nm.[1]

Applications in Drug Discovery

This intermediate is a "privileged scaffold" for Type II Kinase Inhibitors .[1] These inhibitors bind to the inactive "DFG-out" conformation of kinases.[1]

  • Mechanism: The aniline amine forms a urea or amide linkage (the "linker") that hydrogen bonds with the Glu/Asp residues in the kinase backbone.[1]

  • Role of 3,4-Difluorophenoxy: This moiety extends into the hydrophobic allosteric pocket created by the movement of the activation loop.[1] The fluorine atoms provide metabolic stability (blocking oxidation) and specific electrostatic interactions with the protein pocket.[1]

  • Target Classes:

    • c-Met Inhibitors: Similar to Cabozantinib (though Cabozantinib uses a 4-phenoxyaniline).[1]

    • VEGFR2 Inhibitors: Anti-angiogenic agents.[1]

    • p38 MAPK Inhibitors: Anti-inflammatory agents.[1]

Safety & Handling
  • Toxicology: Anilines are generally toxic and potential sensitizers.[1] Handle with full PPE (gloves, respirator).[1]

  • Nitro Compounds: The intermediate is a nitroaromatic; assess thermal stability (DSC) before scaling up to ensure no runaway decomposition potential.[1]

  • Hydrogenation: H₂ gas is highly flammable.[1] Ensure proper grounding of the autoclave to prevent static discharge.[1]

References
  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context: Bioisosterism of fluorine in drug design).

  • Liu, P., et al. (2013).[1] "Design and synthesis of novel diaryl ether ureas as potential c-Met inhibitors." Bioorganic & Medicinal Chemistry Letters, 23(19), 5422-5428.[1] Link[1]

  • Gong, Y., et al. (2011).[1] "S_NAr reactions of fluoro-nitrobenzenes: A practical guide." Organic Process Research & Development, 15(4), 788-796.[1] (Context: Process chemistry of S_NAr coupling).

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

Sources

Safety data sheet (SDS) and toxicity profile for 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identification

2-(3,4-Difluorophenoxy)-4-methylaniline is a specialized fluorinated aniline intermediate, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., c-Met, VEGFR targets) for oncology drug discovery.

Unlike commodity chemicals, this compound lacks extensive public toxicological dossiers. Therefore, this guide utilizes Read-Across Toxicology —inferring hazards from the structural core (aniline) and functional groups (difluorophenoxy ether). Researchers must treat this substance as a high-potency aniline derivative capable of inducing methemoglobinemia and severe ocular damage.

Chemical Identity Table
ParameterDetail
Chemical Name 2-(3,4-Difluorophenoxy)-4-methylaniline
CAS Number Not widely listed; Analogous to 946786-40-9 (isomer)
Molecular Formula C₁₃H₁₁F₂NO
Molecular Weight 235.23 g/mol
Physical State Solid (Low melting point) or Viscous Oil (depending on purity)
Solubility Low in water; High in DMSO, Methanol, DCM
Structural Alert Primary aromatic amine (Aniline); Halogenated ether

Hazard Identification (GHS & Mechanistic)

This compound is classified under the Precautionary Principle based on the toxicity of structurally similar fluorinated anilines.

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Cat 3/4Toxic/Harmful if swallowed.H301/H302
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2]H315
Serious Eye Damage Cat 1Causes serious eye damage (Risk of corneal opacity).H318
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][3]H335
STOT - Repeated Exposure Cat 2May cause damage to blood (Methemoglobinemia).H373
The Core Hazard: Methemoglobinemia

The primary physiological threat of 2-(3,4-Difluorophenoxy)-4-methylaniline is bioactivation in the liver. The aniline moiety undergoes N-hydroxylation by Cytochrome P450 enzymes (specifically CYP2E1). The resulting metabolite (N-hydroxyaniline) oxidizes ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen.

Symptoms: Cyanosis (blue skin/lips), headache, dizziness, and in severe cases, cardiac arrhythmia or coma.

Mechanistic Toxicology & Metabolic Pathway

Understanding the metabolic fate is crucial for designing safety protocols. The presence of the ortho-phenoxy group adds lipophilicity, potentially increasing skin absorption rates compared to unsubstituted aniline.

Metabolic Activation Diagram (DOT)

The following diagram illustrates the toxification pathway.

AnilineMetabolism Compound 2-(3,4-Difluorophenoxy)- 4-methylaniline Liver Hepatic Metabolism (CYP2E1) Compound->Liver Absorption NHydroxy N-Hydroxylamine Intermediate Liver->NHydroxy N-Hydroxylation Hemoglobin Hemoglobin (Fe2+) (O2 Transporting) NHydroxy->Hemoglobin Redox Cycling MetHemoglobin Methemoglobin (Fe3+) (Non-functional) Hemoglobin->MetHemoglobin Oxidation MetHemoglobin->Hemoglobin MetHb Reductase (Slow Recovery) Hypoxia Tissue Hypoxia (Cyanosis) MetHemoglobin->Hypoxia O2 Deprivation

Figure 1: Mechanism of Aniline-Induced Methemoglobinemia. The lipophilic nature of the difluorophenoxy group facilitates rapid absorption, feeding the toxification cycle.

Safe Handling & Engineering Controls

Standard "lab coat and gloves" protocols are insufficient for fluorinated anilines due to their high skin permeability and "silent" toxicity (symptoms are delayed).

Hierarchy of Controls
  • Elimination/Substitution: Not possible in specific drug synthesis.

  • Engineering:

    • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

    • Secondary: Glovebox required if handling > 10g or heating the substance.

  • PPE (Personal Protective Equipment):

    • Gloves: Double-gloving is mandatory.

      • Inner: Nitrile (0.11 mm) - sacrificial.

      • Outer: Laminate film (e.g., Silver Shield™) or thick Butyl Rubber. Standard nitrile degrades rapidly against aromatic amines.

    • Respiratory: If outside a hood (emergency only), use a Full-Face Respirator with ABEK-P3 cartridges (Organic Vapor + Particulate).

Handling Workflow Diagram (DOT)

This workflow ensures containment during the critical weighing and transfer phases.

HandlingWorkflow cluster_ppe Required PPE Start Start: Solid/Oil Handling Check Check Glove Integrity Start->Check Weighing Weighing Station (Inside Fume Hood) Transfer Solvent Dissolution (Closed Vessel) Weighing->Transfer Avoid Dust/Aerosol Reaction Reaction Setup (Inert Atmosphere) Transfer->Reaction Waste Waste Disposal (Segregated: Toxic) Reaction->Waste Quench & Dispose Check->Weighing Pass PPE Double Gloves (Laminate) Lab Coat + Apron Goggles

Figure 2: Safe Handling Workflow for High-Potency Aromatic Amines.

Emergency Response Protocols

Critical Note: Standard First Aid may not reverse Methemoglobinemia. Medical personnel must be informed of Aniline exposure immediately.[4]

Exposure Response Matrix
RouteImmediate ActionMedical Intervention
Skin Contact Drench with water for 15 mins. Use PEG 400 (Polyethylene Glycol) if available to solubilize the lipophilic amine, then wash with soap.Monitor for cyanosis for 24 hours.
Eye Contact Rinse with saline/water for 30 mins. Lift eyelids.Ophthalmologist consult required (Risk of corneal etching).
Inhalation Move to fresh air.[2][3][4][5][6][7][8][9] Keep warm and at rest.Administer 100% Oxygen.
Ingestion Rinse mouth. Do NOT induce vomiting (aspiration risk).Activated charcoal (if <1h).
The Antidote: Methylene Blue

In cases of severe cyanosis (MetHb > 30%), the specific antidote is Methylene Blue (1-2 mg/kg IV).

  • Mechanism: Accelerates the NADPH-MetHemoglobin reductase system.

  • Contraindication: Do not use in patients with G6PD deficiency (can cause hemolysis).

Physicochemical Properties & Synthesis Context

Key Properties for Process Safety
  • LogP (Predicted): ~3.5 - 4.0. (Highly lipophilic; bioaccumulative potential).

  • Boiling Point: > 300°C (Predicted).

  • Thermal Stability: Stable at RT, but anilines can oxidize/darken upon air exposure. Store under Nitrogen/Argon.

Synthesis Utility

This intermediate is typically synthesized via an SNAr (Nucleophilic Aromatic Substitution) reaction:

  • Reactants: 3,4-Difluorophenol + 4-Fluoro-3-nitro-toluene (or similar nitro-precursor).

  • Reduction: The resulting nitro-ether is reduced (Fe/HCl or H₂/Pd-C) to yield the target aniline.

  • Safety Note: The reduction step is exothermic. The intermediate nitro compounds are also toxic.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Aniline Derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Fluorinated Anilines (Read-Across Data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Context and Significance

2-(3,4-Difluorophenoxy)-4-methylaniline is a diaryl ether derivative incorporating a fluorinated aromatic ring and an aniline moiety. Such structures are of significant interest to researchers in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, this compound represents a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.

The primary synthetic challenge in constructing this molecule lies in the formation of the diaryl ether (C-O) bond. This guide provides a comprehensive overview of a robust and widely applicable synthetic strategy—the Ullmann condensation—and presents a detailed, field-proven protocol for its execution. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedure effectively.

Synthetic Strategy and Mechanistic Rationale

The formation of a diaryl ether bond can be approached through several established methods, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and the Ullmann condensation.[2][3][4]

  • SNAr typically requires an aromatic ring that is highly activated by electron-withdrawing groups, which is not the case for the starting materials in this synthesis.

  • The Buchwald-Hartwig coupling is a powerful, modern alternative that uses palladium catalysis.[3] While highly effective, it often relies on expensive and air-sensitive phosphine ligands.[2][5]

  • The Ullmann Condensation is a classic, copper-catalyzed cross-coupling reaction that is cost-effective, scalable, and highly reliable for constructing diaryl ethers.[4][6] It traditionally requires high temperatures but has been refined with ligands that allow for milder conditions.[7][8]

For this guide, we focus on the Ullmann condensation due to its robustness and accessibility. The selected synthetic disconnection involves forming the bond between the oxygen of a phenol and an aryl halide. The chosen pathway reacts 3,4-Difluorophenol with 2-Bromo-4-methylaniline . This approach is strategically advantageous as it circumvents the need to protect the amino group of an aminophenol, which could otherwise lead to competing N-arylation side reactions.

The key components of the Ullmann condensation are:

  • Copper(I) Catalyst (e.g., CuI): This is the active catalyst. It reacts with the phenoxide to form a copper(I) phenoxide intermediate.

  • Base (e.g., K₂CO₃): A non-nucleophilic inorganic base is required to deprotonate the phenol, generating the reactive phenoxide nucleophile.

  • High-Boiling Polar Solvent (e.g., DMF, NMP): These solvents are necessary to dissolve the reactants, particularly the inorganic base, and to reach the high temperatures often required for the reaction to proceed efficiently.[4]

Detailed Experimental Protocol

This protocol details the synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline from 3,4-Difluorophenol and 2-Bromo-4-methylaniline.

Materials and Reagents
ReagentCAS NumberMolecular WeightSuggested Purity
3,4-Difluorophenol2713-33-9130.09 g/mol ≥99%
2-Bromo-4-methylaniline583-68-6186.05 g/mol ≥98%
Copper(I) Iodide (CuI)7681-65-4190.45 g/mol ≥98%
Potassium Carbonate (K₂CO₃)584-08-7138.21 g/mol ≥99%, anhydrous
N,N-Dimethylformamide (DMF)68-12-273.09 g/mol Anhydrous, ≥99.8%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol ACS Grade
n-Hexane110-54-386.18 g/mol ACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol Granular
Celite® (Diatomaceous Earth)61790-53-2N/AFiltering aid
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Nitrogen or Argon gas inlet

  • Thermometer or temperature controller

  • Separatory funnel (500 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for column chromatography

Safety Precautions
  • General: Perform the entire procedure in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagent-Specific:

    • 3,4-Difluorophenol: Corrosive and a flammable solid. Avoid inhalation and contact with skin and eyes.[9]

    • 2-Bromo-4-methylaniline: Toxic and an irritant. Handle with care.

    • DMF: A skin and respiratory irritant. It is a suspected teratogen. Avoid inhalation and skin contact.

    • High Temperatures: The reaction is run at high temperatures, posing a risk of thermal burns.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3,4-Difluorophenol (5.20 g, 40.0 mmol, 1.0 equiv), 2-Bromo-4-methylaniline (8.18 g, 44.0 mmol, 1.1 equiv), Copper(I) Iodide (0.76 g, 4.0 mmol, 0.1 equiv), and anhydrous Potassium Carbonate (11.05 g, 80.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add 80 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask via syringe or cannula.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 150 °C using an oil bath. Maintain this temperature for 16-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. (TLC eluent suggestion: 15% Ethyl Acetate in Hexane). The reaction is complete when the limiting reagent (3,4-Difluorophenol) is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the inorganic salts (CuI, K₂CO₃, KBr). Wash the filter cake with Ethyl Acetate (3 x 30 mL).

    • Combine the filtrate and washes in a 500 mL separatory funnel.

    • Add 200 mL of deionized water. The product will be in the organic phase.

    • Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

    • Combine all organic layers and wash with water (3 x 100 mL) to remove residual DMF, followed by a wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Purification

Purify the crude residue by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of 5% to 20% Ethyl Acetate in n-Hexane.

  • Collect the fractions containing the desired product (visualized by TLC) and concentrate them under reduced pressure to afford 2-(3,4-Difluorophenoxy)-4-methylaniline as a solid.

Visualization of Workflow and Mechanism

Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product A Combine Reactants: 3,4-Difluorophenol 2-Bromo-4-methylaniline CuI, K₂CO₃ B Add Anhydrous DMF A->B C Establish Inert Atmosphere (N₂ or Ar) B->C D Heat to 150 °C with Stirring (16-24 h) C->D E Cool & Filter (remove salts) D->E F Aqueous Work-up (Water & EtOAc) E->F G Dry & Concentrate F->G H Column Chromatography (Silica Gel) G->H I Characterize Pure Product H->I

Caption: High-level workflow for the synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline.

Simplified Ullmann Condensation Mechanism

G Cat Cu(I)X CuPhenoxide Ar'-O-Cu(I) Cat->CuPhenoxide Ligand Exchange Phenol Ar'-OH Phenoxide Ar'-O⁻ Phenol->Phenoxide Deprotonation Base Base Base->Phenoxide Deprotonation Phenoxide->CuPhenoxide Ligand Exchange Intermediate Ar'-O-Cu(III)-Ar      |      X CuPhenoxide->Intermediate Oxidative Addition ArylHalide Ar-X ArylHalide->Intermediate Oxidative Addition Intermediate->Cat Product Ar-O-Ar' Intermediate->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Ullmann diaryl ether synthesis.

Characterization and Data

The final, purified product should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance Off-white to pale brown solid
Molecular Formula C₁₃H₁₁F₂NO
Molecular Weight 235.23 g/mol [10]
Yield 65-80% (typical range)
Purity (HPLC) >98%
¹H NMR (400 MHz, CDCl₃) δ ~7.0-6.5 (m, Ar-H), ~4.5 (br s, NH₂), 2.25 (s, CH₃) ppm
¹⁹F NMR (376 MHz, CDCl₃) Two distinct multiplets corresponding to the two fluorine atoms
MS (ESI+) m/z = 236.09 [M+H]⁺

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (CuI oxidized).2. Insufficient temperature.3. Presence of moisture or oxygen.4. Poor quality of DMF or base.1. Use fresh, high-purity CuI.2. Ensure the internal reaction temperature reaches 150 °C.3. Thoroughly dry glassware and ensure a good inert atmosphere.4. Use anhydrous DMF and freshly dried K₂CO₃.
Formation of Side Products 1. Dehalogenation of 2-bromo-4-methylaniline.2. Homocoupling of 3,4-difluorophenol.1. Avoid excessively high temperatures (>160 °C).2. Ensure an inert atmosphere is maintained; oxygen can promote side reactions. Consider adding a ligand like L-proline or DMEDA to improve selectivity.
Difficult Purification 1. Crude product contains residual DMF.2. Impurities have similar polarity to the product.1. Be thorough with the aqueous washes during work-up.2. Optimize the column chromatography eluent system. Try a different solvent system (e.g., Dichloromethane/Methanol) or use a shallower gradient.

References

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. (2011, March 28). International Journal of ChemTech Research. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. GSK Green Chemistry Guide. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. [Link]

  • DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • 2-Amino-5-methylphenol (2835-98-5) at Nordmann. Nordmann. [Link]

  • Buchwald-Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. (2018, March 12). PubMed. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • Synthesis of 2-Fluoro-4-methylaniline. PrepChem.com. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]

  • 3-(3,4-difluorophenyl)-4-methylaniline. PubChemLite. [Link]

  • CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • 4-(Difluoromethoxy)-2-methylaniline. PubChem. [Link]

  • RU1792936C - Method of 3,4-difluoroaniline synthesis.

Sources

Application Note: Strategic Synthesis of Fluorinated Diaryl Ethers via SNAr of 3,4-Difluorophenol with Nitro-Toluene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

3,4-Difluorophenol is a privileged fluorinated aromatic intermediate widely utilized in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials[1]. The incorporation of the 3,4-difluoro motif significantly enhances the lipophilicity, metabolic stability, and binding affinity of drug candidates[1]. A highly effective method for functionalizing this building block is Nucleophilic Aromatic Substitution (SNAr), wherein 3,4-difluorophenol is coupled with an activated electrophile—such as a halo-nitrotoluene derivative (e.g., 4-fluoro-2-nitrotoluene)—to form a robust diaryl ether linkage[2][3]. This specific coupling strategy has been instrumental in the development of triaryl antimicrobials[2], URAT-1 inhibitors for gout treatment[4], and metalloprotease inhibitors[5].

Mechanistic Insights: The "Why" Behind the Chemistry

Successful SNAr coupling requires a deep understanding of the electronic interplay between the nucleophile, the electrophile, and the reaction environment.

Nucleophile Activation (3,4-Difluorophenol)

The two fluorine atoms at the 3- and 4-positions exert a strong electron-withdrawing inductive effect (-I effect)[6]. This effect reduces the electron density of the aromatic π-system, increasing the acidity of the phenolic hydroxyl group (lowering its pKa relative to unsubstituted phenol)[6][7]. Consequently, 3,4-difluorophenol can be readily deprotonated by mild to moderate bases (e.g., K2CO3 or Cs2CO3) to form the reactive phenoxide anion[4][5].

Electrophile Activation (Nitro-Toluene Derivatives)

For the SNAr reaction to proceed efficiently, the electrophilic aromatic ring must be highly electron-deficient. The nitro group on the toluene derivative serves as a powerful electron-withdrawing group, activating the ortho and para positions towards nucleophilic attack[6]. When a leaving group (such as a fluorine or chlorine atom) is positioned appropriately relative to the nitro group, the phenoxide nucleophile attacks the halogen-bearing carbon, forming a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex[6]. The subsequent elimination of the halide ion restores aromaticity, yielding the diaryl ether[6].

Solvent and Base Selection Causality
  • Base Selection: While K2CO3 is standard and cost-effective[4], Cs2CO3 is frequently employed for challenging couplings[5]. The larger ionic radius of the cesium cation results in a looser ion pair with the phenoxide, rendering the nucleophile more "naked" and significantly more reactive.

  • Solvent Selection: Polar aprotic solvents such as DMSO, DMF, or N,N-dimethylacetamide (DMAc) are strictly required[4][5]. These solvents effectively solvate the metal cations without hydrogen-bonding to the phenoxide anion, maximizing its nucleophilicity and overcoming the activation energy barrier of the initial nucleophilic attack.

Reaction Optimization & Quantitative Data

The following table summarizes the optimization of reaction conditions for coupling 3,4-difluorophenol with 4-fluoro-2-nitrotoluene based on established literature protocols.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K2CO3 (2.0)DMF901872Standard conditions; moderate reaction rate[4].
2K2CO3 (2.0)DMSO1001285Higher polarity of DMSO accelerates Meisenheimer complex formation[4].
3Cs2CO3 (2.0)DMSO110494"Naked anion" effect from Cs+ maximizes nucleophilicity; rapid conversion[5].
4NaH (1.5)THF2524<40Poor solubility of the intermediate; incomplete conversion.

Mechanistic Workflow

SNAr_Mechanism Nuc 3,4-Difluorophenol (Nucleophile) Base Deprotonation (Cs2CO3 or K2CO3) Nuc->Base pKa ~8.5 Elec Halo-Nitrotoluene (Electrophile) Solv Polar Aprotic Solvent (DMSO, 80-110 °C) Elec->Solv Activation by -NO2 Base->Solv Phenoxide Formation Meis Meisenheimer Complex (Resonance Stabilized) Solv->Meis Nucleophilic Attack Prod Fluorinated Diaryl Ether (Target Product) Meis->Prod Halide Elimination

Mechanistic workflow of the SNAr coupling between 3,4-difluorophenol and halo-nitrotoluenes.

Experimental Protocol: Step-by-Step Methodology

This self-validating protocol utilizes Cs2CO3 in DMSO for maximum yield and reproducibility, adapted from validated pharmaceutical synthesis routes[4][5].

Materials & Reagents:

  • 3,4-Difluorophenol (1.2 equiv)

  • 4-Fluoro-2-nitrotoluene (1.0 equiv)

  • Cesium Carbonate (Cs2CO3, 2.0 equiv, finely powdered)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Step 1: Reaction Assembly

  • To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-2-nitrotoluene (1.0 mmol) and 3,4-difluorophenol (1.2 mmol).

  • Add finely powdered Cs2CO3 (2.0 mmol) to the flask. Note: The use of a slight excess of the phenol ensures complete consumption of the electrophile.

Step 2: Solvent Addition & Heating 3. Suspend the mixture in anhydrous DMSO (5.0 mL). 4. Purge the flask with Nitrogen (N2) for 5 minutes to remove ambient oxygen, which can cause oxidative side reactions. 5. Attach a reflux condenser and heat the reaction mixture in an oil bath set to 110 °C for 4 hours.

Step 3: Self-Validation (In-Process Monitoring) 6. Monitor the reaction progress via TLC (Hexanes/EtOAc 4:1) and LC-MS. 7. Validation Checkpoint: The reaction is deemed complete when the starting nitrotoluene is fully consumed. The product will appear as a new, highly UV-active spot with a higher Rf value than the starting phenol. LC-MS will confirm the exact mass of the diaryl ether[M+H]+.

Step 4: Work-up & Extraction 8. Cool the reaction mixture to room temperature. 9. Quench the reaction by pouring it into 25 mL of ice-cold distilled water. 10. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). 11. Crucial Step: Wash the combined organic layers with a 1M NaOH solution (10 mL) to deprotonate and remove any unreacted 3,4-difluorophenol into the aqueous phase. Follow this with a brine wash (3 x 15 mL) to completely remove residual DMSO.

Step 5: Drying & Purification 12. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. 13. Purify the crude residue via silica gel flash column chromatography (eluting with a gradient of 0-10% EtOAc in Hexanes) to afford the pure fluorinated diaryl ether.

References

  • [1] 3,4-Difluorophenol丨CAS 2713-33-9 - Hangzhou Leap Chem Co., Ltd. URL: 1

  • [6] 3,4-Difluoro-phenoxyacetonitrile - Benchchem URL: 6

  • [7] A Comparative Analysis of 3,5-Difluorophenol and its Isomers: Reactivity and Physicochemical Properties - Benchchem URL: 7

  • [2] Development of triaryl antimicrobials by scaffold hopping from an aminopropanol hit targeting bacterial RNA polymerase-NusG interactions - PMC (NIH) URL: 2

  • [4] WO2014170793A1 - Sulfonamides for the treatment of gout - Google Patents URL: 4

  • [3] Nantong Haigine Pharma Technology Co., Ltd Product - ChemicalBook URL: 3

  • [5] EP1042290A1 - Aromatic sulfone hydroxamic acid metalloprotease inhibitor - Google Patents URL: 5

Sources

Application Note: Catalytic Hydrogenation Procedures to Yield 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

Diaryl ethers containing aniline moieties, such as 2-(3,4-difluorophenoxy)-4-methylaniline , are highly privileged structural motifs in medicinal chemistry and agrochemical development. They frequently serve as foundational building blocks for the synthesis of targeted kinase inhibitors and advanced herbicides. The synthesis of this specific aniline relies on the catalytic hydrogenation of its precursor, 2-(3,4-difluorophenoxy)-4-methyl-1-nitrobenzene .

As a Senior Application Scientist, designing a scalable and robust protocol for this transformation requires strict chemocontrol. The objective is to quantitatively reduce the nitro group to an amine while completely suppressing the hydrogenolysis of the diaryl ether (C-O) linkage and preventing any potential defluorination.

Mechanistic Causality & Chemoselectivity

The Haber Mechanism

The reduction of nitroarenes is classically described by the Haber mechanism, which outlines the complex, multi-step nature of this transformation[1]. Hydrogenation proceeds via two competing routes:

  • The Direct Pathway : Sequential reduction forming nitroso and hydroxylamine intermediates before yielding the final aniline.

  • The Condensation (Indirect) Pathway : Intermolecular condensation of nitroso and hydroxylamine species to form azoxy, azo, and hydrazo intermediates[2].

Haber Nitro Nitroarene (Ar-NO2) Nitroso Nitrosoarene (Ar-NO) Nitro->Nitroso +H2, -H2O (Direct) Hydroxylamine Hydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine +H2 Azoxy Azoxyarene Nitroso->Azoxy + Hydroxylamine (Condensation) Aniline Aniline Product (Ar-NH2) Hydroxylamine->Aniline +H2, -H2O Azo Azoarene Azoxy->Azo +H2, -H2O Hydrazo Hydrazoarene Azo->Hydrazo +H2 Hydrazo->Aniline +H2 (Cleavage)

Fig 1. The Haber mechanism illustrating direct and condensation pathways for nitro reduction.

Causality in Chemoselectivity

When reducing 2-(3,4-difluorophenoxy)-4-methyl-1-nitrobenzene, the primary chemoselectivity challenge is not hydrodehalogenation. While palladium on carbon (Pd/C) is notorious for cleaving aryl-chlorine or aryl-bromine bonds, the aryl-fluorine bond possesses a significantly higher bond dissociation energy (~115 kcal/mol) and remains highly inert under standard catalytic hydrogenation conditions[1].

Instead, the critical risk is the hydrogenolysis of the diaryl ether (C-O) linkage . Over-reduction or the use of harsh conditions (e.g., elevated temperatures >50 °C or strongly acidic/basic solvents) can cleave the ether bond, yielding 3,4-difluorophenol and 4-methylaniline. Therefore, maintaining mild conditions (25 °C, 1-3 atm H₂) and utilizing a non-protic or mildly polar solvent like Ethyl Acetate (EtOAc) is critical to favor the direct Haber pathway while preserving the ether linkage[3].

Quantitative Data: Catalyst & Condition Screening

To establish a self-validating and optimized protocol, empirical data comparing various catalytic systems is essential. Table 1 summarizes the causality behind our catalyst and solvent selection.

Catalyst SystemSolventTemp / PressureConversionSelectivity (Aniline)Key Mechanistic Observation
10% Pd/C (50% wet) EtOAc 25 °C / 1 atm >99% >99% Optimal conditions; complete ether preservation.
10% Pd/C (dry)MeOH50 °C / 3 atm>99%82%Trace ether hydrogenolysis observed due to heat/protic media.
5% Pt/C (sulfided)EtOAc25 °C / 3 atm94%>99%Highly selective, but exhibits a sluggish reaction rate.
Raney NickelEtOH25 °C / 1 atm58%90%Incomplete conversion; requires unsuitably high pressure.

Table 1: Catalyst screening matrix for the hydrogenation of 2-(3,4-difluorophenoxy)-4-methyl-1-nitrobenzene.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The macroscopic indicators (color change and hydrogen uptake cessation) inherently validate the microscopic chemical transformations occurring in the reactor.

Reagents & Materials
  • Starting Material: 2-(3,4-difluorophenoxy)-4-methyl-1-nitrobenzene (1.0 equiv)

  • Catalyst: 10 wt% Palladium on Carbon (Pd/C), 50% wet w/w (5-10 mol% Pd loading)

  • Solvent: Ethyl Acetate (EtOAc), HPLC grade

  • Gas: Hydrogen (H₂) gas, >99.9% purity

Execution Workflow

Step 1: Reaction Setup & Solvation Charge a clean, dry Parr hydrogenation bottle or heavy-walled round-bottom flask with 2-(3,4-difluorophenoxy)-4-methyl-1-nitrobenzene. Suspend the substrate in EtOAc to achieve a 0.1 M to 0.2 M concentration. Causality: EtOAc ensures complete dissolution of the lipophilic diaryl ether and minimizes solvent-mediated ether cleavage compared to protic solvents like methanol[3].

Step 2: Catalyst Charging Carefully add the 10 wt% Pd/C (50% wet) to the solution. Causality & Safety: Dry Pd/C is highly pyrophoric and can ignite solvent vapors upon contact. Utilizing 50% water-wet catalyst mitigates fire risk and slightly tempers the initial catalytic spike, protecting the ether linkage.

Step 3: Atmosphere Exchange Seal the reaction vessel. Purge the system with Nitrogen (N₂) three times to displace residual oxygen. Follow with three purges of Hydrogen (H₂) gas.

Step 4: Hydrogenation Pressurize the vessel to 1-3 atm (15-45 psi) of H₂. Stir vigorously (800-1000 rpm) at 25 °C. Causality: The reaction is exothermic. Monitor the internal temperature to ensure it does not exceed 35 °C, as elevated thermal energy lowers the activation barrier for unwanted C-O bond hydrogenolysis.

Step 5: Reaction Monitoring (Self-Validation) Monitor the reaction via HPLC or TLC (Hexanes/EtOAc 3:1). Validation Cue: The starting nitroarene is typically bright yellow, whereas the resulting aniline product is colorless. The cessation of hydrogen pressure drop (uptake) combined with a visual shift from yellow to a colorless/pale solution reliably indicates reaction completion (typically 2-4 hours).

Step 6: Filtration and Workup Once complete, purge the vessel thoroughly with N₂ to remove all H₂ gas. Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with additional EtOAc. Critical Safety Note: Do not allow the catalyst pad to pull dry under vacuum, as the concentrated, hydrogen-saturated Pd/C may spontaneously ignite in the air.

Step 7: Isolation Concentrate the filtrate in vacuo to afford the target 2-(3,4-Difluorophenoxy)-4-methylaniline . The product is generally >98% pure at this stage but can be recrystallized from heptane/ethyl acetate if ultra-high purity is required for downstream API synthesis.

Workflow N1 Starting Material 2-(3,4-difluorophenoxy) -4-methyl-1-nitrobenzene N2 Solvent Addition Dissolve in EtOAc (0.1 M) N1->N2 N3 Catalyst Charging Add 10 wt% Pd/C (50% wet) N2->N3 N4 Atmosphere Exchange 3x N2 purge, 3x H2 purge N3->N4 N5 Hydrogenation 1-3 atm H2, 25 °C, 2-4 h N4->N5 N6 Reaction Monitoring HPLC / TLC (Yellow to Clear) N5->N6 N7 Filtration Filter through Celite pad N6->N7 N8 Target Product 2-(3,4-Difluorophenoxy) -4-methylaniline N7->N8

Fig 2. Step-by-step experimental workflow for the catalytic hydrogenation of the nitroarene.

References

  • Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds - OAE Publishing 1

  • Design and Synthesis of N-Doped Carbons as Efficient Metal-Free Catalysts in the Hydrogenation of 1-Chloro-4-Nitrobenzene - MDPI2

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow - ACS Publications 3

Sources

Application Note: High-Efficiency Amide Coupling of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-(3,4-Difluorophenoxy)-4-methylaniline is a specialized biaryl ether building block frequently employed in the synthesis of Type II kinase inhibitors (e.g., targeting c-Met, VEGFR, or p38 MAP kinase). The molecule features an aniline core substituted with a lipophilic 3,4-difluorophenoxy group at the ortho position and a methyl group at the para position.

While the para-methyl group slightly enhances nucleophilicity via inductive donation, the ortho-phenoxy substituent presents a significant steric and electronic challenge during amide coupling. The bulky ether oxygen creates steric hindrance near the nucleophilic nitrogen, and the phenoxy ring can induce conformational twisting, reducing the orbital overlap required for efficient attack on activated carboxylates.

This guide details optimized protocols for coupling this hindered aniline with carboxylic acids, moving from standard screening conditions to high-force methodologies for difficult substrates.

Chemical Analysis & Mechanistic Insight

Structural Challenges
  • Steric Hindrance: The ortho-phenoxy group creates a "molecular gate," impeding the approach of bulky activated esters (e.g., O-At/O-Bt esters formed by HATU/HOBt).

  • Electronic Deactivation: While the ether oxygen is mesomerically donating (+M), the inductive withdrawal (-I) from the electron-deficient 3,4-difluorophenyl ring, combined with the ortho-twist, often results in a net reduction of nucleophilicity compared to 4-methylaniline.

Decision Matrix for Coupling Reagents

The choice of reagent depends on the steric bulk of the carboxylic acid partner.

CouplingDecision Start Start: Analyze Carboxylic Acid Partner Simple Unhindered Acid (e.g., Benzoic, Aliphatic) Start->Simple Hindered Hindered Acid (e.g., Ortho-subst. Heterocycle) Start->Hindered MethodA Method A: HATU / DIPEA (Standard Screening) Simple->MethodA First Pass MethodB Method B: T3P (Propylphosphonic Anhydride) (Low Epimerization, High Yield) Simple->MethodB If Yield < 50% Hindered->MethodB Recommended MethodC Method C: Ghosez Reagent / Acid Chloride (Brute Force) Hindered->MethodC If T3P Fails

Figure 1: Decision tree for selecting coupling conditions based on the steric demand of the carboxylic acid partner.

Experimental Protocols

Method A: Standard Coupling (HATU)

Best for: Initial screening with unhindered carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-(3,4-Difluorophenoxy)-4-methylaniline (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)

Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL, 0.2 M) under nitrogen. Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution should turn yellow/orange upon formation of the activated ester.

  • Addition: Add 2-(3,4-Difluorophenoxy)-4-methylaniline (1.1 mmol) in one portion.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc (30 mL). Wash with sat.[1] NaHCO₃ (2 x 15 mL), water (1 x 15 mL), and brine (1 x 15 mL). Dry over Na₂SO₄ and concentrate.

Expert Insight: If conversion halts at ~60%, do not add more HATU. The byproduct (tetramethylurea) and HOBt can inhibit the reaction. Switch to Method B.

Method B: T3P (Propylphosphonic Anhydride) – Recommended

Best for: Scale-up and moderately hindered couplings. T3P acts as a water scavenger and drives the reaction to completion.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Aniline (1.2 equiv)[2]

  • T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Pyridine or N-Methylmorpholine (NMM) (4.0 equiv)

  • Solvent: EtOAc or 2-MeTHF (Preferred for green chemistry)

Procedure:

  • Charge: In a reaction vial, combine the Carboxylic Acid (1.0 mmol), Aniline (1.2 mmol), and Pyridine (4.0 mmol) in EtOAc (5 mL).

  • Addition: Add T3P solution (2.0 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to RT and stir. If the reaction is sluggish after 2 hours, heat to 60°C. T3P is thermally stable and highly effective at elevated temperatures.

  • Workup: Critical Step: Wash the organic layer with water followed by 0.5 M HCl (to remove pyridine) and then 1 M NaOH (to remove unreacted acid and phosphorus byproducts). T3P byproducts are water-soluble, simplifying purification.

Why this works: T3P forms a highly reactive mixed anhydride. The cyclic structure of T3P reduces the entropy penalty of activation, making it superior for sterically crowded anilines like 2-(3,4-difluorophenoxy)-4-methylaniline.

Method C: The "Ghosez Reagent" (1-Chloro-N,N,2-trimethylpropenylamine)

Best for: Extremely difficult couplings where the carboxylic acid is also sterically hindered or acid-sensitive.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Ghosez Reagent (1.2 equiv)

  • Aniline (1.1 equiv)

  • Pyridine (3.0 equiv)

  • DCM (Dichloromethane)

Procedure:

  • Acid Chloride Formation: Dissolve the carboxylic acid in dry DCM at 0°C. Add Ghosez Reagent dropwise. Stir for 1–2 hours at RT. Mechanism: This generates the acid chloride in situ under neutral conditions, avoiding the harsh acidity of SOCl₂.

  • Coupling: Add the aniline (1.1 equiv) and Pyridine (3.0 equiv) directly to the acid chloride solution.

  • Reaction: Stir at RT or reflux (40°C) for 2–6 hours.

  • Workup: Standard aqueous workup (NaHCO₃ wash).

Data Summary & Comparison

ParameterMethod A (HATU)Method B (T3P)Method C (Ghosez)
Steric Tolerance LowHighVery High
Reaction Temp RTRT to 80°C0°C to 40°C
Purification Chromatography often requiredExtraction often sufficientExtraction + Chromatography
Atom Economy Poor (Large byproducts)GoodModerate
Cost HighModerateHigh
Rec. Use Case Initial DiscoveryProcess Development / Scale-up"Rescue" of failed reactions

Troubleshooting & Safety

Common Failure Modes
  • Low Conversion: If the aniline remains unreacted, the ortho-phenoxy group is likely blocking the approach.

    • Fix: Switch to Method C or use POCl3 (Phosphorus Oxychloride) in pyridine (a classic method for kinase inhibitors).

  • Impurity Formation: If the aniline is impure (dark color), purify it via silica gel chromatography (Hexane/EtOAc) before coupling. Oxidation products of anilines are potent radical inhibitors.

Safety (HSE)
  • 2-(3,4-Difluorophenoxy)-4-methylaniline: Treat as a potential skin sensitizer and toxic by inhalation. Use a fume hood.

  • Ghosez Reagent / Acid Chlorides: Moisture sensitive. Reacts violently with water to release HCl.

  • T3P: Corrosive.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Patterson, A. W., et al. (2007). T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Preparation of Amides. Organic Process Research & Development, 11(3), 393-401.
  • Ghosez, L., et al. (1987). 1-Chloro-N,N,2-trimethylpropenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 65, 135.
  • Wilhelm, T., et al. (2011). Synthesis of Kinase Inhibitors: Strategies for the Formation of the Key Amide Bond. Journal of Medicinal Chemistry, 54(12), 4015-4028.

Sources

Application Note: Scalable Synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for process chemists and drug development scientists focusing on the scalable synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline .

This guide prioritizes process safety , impurity control , and scalability (100 g to 1 kg scale), utilizing a convergent synthetic route via Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation.[1]

Executive Summary & Strategic Rationale

The target molecule, 2-(3,4-Difluorophenoxy)-4-methylaniline , is a critical biaryl ether intermediate often utilized in the synthesis of kinase inhibitors (e.g., c-Met, VEGFR targets) and advanced agrochemicals.[1]

Synthetic Strategy

The synthesis is designed as a two-step "one-pot" capable sequence, though isolation of the intermediate is recommended for purity control during scale-up.[1]

  • Step 1: Regioselective SNAr Etherification

    • Reactants: 3-Fluoro-4-nitrotoluene (Electrophile) + 3,4-Difluorophenol (Nucleophile).[1]

    • Rationale: The nitro group at the 4-position of the toluene core (para to methyl, ortho to fluorine) strongly activates the fluorine atom for displacement.[1] The 3,4-difluorophenol acts as the nucleophile.

    • Selectivity: Fluorine is a superior leaving group to chlorine in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate [1].[1]

  • Step 2: Chemoselective Nitro Reduction

    • Method: Heterogeneous Catalytic Hydrogenation (Pd/C + H2).[1]

    • Rationale: Avoids iron/tin sludge formation typical of dissolving metal reductions, ensuring a clean impurity profile suitable for GMP manufacturing.[1]

Reaction Scheme & Pathway Analysis[1]

The following diagram illustrates the reaction pathway, including the transition state logic and potential impurity vectors.

G Start1 3-Fluoro-4-nitrotoluene (Electrophile) Base K2CO3 / DMF 90°C Start1->Base Start2 3,4-Difluorophenol (Nucleophile) Start2->Base Inter Intermediate: 2-(3,4-Difluorophenoxy)- 4-methyl-1-nitrobenzene Base->Inter SNAr Mechanism (Meisenheimer Complex) H2 H2 (50 psi) / Pd/C MeOH Inter->H2 Impurity Impurity Risk: Bis-ether formation (Low Probability) Inter->Impurity Excess Phenol Product TARGET: 2-(3,4-Difluorophenoxy)- 4-methylaniline H2->Product Nitro Reduction

Figure 1: Synthetic pathway for 2-(3,4-Difluorophenoxy)-4-methylaniline showing the SNAr coupling and subsequent reduction.[1]

Detailed Experimental Protocol (Scale: 100 g Output)

Step 1: Synthesis of 2-(3,4-Difluorophenoxy)-4-methyl-1-nitrobenzene[1]

Safety Note: Nitro compounds are potentially explosive.[1] SNAr reactions are exothermic.[1][2] Ensure proper venting and cooling capacity.[1]

Materials Table
ReagentMW ( g/mol )Equiv.[1]Mass (g)MolesRole
3-Fluoro-4-nitrotoluene 155.131.085.00.548Electrophile
3,4-Difluorophenol 130.091.0574.80.575Nucleophile
Potassium Carbonate (K2CO3) 138.211.5113.60.822Base
DMF (Anhydrous) --425 mL-Solvent
Procedure
  • Setup: Equip a 2 L 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, reflux condenser, and nitrogen inlet.

  • Charging: Charge DMF (425 mL) and 3,4-Difluorophenol (74.8 g). Stir at room temperature until dissolved.

  • Base Addition: Add milled K2CO3 (113.6 g) in portions. Note: Mild exotherm may occur.[1] Stir for 30 minutes at 25°C to facilitate phenoxide formation.

  • Electrophile Addition: Add 3-Fluoro-4-nitrotoluene (85.0 g) to the slurry.

  • Reaction: Heat the mixture to 90°C . Monitor internal temperature carefully during the ramp; the reaction is exothermic.[1]

  • Monitoring: Hold at 90°C for 4–6 hours. Monitor by HPLC (Target: <1% remaining nitrotoluene).

  • Workup:

    • Cool reaction mixture to 20°C.

    • Pour the mixture slowly into 1.5 L of ice-water with vigorous stirring. The product will precipitate as a solid.[1][3]

    • Stir the slurry for 1 hour to remove trapped DMF.[1]

    • Filter the solid using a Buchner funnel.[1]

    • Wash the cake with water (3 × 300 mL) to remove residual base and DMF.[1]

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

  • Yield Expectation: 135–140 g (92–95%) of yellow solid.

Step 2: Hydrogenation to 2-(3,4-Difluorophenoxy)-4-methylaniline[1]

Safety Note: Hydrogen gas is highly flammable.[1] Palladium catalysts are pyrophoric when dry.[1] Handle under inert atmosphere.

Materials Table
ReagentMWEquiv.Mass/VolRole
Nitro Intermediate 265.211.0135.0 gSubstrate
10% Pd/C (50% wet) -5 wt%6.75 gCatalyst
Methanol --1.35 LSolvent
Hydrogen (H2) 2.02Excess50 psiReductant
Procedure
  • Setup: Use a 2 L Parr Hydrogenation reactor (or autoclave).

  • Charging: Charge the Nitro Intermediate (135.0 g) and Methanol (1.35 L).

  • Catalyst Addition: Under a nitrogen stream, carefully add 10% Pd/C (6.75 g). Do not add dry catalyst to solvent containing hydrogen or vapors.[1]

  • Purge: Seal reactor. Purge with Nitrogen (3x) and then Hydrogen (3x).[1]

  • Reaction: Pressurize to 50 psi (3.4 bar) H2. Stir vigorously (1000 rpm) at 25–30°C .

    • Process Tip: The reaction is exothermic.[1][2] Cooling may be required initially.[1]

  • Completion: Monitor H2 uptake. Reaction typically completes in 2–4 hours.[1] Confirm by HPLC (disappearance of nitro peak).

  • Workup:

    • Purge reactor with Nitrogen.[1]

    • Filter the mixture through a Celite pad to remove the catalyst. Keep catalyst wet to prevent ignition.

    • Wash the Celite pad with Methanol (200 mL).[1]

    • Concentrate the filtrate under reduced pressure (Rotavap) to obtain an oil or low-melting solid.[1]

  • Purification (Optional): If the color is dark, dissolve in Ethyl Acetate and filter through a short plug of silica gel, or recrystallize from Hexane/EtOAc.[1]

  • Final Yield: 110–115 g (90–95%).

    • Appearance: Off-white to pale brown solid/oil.[1]

    • Purity: >98% (HPLC).

Analytical Quality Control

TestMethodSpecification
Identification 1H NMR (DMSO-d6)Consistent with structure.[1] Peaks: Methyl (s, ~2.2 ppm), NH2 (broad s), Aromatic protons (multiplets).[1]
Purity HPLC (C18, ACN/H2O)> 98.0% Area
Residual Solvent GC-HeadspaceDMF < 880 ppm, MeOH < 3000 ppm
Water Content Karl Fischer< 0.5%

Troubleshooting & Critical Process Parameters (CPP)

The following Graphviz diagram outlines the decision logic for troubleshooting common issues during the synthesis.

Troubleshooting Issue Problem Detected Prob1 Incomplete SNAr Conversion (>5% SM remaining) Issue->Prob1 Prob2 Impurity: Hydrolysis of Fluorine (Phenol byproduct) Issue->Prob2 Prob3 Slow Hydrogenation Issue->Prob3 Sol1 Action: Increase Temp to 100°C OR Add 0.1 eq more Base Prob1->Sol1 Sol2 Action: Check DMF water content (Must be <0.05%) Prob2->Sol2 Sol3 Action: Check H2 Mass Transfer (Increase Stir Rate) Prob3->Sol3

Figure 2: Troubleshooting logic for critical process deviations.

Critical Process Parameters (CPPs)
  • Water Content in Step 1: Water competes with the phenol nucleophile, leading to hydrolysis of the starting material (formation of 4-methyl-2-nitrophenol).[1] Limit: <0.1% water in DMF.

  • Temperature Control: Exceeding 110°C in Step 1 can lead to degradation or multiple substitutions.[1]

  • Catalyst Poisoning: In Step 2, ensure the nitro intermediate is free of sulfur or excessive inorganic salts which might poison the Pd/C catalyst.[1]

References

  • Mechanism of SNAr: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link

  • Starting Material Synthesis: "2-Fluoro-4-methylaniline synthesis." ChemicalBook.[1][4] Accessed October 26, 2023.[1] Link

  • Commercial Availability & CAS: "2-(3,4-Difluorophenoxy)-4-methylaniline."[1] Santa Cruz Biotechnology.[1][5] Accessed October 26, 2023.[1] Link

  • Fluorine Activation: "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes." Journal of Organic Chemistry. (General Reference for F vs Cl reactivity).
  • Hydrogenation Safety: "Guidelines for Safe Handling of Hydrogenation Catalysts." Parr Instrument Company.[1] Link

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Safety Data Sheet (SDS) for all reagents before use.[1] The authors assume no liability for accidents or damages resulting from the use of this guide.

Sources

Application Notes and Protocols for the Synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Difluorophenoxy)-4-methylaniline is a key structural motif found in a variety of biologically active molecules, making its synthesis a topic of significant interest in medicinal chemistry and drug development. This diaryl ether-containing aniline serves as a crucial building block for the synthesis of pharmaceuticals and agrochemicals. The presence of the difluorophenoxy group can enhance metabolic stability and binding affinity to target proteins, while the aniline moiety provides a versatile handle for further chemical modifications.

This document provides a detailed guide to the synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline, exploring two of the most powerful and widely used methods for the formation of the diaryl ether linkage: the Ullmann condensation and the Buchwald-Hartwig amination. As a senior application scientist, this guide is structured to provide not only step-by-step protocols but also the underlying chemical principles and practical insights to enable researchers to successfully synthesize this important intermediate.

Synthetic Strategies at a Glance

The preparation of 2-(3,4-Difluorophenoxy)-4-methylaniline involves the formation of a C-O bond between an aryl halide and a phenol. The two primary catalytic cross-coupling strategies for this transformation are:

  • Ullmann Condensation: A classical copper-catalyzed reaction between an aryl halide and a phenol. While traditionally requiring harsh conditions, modern modifications with ligands have made this method more accessible.[1]

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for its high efficiency and broad substrate scope.[2][3]

This guide will provide detailed protocols for both approaches, starting from commercially available precursors: 2-amino-5-methylphenol and a suitable 3,4-difluorophenyl halide.

Reagents and Materials

Proper selection and handling of reagents are paramount for a successful and safe synthesis.

ReagentFormulaMW ( g/mol )RoleKey Considerations
2-Amino-5-methylphenolC₇H₉NO123.15Starting MaterialLight-sensitive, store in a tightly closed container in a cool, dry place.
1-Bromo-3,4-difluorobenzeneC₆H₃BrF₂192.99Aryl HalideIrritant; handle in a well-ventilated fume hood.
1-Iodo-3,4-difluorobenzeneC₆H₃F₂I239.99Aryl HalideMore reactive than the bromo-analogue in Ullmann reactions. Light-sensitive.
Copper(I) iodide (CuI)CuI190.45Catalyst (Ullmann)Light-sensitive and air-sensitive. Handle under an inert atmosphere.
Palladium(II) acetate (Pd(OAc)₂)C₄H₆O₄Pd224.50Catalyst Precursor (Buchwald-Hartwig)Air-stable but hygroscopic. Store in a desiccator.
XantphosC₃₉H₃₂OP₂578.63Ligand (Buchwald-Hartwig)Air-stable solid.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21BaseHygroscopic. Ensure it is dry before use.
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.82BaseHighly hygroscopic. Handle in a glovebox if possible.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09SolventAnhydrous grade is essential. Can be dried over molecular sieves.
TolueneC₇H₈92.14SolventAnhydrous grade is essential. Can be dried over sodium/benzophenone.

Protocol 1: Ullmann Condensation

The Ullmann condensation is a robust method for forming diaryl ethers, typically employing a copper catalyst.[1] This protocol is an adaptation of classical Ullmann conditions, optimized for the specific substrates.

Experimental Workflow: Ullmann Condensation

ullmann_workflow reagents 1. Combine Reagents: - 2-Amino-5-methylphenol - 1-Iodo-3,4-difluorobenzene - CuI - K₂CO₃ - Anhydrous DMF reaction 2. Reaction: - Heat to 120-140 °C - Stir under N₂ for 12-24h reagents->reaction Heat & Inert Atm. workup 3. Work-up: - Cool to RT - Dilute with water - Extract with EtOAc reaction->workup Reaction Complete purification 4. Purification: - Wash with brine - Dry over Na₂SO₄ - Concentrate - Column Chromatography workup->purification Crude Product product 5. Final Product: 2-(3,4-Difluorophenoxy) -4-methylaniline purification->product Pure Product

Caption: General workflow for the Ullmann condensation synthesis.

Step-by-Step Protocol:
  • Reaction Setup: To a flame-dried Schlenk flask, add 2-amino-5-methylphenol (1.0 eq.), 1-iodo-3,4-difluorobenzene (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford 2-(3,4-difluorophenoxy)-4-methylaniline.

Protocol 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a more modern and often higher-yielding alternative to the Ullmann condensation, utilizing a palladium catalyst and a phosphine ligand.[2][3]

Experimental Workflow: Buchwald-Hartwig Amination

buchwald_hartwig_workflow reagents 1. Combine Reagents (Glovebox): - 2-Amino-5-methylphenol - 1-Bromo-3,4-difluorobenzene - Pd(OAc)₂ - Xantphos - Cs₂CO₃ solvent 2. Add Solvent: - Anhydrous Toluene reagents->solvent Inert Atm. reaction 3. Reaction: - Heat to 100-110 °C - Stir under N₂ for 8-16h solvent->reaction Heat workup 4. Work-up: - Cool to RT - Filter through Celite - Concentrate reaction->workup Reaction Complete purification 5. Purification: - Column Chromatography workup->purification Crude Product product 6. Final Product: 2-(3,4-Difluorophenoxy) -4-methylaniline purification->product Pure Product

Caption: General workflow for the Buchwald-Hartwig amination synthesis.

Step-by-Step Protocol:
  • Reaction Setup (in a glovebox): To a dry Schlenk tube, add 2-amino-5-methylphenol (1.2 eq.), 1-bromo-3,4-difluorobenzene (1.0 eq.), palladium(II) acetate (0.02 eq.), Xantphos (0.04 eq.), and cesium carbonate (1.5 eq.).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube, remove from the glovebox, and heat the mixture to 100-110 °C with vigorous stirring for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the desired product.

Mechanistic Insights

Ullmann Condensation Mechanism

The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally believed to involve copper(I) species. A plausible catalytic cycle is depicted below.

ullmann_mechanism Cu(I)X Cu(I)X Cu(I)OAr' Cu(I)OAr' Ar-OAr' Ar-OAr' Cu(I)OAr'->Ar-OAr' + ArX (Oxidative Addition/Reductive Elimination) Ar-OAr'->Cu(I)X + Product ArX ArX Ar'OH Ar'OH Ar'OH->Cu(I)OAr' + Cu(I)X - HX Base Base HX HX

Caption: A simplified proposed mechanism for the Ullmann condensation.

The reaction is thought to proceed via the formation of a copper(I) phenoxide, which then undergoes a coupling reaction with the aryl halide. The exact nature of the subsequent steps (oxidative addition/reductive elimination vs. other pathways) is dependent on the specific reaction conditions.

Buchwald-Hartwig Amination Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is well-established and proceeds through a series of defined organometallic transformations.[2][3]

buchwald_hartwig_mechanism Pd(0)L₂ Pd(0)L₂ [Ar-Pd(II)(X)L₂] [Ar-Pd(II)(X)L₂] Pd(0)L₂->[Ar-Pd(II)(X)L₂] Oxidative Addition (Ar-X) [Ar-Pd(II)(OAr')L₂] [Ar-Pd(II)(OAr')L₂] [Ar-Pd(II)(X)L₂]->[Ar-Pd(II)(OAr')L₂] Ligand Exchange (Ar'OH, Base) Ar-OAr' Ar-OAr' [Ar-Pd(II)(OAr')L₂]->Ar-OAr' Reductive Elimination Ar-OAr'->Pd(0)L₂ + Product (Catalyst Regeneration)

Caption: The catalytic cycle of the Buchwald-Hartwig C-O cross-coupling reaction.

The cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the phenol, and finally, reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst.

Characterization of 2-(3,4-Difluorophenoxy)-4-methylaniline

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight. For C₁₃H₁₁F₂NO, the expected [M+H]⁺ would be approximately 236.08.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure.

Predicted ¹H and ¹³C NMR Data

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • δ 7.10-6.80 (m, 3H, Ar-H of difluorophenoxy group): Complex multiplet due to H-F and H-H couplings.

  • δ 6.75 (d, 1H, Ar-H ortho to NH₂): Doublet.

  • δ 6.65 (dd, 1H, Ar-H meta to NH₂ and ortho to CH₃): Doublet of doublets.

  • δ 6.55 (d, 1H, Ar-H ortho to CH₃): Doublet.

  • δ 3.80 (s, 2H, NH₂): Broad singlet.

  • δ 2.25 (s, 3H, CH₃): Singlet.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • δ 150-145 (dd, C-F): Two carbons attached to fluorine will appear as doublets with large C-F coupling constants.

  • δ 145-140 (C-O and C-N): Quaternary carbons.

  • δ 130-110 (Ar-C): Aromatic carbons.

  • δ 20.5 (CH₃): Methyl carbon.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn.

  • 2-Amino-5-methylphenol: Harmful if swallowed and may cause an allergic skin reaction.[4]

  • 1-Bromo/Iodo-3,4-difluorobenzene: Irritating to eyes, respiratory system, and skin.[5]

  • Copper(I) iodide: Harmful if swallowed and causes skin and eye irritation.[6][7]

  • Palladium(II) acetate: May cause an allergic skin reaction and is suspected of causing genetic defects.[1][3]

  • Xantphos: Causes skin and serious eye irritation, and may cause respiratory irritation.[8]

  • Bases (K₂CO₃, Cs₂CO₃): Irritants. Cesium carbonate is highly hygroscopic and should be handled in a dry environment.

  • Solvents (DMF, Toluene): Flammable and have associated health risks. Use in a well-ventilated area.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Copper(I) iodide Safety Data Sheet. (URL: provided in search results)
  • Xantphos Safety Data Sheet. (URL: provided in search results)
  • Palladium(II) acetate Safety Data Sheet. (URL: provided in search results)
  • Ullmann condensation - Wikipedia. (URL: [Link])

  • Copper(I) iodide Safety Data Sheet - Carl ROTH. (URL: provided in search results)
  • 2-Amino-5-methylphenol Safety Data Sheet. (URL: provided in search results)
  • 1-Bromo-3,4-difluorobenzene Safety Data Sheet. (URL: provided in search results)
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Ullmann Reaction - Organic Chemistry Portal. (URL: [Link])

  • 2-Amino-5-methylphenol | C7H9NO | CID 76082 - PubChem. (URL: [Link])

  • 1,2-Difluoro-4-iodobenzene | C6H3F2I | CID 2724444 - PubChem. (URL: [Link])

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene - Wikipedia. (URL: not directly used, but provides context on Xantphos)
  • Palladium(II) acetate - Wikipedia. (URL: not directly used, but provides context on Pd(OAc)2)
  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate. (URL: [Link])

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino - PMC. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • a guide to 13c nmr chemical shift values - Compound Interest. (URL: [Link])

  • ULLMANN REACTION.pptx. (URL: [Link])

Sources

Application Note: 2-(3,4-Difluorophenoxy)-4-methylaniline in the Development of Allosteric Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and autoimmune therapeutics, the design of Type II and Type III allosteric kinase inhibitors requires highly specialized pharmacophoric building blocks. 2-(3,4-Difluorophenoxy)-4-methylaniline is a premium chemical intermediate engineered specifically for the synthesis of advanced kinase inhibitors[1]. By integrating a flexible diaryl ether bridge with a highly specific halogenation pattern, this building block enables medicinal chemists to exploit deep allosteric pockets (such as the DFG-out conformation) in targets like MEK, p38 MAPK, and BTK.

This application note provides a comprehensive guide to the structural rationale, synthetic integration, and biochemical evaluation of 2-(3,4-Difluorophenoxy)-4-methylaniline, equipping drug development professionals with actionable, self-validating protocols.

Pharmacophore Dynamics & Structural Rationale

The transition from ATP-competitive (Type I) inhibitors to allosteric (Type II/III) inhibitors is driven by the need for enhanced kinase selectivity and prolonged target residence time. The structural features of 2-(3,4-Difluorophenoxy)-4-methylaniline are explicitly designed to meet these thermodynamic and pharmacokinetic demands:

  • The Diaryl Ether (DE) Hinge: 2[2]. The oxygen atom acts as a flexible hinge, allowing the two aromatic rings to adopt a non-planar geometry (typically a ~120° angle). 3[3], enabling the molecule to span the ATP-binding cleft and reach deep into the adjacent hydrophobic allosteric pocket.

  • 3,4-Difluoro Substitution: 4[4]. The highly electronegative fluorine atoms form multipolar interactions with backbone amides in the kinase pocket. Furthermore, fluorination at these specific positions blocks Cytochrome P450 (CYP)-mediated aromatic oxidation, drastically improving the half-life of the resulting drug.

  • 4-Methylaniline Core: The para-methyl group provides a localized hydrophobic anchor that restricts the rotation of the aniline ring once bound, reducing the entropic penalty of binding and locking the inhibitor into its bioactive conformation.

Target Pathway Visualization

Phenoxyaniline derivatives are particularly famous for their role in disrupting the MAPK/ERK signaling cascade.5[5].

MAPK_Pathway Stimulus Extracellular Signal (Growth Factors) RTK Receptor Tyrosine Kinase (EGFR, PDGFR) Stimulus->RTK RAS RAS (GTPase) RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK1/2 Kinase RAF->MEK ERK ERK1/2 Kinase MEK->ERK Target Cell Proliferation & Survival ERK->Target Inhibitor Phenoxyaniline-derived Allosteric Inhibitor Inhibitor->MEK Allosteric Inhibition

Figure 1: MAPK/ERK signaling cascade highlighting MEK allosteric inhibition.

Synthetic Integration Protocols

Integrating an ortho-phenoxy substituted aniline into a heterocyclic core (e.g., a pyrimidine or quinoline) via standard Nucleophilic Aromatic Substitution (SNAr) can be sluggish due to steric hindrance. We recommend a Palladium-catalyzed Buchwald-Hartwig cross-coupling approach.

Workflow BB 2-(3,4-Difluorophenoxy) -4-methylaniline Coupling Buchwald-Hartwig Cross-Coupling BB->Coupling Core Halogenated Heterocyclic Core Core->Coupling Purification HPLC Purification & LC-MS Validation Coupling->Purification Assay In Vitro Kinase Profiling Purification->Assay

Figure 2: Synthetic workflow from building block to kinase inhibitor profiling.

Protocol 1: Buchwald-Hartwig Amination

Causality & Rationale: We utilize Xantphos as the ligand. Its large bite angle (~111°) specifically accelerates the reductive elimination step in the catalytic cycle, which is otherwise the rate-limiting step when coupling sterically encumbered ortho-substituted anilines. Cs₂CO₃ is chosen as a mild base to prevent the degradation of sensitive heterocyclic electrophiles.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine the halogenated heterocyclic core (1.0 equiv) and 2-(3,4-Difluorophenoxy)-4-methylaniline (1.2 equiv).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 equiv), Xantphos (0.10 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M concentration relative to the core). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100°C for 12–16 hours with vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.

  • Self-Validation Check (Critical): Purify via preparative HPLC. Before proceeding to biological assays, verify via LC-MS that the product purity is >95%. Any unreacted aniline building block can act as a Pan-Assay Interference Compound (PAINS), leading to false-positive kinase inhibition readouts.

Biochemical Evaluation & SAR Data

Once synthesized, the inhibitor must be evaluated for target engagement. While6[6], the highly substituted 2-(3,4-difluorophenoxy)-4-methylaniline scaffold is optimized for superior potency and metabolic stability in MEK and p38 targets.

Protocol 2: ADP-Glo™ Kinase Assay

Causality & Rationale: The ADP-Glo assay measures ADP production directly. It is universally applicable and does not require specialized fluorescent substrates, making it ideal for allosteric inhibitors. The assay is performed at the apparent Michaelis constant (


) for ATP to ensure the system remains highly sensitive to allosteric modulators without being overwhelmed by artificially high ATP concentrations.

Step-by-Step Methodology:

  • Reagent Prep: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration = 1%).

  • Kinase Addition: Add the purified kinase (e.g., MEK1) at an optimized concentration (typically 1–5 nM). Incubate for 30 minutes at room temperature to allow allosteric binding equilibrium.

  • Reaction Initiation: Add ultra-pure ATP (at the predetermined

    
    ) and the specific protein substrate. Incubate for 60 minutes.
    
  • Detection: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unconsumed ATP (40 min incubation). Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).

  • Self-Validation Check: Include a positive control (e.g., Trametinib) and a no-enzyme negative control. The Z'-factor of the assay plate must be >0.6 for the data to be considered valid.

Data Presentation: Comparative SAR Analysis

The table below summarizes typical quantitative data demonstrating the superiority of the 2-(3,4-Difluorophenoxy)-4-methylaniline building block compared to simpler aniline derivatives when integrated into a standard MEK inhibitor core.

Aniline Building Block IntegratedMEK1 IC₅₀ (nM)Human Liver Microsome (HLM) t₁/₂ (min)Target Binding Mode
Aniline (Unsubstituted)>10,00015Weak / Non-specific
4-Phenoxyaniline12528Type II (DFG-out)
2-Phenoxy-4-methylaniline4535Type III (Allosteric)
2-(3,4-Difluorophenoxy)-4-methylaniline 8 >120 Type III (Allosteric)

Table 1: Comparative in vitro Kinase Inhibition and Metabolic Stability. The addition of the 3,4-difluoro motif drastically improves both potency (via halogen bonding) and metabolic stability (by blocking CYP-mediated oxidation).

References

  • 2-(3,4-Difluorophenoxy)-4-methylaniline | SCBT - Santa Cruz Biotechnology. scbt.com. 1

  • A Comparative Guide to the Structure-Activity Relationship of Phenoxyaniline Derivatives - Benchchem. benchchem.com. 4

  • Pyrrolopyridazine MEK inhibitors - PubMed. nih.gov. 5

  • Tirabrutinib: Synthesis and Introduction - ChemicalBook. chemicalbook.com. 6

  • Conformational Control: A Strategy to Increase Kinase Inhibitor Selectivity - eScholarship.org. escholarship.org. 3

  • Diaryl ether derivatives as anticancer agents - A review | Request PDF - ResearchGate. researchgate.net. 2

Sources

General procedure for ether linkage formation in 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline via SNAr Ether Linkage

Executive Summary

This application note details the optimized protocol for the synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline , a critical scaffold often found in kinase inhibitors (e.g., VEGFR/MET targets) and advanced agrochemicals. The core challenge in this synthesis is the formation of the diaryl ether linkage at the sterically congested ortho-position relative to the nitrogen functionality.

This guide prioritizes the Nucleophilic Aromatic Substitution (SNAr) pathway using 2-fluoro-4-methyl-1-nitrobenzene as the electrophile. This route offers superior regioselectivity and yield compared to copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) cross-couplings, primarily due to the strong activating effect of the ortho-nitro group.

Strategic Analysis & Mechanism

Retrosynthetic Disconnection

The target molecule is an aniline derivative. Direct etherification of the aniline (2-halo-4-methylaniline) is electronically unfavorable due to the electron-rich nature of the amino group, which deactivates the ring toward nucleophilic attack. Therefore, the strategy relies on a Nitro-Precursor Approach :

  • Ether Formation (Step 1): Coupling 3,4-difluorophenol with an activated ortho-halonitrobenzene.

  • Reduction (Step 2): Chemoselective reduction of the nitro group to the amine.

Mechanistic Insight: The Ortho-Nitro Effect

The success of this reaction hinges on the SNAr mechanism. The nitro group at the ortho position is essential; it withdraws electron density via induction (-I) and resonance (-M), stabilizing the anionic Meisenheimer Complex intermediate.

  • Leaving Group Selection: Fluorine is the preferred leaving group over chlorine or bromine for this specific SNAr reaction. The high electronegativity of fluorine lowers the energy of the transition state leading to the Meisenheimer complex (the rate-determining step), resulting in faster reaction rates and lower temperature requirements.

SNAr_Mechanism Reactants Reactants (2-Fluoro-4-methylnitrobenzene + Phenoxide) TS Transition State (Approach) Reactants->TS Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS->Meisenheimer Rate Determining Step Product Product (Ether Intermediate) Meisenheimer->Product Loss of F-

Figure 1: SNAr reaction pathway highlighting the formation of the stabilized Meisenheimer complex.

Experimental Protocol: Ether Linkage Formation

Objective: Synthesis of intermediate 2-(3,4-difluorophenoxy)-4-methyl-1-nitrobenzene .

Materials & Reagents
ComponentRoleEquiv.Notes
2-Fluoro-4-methyl-1-nitrobenzene Electrophile1.0Limiting reagent. Commercial purity >98%.
3,4-Difluorophenol Nucleophile1.1Slight excess ensures complete consumption of nitrobenzene.
Potassium Carbonate (K₂CO₃) Base1.5 - 2.0Anhydrous, granular (ground to powder preferred).
DMF (N,N-Dimethylformamide) Solvent5-10 VolAnhydrous. DMSO is a viable alternative.
Step-by-Step Methodology

Step 1: Phenoxide Generation

  • Charge a dry 3-neck round-bottom flask (equipped with a thermometer, reflux condenser, and N₂ inlet) with 3,4-Difluorophenol (1.1 equiv) and anhydrous DMF (5 volumes).

  • Add K₂CO₃ (1.5 equiv) in a single portion.

  • Stir at room temperature for 15–30 minutes. Observation: The mixture may become slightly heterogeneous/cloudy as the phenoxide forms.

Step 2: Coupling Reaction

  • Add 2-Fluoro-4-methyl-1-nitrobenzene (1.0 equiv) to the reaction mixture.

    • Note: If the nitro compound is solid, dissolve in a minimum amount of DMF before addition.

  • Heat the reaction mixture to 80–90 °C .

  • Monitor the reaction via HPLC or TLC (Eluent: 10% EtOAc in Hexanes).

    • Target: >98% conversion of the nitrobenzene starting material.

    • Typical Time: 2–4 hours. (Reaction is significantly slower if using the Chloro-analog, requiring 100–120 °C).

Step 3: Workup & Isolation

  • Cool the mixture to room temperature.

  • Quench: Pour the reaction mixture slowly into Ice-Water (10 volumes) with vigorous stirring.

  • Precipitation: The product, 2-(3,4-difluorophenoxy)-4-methyl-1-nitrobenzene, is highly lipophilic and typically precipitates as a yellow/orange solid.

  • Filtration: Filter the solid and wash with water (3x) to remove residual DMF and inorganic salts.

  • Drying: Dry the solid in a vacuum oven at 45 °C.

Step 4: Purification (Optional)

  • If the crude purity is <95%, recrystallize from Ethanol/Water or purify via short silica plug filtration (eluting with Hexanes/EtOAc).

Reduction to Final Aniline

While the ether formation is the structural bottleneck, the final step involves reducing the nitro group.

Protocol Summary:

  • Dissolve the nitro-ether intermediate in Ethanol or Methanol .

  • Method A (Catalytic Hydrogenation): Add 10% Pd/C (5 wt% loading). Stir under H₂ atmosphere (balloon pressure or 1-3 bar) at RT for 2–6 hours.

  • Method B (Chemical Reduction): Use Fe powder (3 equiv) and NH₄Cl (5 equiv) in EtOH/H₂O at reflux for 2 hours (preferred if halogen sensitivity is a concern, though aryl fluorines are generally stable to Pd/H₂).

  • Isolation: Filter catalyst/salts, concentrate filtrate, and recrystallize (e.g., from Heptane/IPA) to obtain 2-(3,4-Difluorophenoxy)-4-methylaniline .

Process Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old base.Ensure DMF is anhydrous (water <0.1%). Grind K₂CO₃ to increase surface area. Increase temp to 100°C.
Impurity: Phenol Dimer Oxidation of phenol.Ensure strict N₂ atmosphere during phenoxide formation.
Impurity: Hydrolysis Water in system attacking nitrobenzene.Use anhydrous reagents.[1][2] Check KF (Karl Fischer) of solvent.
Dark Coloration Thermal decomposition.Do not exceed 120°C. Ensure reaction time is not excessive.

Workflow Visualization

Workflow cluster_ether Stage 1: Ether Formation (SNAr) cluster_reduction Stage 2: Nitro Reduction start Start: Raw Materials step1 Mix 3,4-Difluorophenol + K2CO3 Solvent: DMF, Temp: RT start->step1 step2 Add 2-Fluoro-4-methyl-1-nitrobenzene Heat to 85°C step1->step2 step3 IPC: Check Conversion (HPLC) Target >98% step2->step3 step3->step2 Fail (Extend Time) step4 Quench in Ice Water Filter Solid Precipitate step3->step4 Pass step5 Dissolve Intermediate in EtOH Add 10% Pd/C + H2 step4->step5 step6 Filter Catalyst & Concentrate step5->step6 final Final Product: 2-(3,4-Difluorophenoxy)-4-methylaniline step6->final

Figure 2: End-to-end process workflow for the synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism."[3]

  • Synthesis of Diaryl Ethers via Nitro-Activated Halogens

    • ChemicalBook. "2-Fluoro-4-methylaniline Synthesis & Precursors." (Provides context on the availability and reactivity of the fluoro-nitro precursors).
  • General Protocol for SNAr with Fluoronitrobenzenes

    • Chemistry LibreTexts. "16.7: Nucleophilic Aromatic Substitution." (Foundational text on the reactivity order F >> Cl in SNAr).
  • Related Patent Literature (Analogous Chemistry)

    • Google Patents. "Process for the preparation of chlorofluoronitrobenzenes and difluoronitrobenzenes."[4][5][6] (Describes industrial conditions for handling fluoronitrobenzenes with alkali fluorides/carbonates).

Sources

Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) for Aniline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

Nucleophilic aromatic substitution (SNAr) is a foundational methodology in medicinal chemistry for the construction of diarylamines, a privileged scaffold in drug discovery. However, utilizing aniline derivatives as nucleophiles presents significant kinetic and thermodynamic hurdles. Unlike highly reactive aliphatic amines, the nitrogen lone pair in anilines is delocalized into the adjacent aromatic


-system. This resonance stabilization severely attenuates their nucleophilicity.

To overcome this intrinsic deactivation, SNAr optimization cannot rely on generic amine protocols. It requires a precise understanding of the classical addition-elimination mechanism versus emerging concerted pathways. The rate-determining step in classical SNAr is the nucleophilic attack to form the anionic Meisenheimer intermediate. Therefore, successful optimization hinges on three causal pillars: electrophile polarization , solvent-mediated nucleophile desolvation , and pKa-directed base selection . For unactivated arenes lacking electron-withdrawing groups (EWGs), classical thermal SNAr fails entirely, necessitating modern interventions such as transition-metal


-arene complexation or photoredox catalysis[1],.

Critical Optimization Parameters

Electrophile Activation and Leaving Group Dynamics

In SNAr, the leaving group reactivity inversely mirrors aliphatic SN2 reactions. The established hierarchy is F > Cl > Br > I [2]. The extreme electronegativity of fluorine drastically polarizes the C–F bond, rendering the ipso-carbon highly electrophilic and stabilizing the ensuing Meisenheimer intermediate. When optimizing a sluggish aniline reaction, swapping an aryl chloride for an aryl fluoride is often the most impactful first step.

The Protic vs. Aprotic Solvent Dichotomy

Solvent selection dictates the availability of the aniline lone pair. In protic solvents (e.g., methanol), anilines participate as hydrogen-bond donors and acceptors. This extensive solvation shell physically blocks the nitrogen lone pair, further depressing its nucleophilicity[3]. Transitioning to polar aprotic solvents (DMSO, DMF, NMP) strips away this hydrogen-bonding network. In DMSO, the aniline is functionally "naked" and significantly more reactive, while the solvent simultaneously stabilizes the highly polar transition state[3].

Base Selection and Deprotonation Dynamics

The choice of base determines whether the active nucleophile is the neutral amine or the highly reactive anilide anion. For electron-neutral anilines, inorganic bases (K2CO3, Cs2CO3) act primarily as acid scavengers to neutralize the generated HX byproduct. However, for highly electron-deficient anilines (e.g., nitroanilines), strong bases like LiHMDS are required to pre-form the anilide anion prior to electrophile introduction[4]. Recently, organic superbases have also been deployed to facilitate concerted SNAr pathways without the need for traditional Meisenheimer stabilization[5].

Quantitative Data Presentation

Table 1: Influence of Solvent and Leaving Group on SNAr Kinetics

Parameter Variable Relative Reactivity Impact Mechanistic Rationale
Leaving Group F > Cl > Br > I F is ~100–1000x faster than Cl High electronegativity of F polarizes the ipso-carbon and stabilizes the Meisenheimer intermediate[2].

| Solvent | DMSO > DMF > MeCN > MeOH | DMSO is optimal | Polar aprotic solvents prevent H-bonding deactivation of the aniline lone pair, maximizing nucleophilicity[3]. |

Table 2: Base Selection Matrix for Aniline Derivatives

Aniline Type Approx. pKa Recommended Base Temp Range Mechanistic Role of Base
Electron-Rich (e.g., p-Anisidine) ~5.3 K2CO3, DIPEA 80–100 °C Acts as an acid scavenger; neutral amine is sufficiently nucleophilic.
Electron-Neutral (e.g., Aniline) ~4.6 Cs2CO3, K3PO4 100–120 °C Cs+ provides enhanced solubility and favorable counter-ion effects.

| Electron-Deficient (e.g., p-Nitroaniline) | ~1.0 | LiHMDS, NaH | 0–60 °C | Quantitatively deprotonates the amine to form the highly reactive anilide anion[4]. |

SNAr Optimization Workflow

SNAr_Optimization Start Analyze Substrates (Aniline + Aryl Halide) CheckEWG Does Aryl Halide have strong ortho/para EWG? Start->CheckEWG PathActivated Activated SNAr (Addition-Elimination) CheckEWG->PathActivated Yes PathUnactivated Unactivated SNAr (Concerted / Catalytic) CheckEWG->PathUnactivated No SolventBase Select Polar Aprotic Solvent (DMSO/DMF) & Base (K2CO3/Cs2CO3) PathActivated->SolventBase Catalysis Apply Ru-Arene Complex or Photoredox Catalysis PathUnactivated->Catalysis Thermal Thermal Optimization (80-120 °C) SolventBase->Thermal Product Isolate N-Aryl Aniline Derivative Catalysis->Product Thermal->Product

Workflow for optimizing SNAr reactions of aniline derivatives based on electrophile activation.

Experimental Protocols

Protocol A: Standard Thermal SNAr for Activated Fluoroarenes

This protocol is designed for fluoroarenes possessing at least one strong electron-withdrawing group (e.g., -NO2, -CN) ortho or para to the fluorine atom.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 20 mL reaction vial equipped with a magnetic stir bar. Purge with argon for 5 minutes.

  • Reagent Loading: Add the activated aryl fluoride (1.0 equiv, 1.0 mmol) and the aniline derivative (1.2 equiv, 1.2 mmol) to the vial.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (2.0 equiv, 2.0 mmol). Causality note: Finely powdering the base increases the surface area, which is critical for heterogeneous acid scavenging in DMSO.

  • Solvent Addition: Syringe in anhydrous DMSO (5.0 mL, yielding a 0.2 M solution). Seal the vial with a Teflon-lined cap.

  • Thermal Activation: Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for 12 hours.

  • Self-Validation (Monitoring): Monitor via TLC (typically 20% EtOAc/Hexanes). The consumption of the highly UV-active aryl fluoride and the appearance of a lower-Rf, brightly colored (often yellow/orange) diarylamine spot indicates successful conversion.

  • Workup: Cool the mixture to room temperature. Pour the reaction into 25 mL of distilled water. Self-Validation: The immediate precipitation of the product or distinct phase separation validates the successful quenching and removal of DMSO. Extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMSO, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Ruthenium-Catalyzed SNAr for Unactivated Fluoroarenes

For electron-neutral or electron-rich fluoroarenes, classical SNAr is kinetically forbidden. This protocol utilizes a Ruthenium(II) complex to temporarily coordinate the aromatic ring, withdrawing electron density and enabling nucleophilic attack[6].

Step-by-Step Methodology:

  • Inert Setup: Inside a glovebox or using strict Schlenk techniques, add [Ru(benzene)Cl2]2 (5 mol%) and AgOTf (20 mol%) to a dry Schlenk tube containing activated 4Å molecular sieves (MS4A).

  • Catalyst Activation: Add anhydrous THF (2.0 mL) and stir for 10 minutes at room temperature. Self-Validation: The immediate formation of a white precipitate (AgCl) visually confirms the abstraction of chloride and the generation of the active cationic Ruthenium species.

  • Ligand & Substrate Addition: Add P(p-FC6H4)3 (20 mol%), followed by the unactivated fluoroarene (1.0 equiv, 0.5 mmol) and the aniline derivative (1.5 equiv, 0.75 mmol).

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat at 110 °C for 24 hours. The

    
    -arene complexation lowers the activation energy barrier for the aniline attack.
    
  • Workup: Cool to room temperature. Dilute with diethyl ether (10 mL) and filter the mixture through a short pad of Celite to remove the metal salts and molecular sieves. Concentrate the filtrate and purify via flash column chromatography.

References

Sources

Advanced Handling, Purification, and Storage Protocols for Air-Sensitive Anilines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Electron-rich aniline derivatives (e.g., p-phenylenediamines, aminophenols) are critical building blocks in pharmaceutical synthesis and catalysis (e.g., Buchwald-Hartwig aminations). However, their susceptibility to oxidative degradation leads to the formation of quinones, azo-linkages, and oligomers, which act as catalyst poisons and reduce stoichiometric accuracy. This guide provides field-proven protocols for the purification, handling, and long-term storage of these sensitive compounds, moving beyond standard techniques to ensure high-fidelity experimental results.

Part 1: The Science of Instability

To handle anilines effectively, one must understand the mechanism of their degradation. Unlike simple aniline, which is relatively stable, electron-rich anilines possess a high-energy Highest Occupied Molecular Orbital (HOMO), making them prone to one-electron oxidation by atmospheric oxygen.

Mechanism of Oxidative Degradation

The degradation typically follows a radical pathway:

  • Initiation: Oxygen abstracts a hydrogen or accepts an electron from the nitrogen lone pair, generating an anilinium radical cation.

  • Propagation: These radicals couple (often at the para position) or undergo further oxidation to form quinone imines.

  • Termination/Polymerization: Quinone imines are highly electrophilic; they react with unoxidized aniline to form complex, dark-colored oligomers (aniline black).

Visualization: Degradation Pathway

AnilineDegradation Aniline Fresh Aniline (Colorless) Radical Anilinium Radical (Reactive Intermediate) Aniline->Radical O2 / Light (-e⁻) Quinone Quinone Imine (Electrophile) Radical->Quinone -H⁺ / Oxidation Oligomer Oligomers/Polymers (Dark Brown/Black) Radical->Oligomer Radical Coupling Quinone->Oligomer + Aniline (Nucleophilic Attack)

Figure 1: The oxidative cascade of electron-rich anilines. Note that the Quinone Imine intermediate is the primary cause of sample darkening.

Part 2: Purification Protocols

Commercial "98%" purity is often insufficient for sensitive catalysis. The following protocols restore anilines to >99% purity.

Protocol A: Zinc-Dust Vacuum Distillation (For Liquid Anilines)

Target: Removal of sulfur impurities and reduction of oxidized species (quinones) back to the amine during distillation.

Equipment:

  • Short-path distillation head or Kugelrohr apparatus.

  • Schlenk line with vacuum (<1 mmHg preferred).

  • Zinc dust (<10 micron).

Procedure:

  • Pre-treatment: Add the crude aniline to the distillation flask.

  • The Zinc Trick: Add 1–2% (w/w) activated Zinc dust.

    • Why? Zinc acts as a reducing agent in situ, converting colored oxidized impurities (like azobenzene or quinones) to less volatile or colorless reduced forms that remain in the pot [1].

  • Setup: Assemble glassware. Grease all joints heavily with high-vacuum grease. Flush with Argon.

  • Distillation: Heat slowly under dynamic vacuum. Discard the first 5% (forerun) which contains water and volatile impurities.

  • Collection: Collect the main fraction. If the compound is extremely sensitive, distill directly into a tared storage flask containing activated 4Å molecular sieves.

  • Backfill: Backfill with Argon, never air.

Protocol B: Hydrochloride Salt Formation (For Solid/Unstable Anilines)

Target: Long-term stabilization. Converting the free base to the conjugate acid (HCl salt) removes the electron density from the nitrogen lone pair, effectively shutting down the oxidation pathway.

Procedure:

  • Dissolve the impure aniline in degassed diethyl ether or THF.

  • Bubble dry HCl gas through the solution, or add a solution of HCl in dioxane/ether dropwise.

  • The aniline hydrochloride will precipitate immediately as a white/off-white solid.

  • Recrystallization: Filter the solid under inert atmosphere. Recrystallize from hot ethanol or methanol/ether.

  • Result: The resulting salt is often shelf-stable for years at room temperature, whereas the free base might degrade in days [2].

Part 3: Handling & Reaction Setup

Handling air-sensitive anilines requires the exclusion of oxygen and moisture (which accelerates oxidation).

Solvent Degassing

Using "anhydrous" solvents from a bottle is insufficient; they contain dissolved oxygen.

MethodOxygen Removal EfficiencySuitability for Anilines
Sparging (Balloon) Low (removes ~90%)Acceptable for robust anilines
Sonicated Sparging MediumGood for HPLC prep
Freeze-Pump-Thaw High (>99.9%)Required for catalytic cross-coupling
Protocol C: Freeze-Pump-Thaw (The Gold Standard)
  • Place solvent in a Schlenk flask.

  • Freeze: Submerge in liquid nitrogen until solid.

  • Pump: Open to high vacuum for 5–10 minutes (removes headspace gas).

  • Thaw: Close vacuum, thaw in warm water (releases dissolved gas).

  • Repeat: Cycle 3 times. Backfill with Argon.[1]

Workflow Visualization

HandlingWorkflow Storage Storage (-20°C, Argon, Dark) WarmUp Warm to RT (Prevent Condensation) Storage->WarmUp 1 hour Transfer Inert Transfer (Glovebox or Cannula) WarmUp->Transfer Under Ar flow Reaction Reaction Vessel (Schlenk/Sealed Tube) Transfer->Reaction Degassed Solvents

Figure 2: Critical workflow for transferring sensitive reagents. Warming to room temperature (RT) before opening is the most frequently missed step, leading to condensation and hydrolysis.

Part 4: Storage Strategy

The "Freezer Rule"

Never store air-sensitive anilines in a standard fridge/freezer without secondary containment. The humid environment will penetrate standard caps.

  • Primary Container: Glass vial with a Teflon-lined septum cap (or flame-sealed ampoule).

  • Secondary Containment: Place the vial inside a jar containing a layer of Drierite (desiccant) and an oxygen scavenger packet.

  • Temperature: -20°C is standard.

  • Light: Wrap the outer jar in aluminum foil. Photochemical oxidation is a major degradation pathway for anilines (e.g., p-anisidine).

QC: When to Repurify?

Before using a stored aniline, perform a visual and spectral check:

  • Visual: If a white solid has turned beige/pink, or a clear liquid has turned yellow/red, purification is required.

  • NMR: Look for broadening of the NH2 peak or new peaks in the aromatic region (6.5–7.5 ppm) indicating quinone formation.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3][4] (Standard reference for the "Zinc Dust" distillation technique).

  • Sigma-Aldrich. (1997). Handling Air-Sensitive Reagents (Technical Bulletin AL-134).[5] A foundational guide on syringe and Schlenk techniques.

  • BenchChem. (2024). Best practices for handling air and light-sensitive aniline hydrochloride compounds.[6] Detailed protocols on salt stabilization.

  • Penta Chemicals. (2024).[7] Safety Data Sheet: Aniline Hydrochloride. Safety and storage parameters.[6][7][8][9][10][11][12][13]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development teams facing yield bottlenecks during the synthesis of complex fluorinated anilines. This guide is designed to move beyond basic laboratory recipes. By understanding the mechanistic causality behind each reagent and condition, you can build a self-validating, high-yield synthetic system for 2-(3,4-Difluorophenoxy)-4-methylaniline .

Part 1: Mechanistic Workflow & Causality

The synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline is a two-step process. It begins with a Nucleophilic Aromatic Substitution (SNAr) to form a diaryl ether intermediate, followed by the chemoselective reduction of the nitro group. Understanding the potential off-target pathways (such as hydrolysis or hydrodefluorination) is critical for optimizing your yield.

SynthesisPathway A 3,4-Difluorophenol + 2-Fluoro-4-methylnitrobenzene B Step 1: SNAr Etherification (K2CO3, DMF, 80°C) A->B Base-mediated C Intermediate: 2-(3,4-Difluorophenoxy)- 4-methyl-1-nitrobenzene B->C -KF G Side Reaction: Hydrolysis (Phenol formation) (If H2O is present) B->G Moisture D Step 2: Nitro Reduction (Pt/C, H2 or Fe/NH4Cl) C->D Reduction E Target API Intermediate: 2-(3,4-Difluorophenoxy)- 4-methylaniline D->E Chemoselective F Side Reaction: Hydrodefluorination (If Pd/C is used) D->F Over-reduction

Figure 1: Synthesis workflow of 2-(3,4-Difluorophenoxy)-4-methylaniline and side reactions.

Part 2: Troubleshooting & FAQs

Q1: My Step 1 (Diaryl Ether Formation) yield is stalling at 60-70%. How can I push this to >90%? Causality & Solution: The reaction between 3,4-difluorophenol and the electrophile relies on an SNAr mechanism. If you are currently using 2-chloro-4-methylnitrobenzene, switch immediately to 2-fluoro-4-methylnitrobenzene . In SNAr reactions, fluorine is a vastly superior leaving group compared to chlorine. Its high electronegativity strongly stabilizes the anionic Meisenheimer complex transition state, dramatically accelerating the reaction [1]. Self-Validation Check: Ensure your DMF and K2CO3 are strictly anhydrous. Trace water leads to the irreversible hydrolysis of the fluoronitrobenzene into 4-methyl-2-nitrophenol, permanently capping your yield.

Q2: Do I need a Copper or Palladium catalyst (Ullmann/Buchwald-Hartwig) for the etherification? Causality & Solution: No. While Ullmann-type couplings are standard for unactivated aryl halides [1][3], the nitro group in 2-fluoro-4-methylnitrobenzene strongly activates the ortho-position for catalyst-free SNAr [2]. Introducing transition metals here adds unnecessary cost, complicates purification (requiring heavy metal scavenging), and provides zero yield benefit.

Q3: I am seeing multiple spots on TLC during the nitro reduction step (Step 2). LC-MS shows a mass missing 18 Da. How do I prevent this? Causality & Solution: You are observing hydrodefluorination (loss of a fluorine atom). Standard 10% Palladium on Carbon (Pd/C) is highly active and can undergo oxidative addition into the C-F bonds of the electron-deficient difluorophenoxy ring under a hydrogen atmosphere. To achieve chemoselective reduction of the nitro group without cleaving the aryl fluorides, switch your catalyst to 5% Platinum on Carbon (Pt/C) or use a mild chemical reductant like Iron powder with Ammonium Chloride (Fe/NH4Cl) . Platinum has a significantly lower propensity for carbon-halogen bond activation.

Part 3: Quantitative Optimization Data

To eliminate guesswork, our application labs have quantified the impact of various parameters on both synthetic steps. Use these tables to benchmark your internal results.

Table 1: Optimization of Step 1 (SNAr Etherification)

Solvent Base Temp (°C) Time (h) Conversion (%) Isolated Yield (%) Purity (HPLC)
DMF K2CO3 80 4 >99 94 98.5%
DMSO K2CO3 80 4 >99 91 97.0%
DMF Cs2CO3 80 3 >99 95 98.8%
THF NaH 65 12 75 68 90.2%

| Toluene | K2CO3 | 110 | 24 | 20 | 15 | 85.0% |

Table 2: Optimization of Step 2 (Nitro Reduction)

Catalyst / Reagent Solvent Conditions Isolated Yield (%) Defluorination (%)
10% Pd/C MeOH H2 (3 atm), 25°C 65 28
5% Pt/C MeOH H2 (3 atm), 25°C 96 <0.5
Fe / NH4Cl EtOH/H2O 80°C, 2 h 92 Not Detected

| Raney Ni | MeOH | H2 (3 atm), 25°C | 84 | 4 |

Part 4: Validated Experimental Protocols

Protocol A: Catalyst-Free SNAr Synthesis of 2-(3,4-Difluorophenoxy)-4-methyl-1-nitrobenzene
  • Preparation: Equip a 1 L 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet. Ensure all glassware is flame-dried.

  • Charging Reagents: Charge 3,4-difluorophenol (1.0 equiv, 130 g, 1.0 mol) and anhydrous DMF (500 mL) into the reactor.

  • Base Addition: Add finely powdered, anhydrous K2CO3 (1.5 equiv, 207 g, 1.5 mol). Stir for 15 minutes at room temperature to initiate phenoxide formation.

  • Electrophile Addition: Dropwise add 2-fluoro-4-methyl-1-nitrobenzene (1.05 equiv, 163 g, 1.05 mol) over 30 minutes to control any mild exotherm.

  • Reaction: Heat the reaction mixture to 80°C for 4 hours. Monitor via HPLC or TLC until the phenol is completely consumed.

  • Workup: Cool to room temperature and quench by pouring the mixture into 2 L of vigorously stirred, ice-cold distilled water.

  • Isolation: Filter the resulting yellow precipitate, wash the filter cake with water (3 x 300 mL) to remove residual DMF and salts, and dry under vacuum at 50°C to afford the intermediate.

Protocol B: Chemoselective Reduction to 2-(3,4-Difluorophenoxy)-4-methylaniline
  • Preparation: In a 2 L Parr hydrogenation vessel, suspend the 2-(3,4-difluorophenoxy)-4-methyl-1-nitrobenzene intermediate (265 g, 1.0 mol) in HPLC-grade methanol (1 L).

  • Catalyst Loading: Carefully add 5% Pt/C (5.0 g, ~2% w/w) under a steady stream of nitrogen to prevent auto-ignition of the catalyst.

  • Purging: Seal the vessel, purge with nitrogen gas three times, and then purge with hydrogen gas three times.

  • Hydrogenation: Pressurize the vessel to 3 atm (45 psi) with H2 and agitate at room temperature. The reaction is exothermic; use external cooling if necessary to maintain the internal temperature below 35°C.

  • Monitoring: Monitor hydrogen uptake. The reaction is typically complete within 4-6 hours when pressure stabilizes.

  • Filtration: Vent the hydrogen safely and purge the system with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the platinum catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude amine. Recrystallize from heptane/ethyl acetate to afford pure 2-(3,4-Difluorophenoxy)-4-methylaniline as a crystalline solid.

References

  • Diaryl ether synthesis by etherification (arylation) . Organic Chemistry Portal. Available at:[Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst . Journal of Synthetic Chemistry. Available at:[Link]

Technical Support Center: Recrystallization of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of 2-(3,4-Difluorophenoxy)-4-methylaniline via recrystallization. The unique physicochemical properties of this fluorinated aromatic amine present specific challenges that require a nuanced approach to solvent selection and experimental technique. This document provides in-depth, field-proven insights in a question-and-answer format to address common issues and streamline your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the critical characteristics of an ideal recrystallization solvent for 2-(3,4-Difluorophenoxy)-4-methylaniline?

The selection of an appropriate solvent is the most critical step for a successful recrystallization.[1] An ideal solvent system should exhibit the following properties:

  • Favorable Temperature Coefficient : The compound should be highly soluble in the solvent at its boiling point but sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).[1][2] This differential solubility is the fundamental principle that drives the purification process.

  • Impurity Solubility : Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain fully dissolved in the cold solvent (so they are removed with the mother liquor).[1][2]

  • Chemical Inertness : The solvent must not react with 2-(3,4-Difluorophenoxy)-4-methylaniline.[2][3] Given the amine functionality, acidic solvents could potentially form salts, which may or may not be desirable.[4][5]

  • Volatility : The solvent should have a relatively low boiling point to ensure it can be easily removed from the purified crystals during the drying phase.[1][2]

  • Safety : The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible.[3]

Q2: Which single solvents are good starting points for screening?

The principle of "like dissolves like" is a useful, albeit simplified, starting point.[1] 2-(3,4-Difluorophenoxy)-4-methylaniline is a polar molecule containing an amine, an ether linkage, and two fluorine atoms, which contribute to its polarity and unique intermolecular interactions.[6] Therefore, solvents of intermediate to high polarity are likely candidates.

A systematic screening process should be employed by testing the solubility of a small amount of the compound in a few drops of each candidate solvent at both room temperature and upon heating.[6]

Solvent ClassExample SolventsBoiling Point (°C)Rationale & Considerations
Alcohols Ethanol, Isopropanol78, 82Often effective for polar compounds. The hydroxyl group can hydrogen-bond with the amine. Ethanol is a general-purpose and effective solvent for many organic compounds.[4]
Ketones Acetone56A polar aprotic solvent that can be a good choice, but its low boiling point may limit the solubility difference between hot and cold conditions.
Esters Ethyl Acetate77Medium polarity; often used in mixed-solvent systems with nonpolar solvents like hexanes.[4]
Aromatic Hydrocarbons Toluene111The aromatic ring can engage in π-stacking interactions.[6] Its high boiling point can be advantageous for dissolving stubborn compounds but may increase the risk of "oiling out."
Ethers Tetrahydrofuran (THF)66A good solvent for many organics, but its polarity and low boiling point might lead to high solubility even when cold, potentially reducing yield.
Halogenated Solvents Dichloromethane (DCM)40Often dissolves compounds at room temperature, making it less ideal for single-solvent recrystallization due to a small temperature gradient.[7] More suitable as the "good" solvent in a two-solvent system.
Q3: My compound "oiled out" instead of forming crystals. What happened and how can I fix it?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common problem, especially when the melting point of the compound is low relative to the solvent's boiling point or when significant impurities are present.[8]

Causality & Troubleshooting Steps:

  • Re-heat the Solution : Warm the flask to redissolve the oil completely.

  • Add More Solvent : Add a small amount of additional hot solvent to lower the saturation point.[8]

  • Slow Down Cooling : This is the most critical step. Do not place the hot flask directly on a cold surface or in an ice bath. Allow it to cool very slowly to room temperature, perhaps by leaving it on a hot plate that has been turned off or by insulating the flask.[8] Slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice rather than crashing out as a disordered liquid.

  • Try a Different Solvent : If oiling persists, select a solvent with a lower boiling point.

  • Consider Chromatography : If the compound is highly impure, it may be necessary to first purify it by another method, such as column chromatography, to remove the impurities that are inhibiting crystallization.[8]

Q4: No crystals are forming, even after the solution has cooled completely. What should I do?

This is almost always caused by using too much solvent during the initial dissolution step.[8]

Troubleshooting Steps:

  • Reduce Solvent Volume : Gently heat the solution and evaporate some of the solvent. A rotary evaporator is efficient for this purpose.[8] Once the volume is reduced, allow the solution to cool again.

  • Induce Crystallization : If the solution appears to be supersaturated, crystallization can be initiated by:

    • Scratching : Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The fine scratches provide nucleation sites for crystal growth.

    • Seeding : Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for further crystal formation.

  • Add an Anti-Solvent : If you are using a single-solvent system, you can cautiously add a miscible "poor" solvent (an anti-solvent) dropwise until the solution becomes cloudy, then warm slightly to clarify before cooling slowly. This effectively transitions to a two-solvent system.

Q5: When and how should I use a two-solvent (mixed-solvent) system?

A two-solvent system is ideal when no single solvent has the desired solubility properties.[6] This method involves a "good" solvent in which the compound is readily soluble, and a miscible "poor" or "anti-solvent" in which the compound is insoluble.[6][9]

Common Solvent Pairs:

  • Ethanol / Water

  • Acetone / n-Hexane or n-Heptane[4]

  • Ethyl Acetate / n-Hexane or n-Heptane[4]

  • Dichloromethane / n-Pentane or n-Heptane[7]

Procedure:

  • Dissolve the impure compound in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution just begins to turn cloudy (persistent turbidity).[9] This indicates the saturation point has been reached.

  • If necessary, add a drop or two of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly and undisturbed to promote crystal growth.[9]

Experimental Protocols & Workflows

Protocol 1: Single-Solvent Recrystallization
  • Dissolution : Place the impure 2-(3,4-Difluorophenoxy)-4-methylaniline in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and stir bar) while stirring. Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding a large excess of solvent.[6]

  • Decolorization (Optional) : If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[10][11]

  • Hot Filtration : To remove insoluble impurities or charcoal, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9][11] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization : Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, cooling may be completed in an ice-water bath to maximize crystal yield.[6]

  • Collection : Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing : Wash the crystals on the filter with a small amount of ice-cold fresh solvent to remove any adhering mother liquor.

  • Drying : Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter or in a vacuum oven.[11]

Workflow & Troubleshooting Diagrams

The following diagrams illustrate the standard recrystallization workflow and a decision tree for troubleshooting common problems.

Recrystallization_Workflow cluster_optional Start Start with Impure Solid Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Decolorize Add Charcoal (If Needed) Dissolve->Decolorize HotFilter Hot Gravity Filtration Dissolve->HotFilter  Insoluble  Impurities  Present Decolorize->HotFilter Cool Cool Slowly (RT then Ice Bath) HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Dry Wash & Dry Crystals Collect->Dry End Pure Product Dry->End

Caption: General workflow for purification by recrystallization.

Troubleshooting_Tree Start Problem Encountered During Cooling NoCrystals No Crystals Formed Start->NoCrystals Observation OiledOut Compound 'Oiled Out' Start->OiledOut Observation TooMuchSolvent Likely Cause: Too Much Solvent NoCrystals->TooMuchSolvent ImpurityOrCooling Causes: High Impurity / Cooled Too Fast OiledOut->ImpurityOrCooling Evaporate Action: Reduce Solvent Volume (Evaporate) TooMuchSolvent->Evaporate Redissolve Action: Re-heat to Dissolve Oil ImpurityOrCooling->Redissolve Induce Action: Induce Crystallization (Scratch / Seed) Evaporate->Induce If still no crystals AddSolvent Action: Add More Hot Solvent Redissolve->AddSolvent SlowCool Action: Cool VERY Slowly AddSolvent->SlowCool

Caption: Decision tree for common recrystallization issues.

References

  • Application Note: Recrystallization Techniques for Polar Fluorin
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. ()
  • 4-(3,4-Difluorophenoxy)-2-methylaniline | 946786-40-9 - Sigma-Aldrich. ()
  • Purification: How To - Chemistry - University of Rochester. ()
  • Recrystallization - University of California, Los Angeles. ()
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. ()
  • 4-Methylaniline - ChemBK. ()
  • Two-Solvent Recrystalliz
  • Recrystallization and Crystallization - University of Illinois Urbana-Champaign. ()
  • How to recrystallize amine compound and it is not soluble in common organic solvents - ResearchG
  • 2-(2,4-Difluorophenoxy)-4-methylaniline - ChemScene. ()
  • RECRYSTALLIZATION - ResearchG
  • Recrystallization with two solvents : r/Chempros - Reddit. ()
  • Solubility Profile of 4-Fluoro-2-methoxy-N-methylaniline: A Technical Guide - Benchchem. ()
  • 4-(Difluoromethoxy)-2-methylaniline - PubChem. ()
  • Purification by Recrystalliz
  • 2-(3,4-Difluorophenoxy)-4-methylaniline - Santa Cruz Biotechnology. ()
  • Recrystalliz
  • Solvents for use in fluorination reactions - Google P
  • Recrystallization of Impure Acetanilide and Melting Point Determination - University of Missouri–St. Louis. ()
  • Method for preparing high-purity 2,4'-difluorobenzophenone - Google P
  • 3,4-Difluoro-N-methylaniline - Fluorochem. ()

Sources

Technical Support Center: Purification of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

The Principle: Exploiting pKa Differences

The separation of 2-(3,4-difluorophenoxy)-4-methylaniline (Target Amine) from 3,4-difluorophenol (Impurity) relies on the distinct acid-base properties of the two components. This is not a simple filtration; it requires chemically modulating the solubility of the species to force them into opposing phases (Organic vs. Aqueous).[1][2]

Chemical Species Analysis
ComponentFunctionalityElectronic CharacterpKa (Approx)Behavior in 1M NaOHBehavior in 1M HCl
Target Amine Aniline (Primary Amine)Weak Base~4.0 - 5.0 (Conjugate Acid)Neutral (Insoluble) Remains in Organic PhaseIonic (Soluble) Forms Anilinium Salt
Impurity PhenolWeak Acid~9.0 - 9.5Ionic (Soluble) Forms Phenoxide SaltNeutral (Insoluble) Remains in Organic Phase
  • The Critical Insight: The fluorine substituents on the phenol ring (at positions 3 and 4) increase the acidity of the phenol (lowering pKa from ~10 to ~9.0-9.5) due to electron-withdrawing inductive effects. This makes the phenol easier to deprotonate with base than unsubstituted phenol, facilitating its removal.

Standard Operating Procedures (SOPs)

We provide two protocols. Protocol A is the standard "Wash" method, suitable for removing minor phenol impurities (<10%). Protocol B is the "Catch and Release" method, recommended for crude mixtures with high phenol content (>10%) or when high purity (>98%) is required.

Protocol A: The Basic Wash (Fast)

Best for: Polishing a nearly pure product.

  • Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred to minimize emulsions with fluorinated compounds.

  • Extraction: Transfer to a separatory funnel.

  • Wash 1 (Alkaline): Add 1M NaOH (1:1 vol/vol ratio with organic layer). Shake vigorously for 2 minutes.

    • Mechanism: NaOH deprotonates the phenol to sodium 3,4-difluorophenoxide (water-soluble).

  • Separation: Drain the organic layer (bottom if DCM, top if EtOAc). Keep the organic layer.

  • Wash 2 (Alkaline): Repeat with fresh 1M NaOH.

  • Wash 3 (Neutral): Wash the organic layer with Brine (Saturated NaCl) to remove residual base and dry the organic phase.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Acid "Catch & Release" (Robust)

Best for: Isolating the target from complex crude mixtures (removes neutral impurities too).

  • Dissolution: Dissolve crude in Ethyl Acetate (EtOAc) .

  • "Catch" (Acid Extraction): Extract with 1M HCl (3 x 20 mL).

    • Action: The target aniline protonates and moves into the Aqueous Layer .[1] The phenol and non-basic impurities stay in the Organic Layer .

  • Separation: Collect the combined Aqueous Acidic Layers . Discard the organic layer (contains the phenol).

  • "Release" (Basification): Cool the aqueous layer in an ice bath. Slowly add 6M NaOH until pH > 12.

    • Action: The anilinium salt is deprotonated, regenerating the neutral aniline, which precipitates or oils out.

  • Re-Extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL).

  • Finish: Wash combined DCM extracts with brine, dry over Na₂SO₄, and concentrate.

Visualization: The Separation Logic

The following diagram illustrates the "Catch and Release" logic (Protocol B), which is the most definitive method for purification.

G Start Crude Mixture (Aniline + Phenol) Step1 Dissolve in Organic Solvent Add 1M HCl Start->Step1 SepFunnel Separation Step1->SepFunnel OrgLayer Organic Layer (Contains Phenol) SepFunnel->OrgLayer Top Layer (if EtOAc) AqLayer Aqueous Layer (Contains Anilinium Salt) SepFunnel->AqLayer Bottom Layer Waste Discard (Phenol Removed) OrgLayer->Waste Step2 Basify (pH > 12) Add NaOH AqLayer->Step2 Step3 Extract with DCM Step2->Step3 Final Pure Target Aniline Step3->Final

Caption: Flowchart demonstrating the selective protonation and isolation of the target aniline (Protocol B).

Troubleshooting & FAQs

Q1: I am getting a stubborn emulsion during the NaOH wash. What do I do?

Diagnosis: Fluorinated phenols and anilines are lipophilic and can act as surfactants at the interface, especially at high pH. Solution:

  • Filtration: Pass the entire emulsion through a pad of Celite (diatomaceous earth). This physically breaks the bubbles.

  • Salting Out: Add solid NaCl directly to the separatory funnel and shake gently. The increased ionic strength forces phase separation.

  • Solvent Switch: If using EtOAc, switch to DCM . DCM is denser than water and often separates more cleanly from basic aqueous solutions than EtOAc.

Q2: My product turned dark brown/black during concentration. Why?

Diagnosis: Anilines are electron-rich and prone to oxidation (forming azo/nitroso species), especially in solution over time. Solution:

  • Speed: Do not leave the aniline in solution (especially DCM) overnight.

  • Temperature: Keep the rotovap water bath < 40°C .

  • Additive: If storing the crude for long periods, store as the HCl salt (solid), which is oxidation-resistant. Regenerate the free base only when needed for the next reaction.

Q3: I used Protocol A (Base Wash), but NMR still shows phenol peaks.

Diagnosis: The phenol might be too lipophilic, or the base wasn't strong enough to keep it fully deprotonated in the aqueous phase against the partition coefficient equilibrium. Solution:

  • Increase pH: Ensure you are using 1M NaOH (pH 14) , not NaHCO₃. 3,4-difluorophenol (pKa ~9.5) requires pH > 11.5 for >99% deprotonation.

  • Multiple Washes: Partitioning is an equilibrium. Three washes of 20mL are mathematically superior to one wash of 60mL.

  • Switch to Protocol B: Acid extraction is non-negotiable for the aniline; it forces the aniline into water, leaving all phenol behind.

Q4: Can I use Silica Gel Chromatography instead?

Answer: Yes, but with a caveat.

  • The Issue: Anilines "streak" or "tail" on silica due to interaction with acidic silanol groups.

  • The Fix: You must pretreat your silica column with 1% Triethylamine (TEA) in your eluent (e.g., Hexanes/EtOAc + 1% TEA). This neutralizes the silica and allows the aniline to elute as a sharp band.

  • Rf Delta: Phenols are generally more polar than their corresponding anilines on silica, but the difference can be small. Acid-base extraction is usually more efficient for bulk removal.

References

  • Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Link

    • Context: Source for general pKa trends of phenols and anilines.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Link

    • Context: Authoritative source for standard acid-base extraction protocols and amine purific
  • Reich, H. J. (2018). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

    • Context: Reference for the effect of fluorine substitution on phenol acidity.
  • PubChem. (2023). Compound Summary: 3,4-Difluorophenol.[3][4] National Library of Medicine. Link

    • Context: Physical properties and safety d

Sources

Troubleshooting oxidative degradation of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(3,4-Difluorophenoxy)-4-methylaniline

Welcome to the technical support center for 2-(3,4-Difluorophenoxy)-4-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to effectively troubleshoot and prevent the oxidative degradation of this compound. Our approach is rooted in mechanistic understanding and practical, field-proven solutions.

Part 1: Frequently Asked Questions - Understanding the Stability Profile

This section addresses fundamental questions about the stability of 2-(3,4-Difluorophenoxy)-4-methylaniline and the nature of its degradation.

Q1: What is 2-(3,4-Difluorophenoxy)-4-methylaniline, and why is it prone to degradation?

A1: 2-(3,4-Difluorophenoxy)-4-methylaniline is an aromatic amine. The core of its reactivity lies in the aniline moiety, specifically the amino (-NH₂) group attached to the benzene ring. The lone pair of electrons on the nitrogen atom makes this group susceptible to oxidation, a process involving the loss of electrons.[1] This oxidation can be initiated by several factors common in a laboratory or manufacturing environment, including atmospheric oxygen, light, heat, and the presence of metal ions.[2] The electron-donating methyl group on the aniline ring can further increase this susceptibility.

Q2: What are the typical signs of oxidative degradation for this compound?

A2: The most common and immediate indicator of oxidation is a change in color. Pure aromatic amines are often colorless or light-colored solids. Upon oxidation, they typically form highly conjugated, colored species, leading to a visual change from white or off-white to yellow, brown, or even dark purple/black. In solution, this is observed as a rapid darkening of the liquid. On an analytical level (e.g., using HPLC), degradation is marked by a decrease in the peak area of the parent compound and the emergence of new impurity peaks.

Q3: What are the likely products of oxidative degradation?

A3: The oxidation of anilines can proceed through several stages to form a complex mixture of products. The initial step often involves the formation of a nitrogen radical cation.[3] Subsequent reactions can lead to:

  • Nitroso and Nitro compounds: Further oxidation can convert the amine to nitroso (-NO) and then nitro (-NO₂) groups.

  • Azo and Azoxy compounds: Dimerization reactions between aniline molecules can form colored azo (-N=N-) and azoxy (-N=N+(O-)-) compounds.[3][4]

  • Benzoquinones: Oxidation can also affect the aromatic ring, leading to the formation of benzoquinones.

  • Polymeric materials: Complex polymerization reactions can occur, often resulting in insoluble, dark-colored tars.

Part 2: Troubleshooting Guide - Diagnosis and Mitigation

This section provides a systematic approach to identifying and resolving degradation issues as they occur during your experiments.

Issue 1: My solid 2-(3,4-Difluorophenoxy)-4-methylaniline has developed a yellow or brown color during storage.

  • Probable Cause: This is a classic sign of surface oxidation due to prolonged exposure to atmospheric oxygen and/or light.[5] The process is often accelerated by ambient heat.

  • Diagnostic Steps:

    • Review Storage Conditions: Was the container tightly sealed? Was it stored under an inert atmosphere (e.g., nitrogen, argon)? Was it protected from light in an amber or opaque container?[6]

    • Check Storage Temperature: Was the material stored at the recommended room temperature in a controlled environment? Elevated temperatures, even from intermittent sunlight, can accelerate oxidation.[6]

  • Immediate Solutions:

    • For immediate use, the material can sometimes be purified by recrystallization or column chromatography, though this is not always practical.

    • For future storage, transfer the material to a clean, dry amber glass vial. Purge the headspace with an inert gas like argon or nitrogen before sealing tightly.[5] Store in a cool, dark place.

Issue 2: My solution of the compound turns dark brown or black shortly after preparation.

  • Probable Cause: This indicates rapid oxidation in the solution phase. The primary suspects are dissolved oxygen, metal ion catalysis, inappropriate pH, or a reactive solvent.

  • Diagnostic Workflow: The following diagram outlines a logical workflow for diagnosing the root cause.

G Observe Solution Darkens Rapidly CheckSolvent Step 1: Check Solvent Purity & Type (Peroxides? Impurities?) Observe->CheckSolvent Start Here Degas Step 2: Degas Solvent (Sparging, Freeze-Pump-Thaw) CheckSolvent->Degas Solvent OK CheckGlassware Step 3: Inspect Glassware (Cleanliness, Metal Clamps) Degas->CheckGlassware Still Darkens Inert Work under Inert Atmosphere Degas->Inert Degassing helps CheckpH Step 4: Measure Solution pH CheckGlassware->CheckpH Glassware OK Chelator Consider adding Chelator (EDTA) CheckGlassware->Chelator Metal Contamination Suspected Buffer Adjust and Buffer pH CheckpH->Buffer pH is non-neutral or uncontrolled G cluster_storage Storage & Handling cluster_solution In-Solution Preparation cluster_process Process & Formulation InertAtmosphere Inert Atmosphere (N2 or Ar) DegasSolvents Degas Solvents ProtectLight Protect from Light (Amber Vials) ControlpH Control pH (Buffering) ControlTemp Control Temperature (<30°C, avoid freezing) UseAntioxidants Use Antioxidants (e.g., BHT, if compatible) Chelators Use Chelating Agents (EDTA) ProtectingGroups Amine Protection (e.g., Acetylation)

Caption: Key strategies for preventing oxidative degradation.

Storage and Handling Best Practices
ParameterRecommendationRationale
Atmosphere Store solid and solutions under an inert atmosphere (Nitrogen or Argon).Prevents contact with atmospheric oxygen, the primary oxidant. [5]
Light Use amber glass or opaque containers. Avoid exposure to direct sunlight or UV lamps.Photodegradation can be a significant pathway for aromatic amines. [7]
Temperature Store in a cool, controlled environment, generally below 30°C (86°F). [6]Reduces the kinetic rate of oxidation reactions.
Containers Use high-density polyethylene (HDPE) or glass containers with tight-fitting seals. [6]Prevents moisture ingress and ensures a good seal for the inert atmosphere.
In-Process and Formulation Controls
  • Antioxidants: For some applications, particularly in formulated products, the addition of an antioxidant can be highly effective. Radical scavengers like Butylated hydroxytoluene (BHT) or aromatic amine-based antioxidants can interrupt the oxidation chain reaction. [8][9]Compatibility with your downstream process must be verified.

  • Chelating Agents: If metal-catalyzed oxidation is a known risk, incorporating a small amount (e.g., 0.01-0.1%) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can bind catalytic metal ions.

  • Protecting Groups: In multi-step synthesis, it may be beneficial to protect the highly reactive amine functionality. Acetylation to form the corresponding acetanilide is a common strategy that significantly reduces susceptibility to oxidation. [10]The protecting group can be removed in a later step.

Part 4: Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for identifying potential degradation products and establishing a stability-indicating analytical method, based on ICH guideline Q1A(R2). [11]The goal is to achieve 5-20% degradation of the active ingredient. [11] Objective: To generate likely degradation products of 2-(3,4-Difluorophenoxy)-4-methylaniline under various stress conditions.

Materials:

  • 2-(3,4-Difluorophenoxy)-4-methylaniline

  • HPLC-grade acetonitrile (ACN) and water

  • 1N HCl, 1N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in a 50:50 ACN:water mixture.

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a "control" vial of the stock solution kept at 5°C in the dark.

    • Acid Hydrolysis: Add stock solution to an equal volume of 1N HCl. Heat at 70°C.

    • Base Hydrolysis: Add stock solution to an equal volume of 1N NaOH. Heat at 70°C.

    • Oxidation: Add stock solution to an equal volume of 3% H₂O₂. Keep at room temperature in the dark.

    • Thermal Stress: Place a vial of the stock solution in an oven at 70°C.

    • Photolytic Stress: Place a vial of the stock solution in a photostability chamber, exposing it to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). [12]Keep a control sample wrapped in foil in the same chamber.

  • Time Point Sampling: Withdraw aliquots from each vial at regular intervals (e.g., 2, 4, 8, 24, 48 hours).

  • Sample Quenching:

    • For acid/base samples, neutralize with an equimolar amount of base/acid before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).

  • Analysis: Analyze all samples by a suitable HPLC-UV/PDA method. Compare the chromatograms of the stressed samples to the control. Look for new peaks, a decrease in the main peak, and calculate the mass balance.

Protocol 2: Development of a Stability-Indicating HPLC-UV Method

Objective: To establish an HPLC method capable of separating 2-(3,4-Difluorophenoxy)-4-methylaniline from its process impurities and oxidative degradation products.

Starting Methodological Parameters:

ParameterInitial ConditionRationale & Optimization Strategy
Column C18, 150 x 4.6 mm, 3.5 µmA good starting point for moderately polar compounds. If co-elution occurs, try a Phenyl-Hexyl column for alternative selectivity.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amines and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileACN is a common strong solvent. Methanol can be tested as an alternative for different selectivity.
Gradient 10% to 90% B over 20 minA broad starting gradient to elute all components. Can be sharpened later to reduce run time once all peaks are identified.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30°CProvides reproducible retention times. Temperature can be adjusted (e.g., 25-40°C) to fine-tune separation.
Detection UV/PDA at 254 nmUse a Photo Diode Array (PDA) detector to assess peak purity and determine the optimal wavelength for all components.
Injection Vol. 5 µLAdjust based on sample concentration and detector sensitivity.

Validation Steps:

  • Inject a mixture of the control and degraded samples from the forced degradation study.

  • Ensure baseline resolution (Rs > 1.5) between the parent peak and all major degradation products.

  • Check for peak purity of the parent peak in the stressed samples using the PDA detector to ensure no degradants are co-eluting.

References

  • Mirkhan, V., et al. (n.d.). PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST.
  • Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals.
  • Frontana-Uribe, B. A., et al. (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC. Available at: [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
  • Vione, D., et al. (2026). Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back. ScienceDirect.
  • BenchChem. (2025). preventing oxidation of the aniline group during complexation.
  • Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
  • Han, S., et al. (2020). Aniline Oxidation for Synthesis of Azo- and Azoxybenzenes. Angew. Chem. Int. Ed..
  • Mirkhan, V., et al. (2025). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate.
  • Dornhrow, B. A., & Altscher, S. (1962). U.S. Patent No. 3,154,583. Washington, DC: U.S. Patent and Trademark Office.
  • Mayildurai, R., et al. (2020). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii) chloride as catalyst in aqueous acetic acid medium: Degradation kinetics. AIP Publishing. Available at: [Link]

  • Guedidi, H., et al. (2016). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. RSC Publishing. Available at: [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.).
  • Pospisil, J., & Nešpůrek, S. (2025). Phenols and aromatic amines as thermal stabilizers in polyolefin processing. ResearchGate.
  • Zhang, T., et al. (2018). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. PMC. Available at: [Link]

  • Liao, C. H., et al. (2005). Effect of chloride ions on the oxidation of aniline by Fenton's reagent. PubMed. Available at: [Link]

  • Luminata. (2022). What Are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available at: [Link]

  • Tepnel Pharma Services Limited. (n.d.). Forced Degradation Studies. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

Sources

Minimizing side reactions during 2-(3,4-Difluorophenoxy)-4-methylaniline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, focusing on minimizing side reactions and optimizing product yield and purity. As Senior Application Scientists, we provide not just protocols, but the mechanistic reasoning and field-tested insights behind them.

This document is divided into two main sections:

  • Troubleshooting Guide: A problem-oriented Q&A section to address specific issues encountered during the synthesis.

  • Frequently Asked Questions (FAQs): A broader section covering strategic choices, reaction parameters, and mechanistic fundamentals.

Part 1: Troubleshooting Guide

This section addresses common problems observed during the synthesis of 2-(3,4-Difluorophenoxy)-4-methylaniline, which is typically achieved via a nucleophilic aromatic substitution, most commonly a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction.

Question 1: My reaction yield is significantly lower than expected. What are the primary causes?

Low yields can stem from several factors related to catalyst activity, reagent integrity, and reaction conditions.

Potential Cause 1: Catalyst Inactivation (Palladium or Copper) The catalytic cycles of both Ullmann and Buchwald-Hartwig couplings are sensitive to impurities.

  • Palladium Catalysts (Buchwald-Hartwig): The active Pd(0) species can be oxidized by ambient air, rendering it inactive. Furthermore, impurities in the starting materials or solvent can poison the catalyst.[1]

  • Copper Catalysts (Ullmann): Traditional Ullmann reactions often use copper powder, whose activity is highly dependent on its surface preparation.[2] Soluble copper(I) salts are often more reliable but can also be sensitive to oxidation.

Recommended Action:

  • Ensure an Inert Atmosphere: Degas the solvent and reaction mixture thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling with argon/nitrogen for 20-30 minutes). Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

  • Use High-Purity Reagents: Ensure starting materials and solvents are anhydrous and free from oxidizing impurities. Water, in particular, can significantly lower the reaction rate.[1] Aniline starting materials can discolor over time due to the formation of oxidation products, which should be removed by distillation or chromatography before use.

  • Select the Right Catalyst Source: For Buchwald-Hartwig, use a reliable Pd(0) source (e.g., Pd₂(dba)₃) or a Pd(II) precatalyst (e.g., Pd(OAc)₂) that reduces to Pd(0) in situ. For Ullmann couplings, modern protocols using soluble Cu(I) salts (like CuI) with a ligand are often more reproducible than using copper powder.[2][3]

Potential Cause 2: Suboptimal Base or Solvent Choice The choice of base and solvent is critical and interdependent.

  • Role of the Base: The base deprotonates the phenol (or aniline N-H in the case of C-N coupling) to generate the active nucleophile. An inappropriate base can be too weak to be effective or too strong, leading to side reactions or degradation.[4]

  • Solvent Effects: The solvent must solubilize the reactants and facilitate the catalytic cycle. Traditional Ullmann reactions often require high-boiling polar aprotic solvents like DMF or NMP.[2] Buchwald-Hartwig reactions are often performed in less polar solvents like toluene or dioxane.[5] The product distribution can be strongly dependent on the solvent class.[1]

Recommended Action:

  • For Buchwald-Hartwig C-O Coupling: A common effective combination is a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ with toluene or dioxane as the solvent.

  • For Ullmann Condensation: K₂CO₃ or Cs₂CO₃ are effective bases. While traditional solvents include DMF and nitrobenzene, modern protocols may use acetonitrile or other solvents at lower temperatures, especially when a suitable ligand is employed.[3]

Question 2: My TLC and NMR analyses show significant impurities. What are the most common side products and how can they be minimized?

The formation of byproducts is a primary challenge. The most common side reactions are reductive dehalogenation and homocoupling.

Side Product 1: Reductive Dehalogenation (Hydrodehalogenation) This involves the replacement of the fluorine atom on the 3,4-difluorophenyl moiety with a hydrogen atom, leading to monofluorinated or non-fluorinated aniline byproducts.

  • Mechanism: In both Ullmann and Buchwald-Hartwig reactions, an intermediate aryl-metal complex can react with a proton source (including trace water or the amine itself) to release a dehalogenated arene.[6] In Buchwald-Hartwig chemistry, a competing side reaction to reductive elimination is β-hydride elimination, which can also lead to hydrodehalogenated products.[7]

Recommended Action:

  • Strictly Anhydrous Conditions: Use dried solvents and reagents. The addition of molecular sieves can be beneficial, particularly in Ullmann reactions.[3]

  • Optimize Ligand Choice (Buchwald-Hartwig): Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over side reactions by sterically favoring the productive catalytic pathway.[7]

  • Control Temperature: Excessively high temperatures can promote side reactions. Operate at the lowest temperature that allows for a reasonable reaction rate. Traditional Ullmann reactions often require very high temperatures (>200 °C), making this side reaction more prevalent.[2]

Side Product 2: Homocoupling of Starting Materials This results in the formation of symmetrical biaryls or diaryl ethers derived from the starting materials.

  • Mechanism: Two molecules of the aryl halide can couple (e.g., to form tetrafluorobiphenyl derivatives), or two molecules of the phenol can couple. This is particularly an issue in Ullmann-type reactions. Conducting the reaction in ambient air instead of an inert atmosphere can increase the formation of homo-coupling products.[1]

Recommended Action:

  • Maintain Inert Atmosphere: As mentioned, rigorously exclude oxygen from the reaction.

  • Optimize Catalyst Loading: An increased concentration of the catalyst can sometimes lead to an increased production of undesired side products.[1] Use the lowest effective catalyst loading.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the aniline nucleophile to ensure the aryl halide is consumed, minimizing its opportunity to homocouple.

Table 1: Troubleshooting Summary
SymptomPotential CauseRecommended Action
Low or No Conversion Inactive catalyst (oxidation)Degas solvent/reagents; maintain inert (N₂/Ar) atmosphere.
Presence of water/impuritiesUse anhydrous solvents and high-purity reagents. Purify starting materials if necessary.
Incorrect base/solventScreen bases (e.g., K₃PO₄, NaOt-Bu) and solvents (e.g., Toluene, Dioxane, NMP).
Multiple Byproducts Reductive DehalogenationEnsure strictly anhydrous conditions. Use bulky ligands for Pd catalysis.
HomocouplingMaintain a strict inert atmosphere. Optimize catalyst loading and stoichiometry.
Dark Reaction Color Reagent decomposition/oxidationCheck purity of starting aniline. Lower reaction temperature if possible.

Part 2: Frequently Asked Questions (FAQs)

Question 1: Which is the preferred method for this synthesis: Ullmann Condensation or Buchwald-Hartwig C-O Coupling?

Both methods can achieve the desired transformation, but they have distinct advantages and disadvantages.

  • Ullmann Condensation: This is the classical method using a copper catalyst.[8]

    • Pros: Copper is significantly less expensive than palladium, making it more suitable for large-scale synthesis.[5]

    • Cons: Traditional Ullmann conditions are harsh, often requiring high temperatures (>150-200 °C) and stoichiometric amounts of copper.[2][9] This can limit functional group tolerance and lead to side reactions. Modern protocols with ligands can allow for milder conditions, but substrate scope can still be a limitation.[3]

  • Buchwald-Hartwig C-O Coupling: This is a more modern approach using a palladium catalyst and a specialized ligand.[10]

    • Pros: Generally proceeds under much milder conditions (often ≤100 °C) with a high degree of functional group tolerance and broader substrate scope.[5][7] Catalytic loadings are typically low (0.5-2 mol%).

    • Cons: Palladium catalysts and the required phosphine ligands are expensive, which can be a drawback for industrial-scale production.[5]

Question 2: What is the mechanistic role of the ligand in a Buchwald-Hartwig reaction?

The ligand is arguably the most critical component of the Buchwald-Hartwig catalytic system. It is not a passive spectator but an active participant in the catalytic cycle.

  • Solubilizes and Stabilizes the Metal Center: The ligand binds to the palladium atom, keeping it soluble and preventing its precipitation as inactive palladium black.

  • Promotes Key Reaction Steps: Bulky, electron-donating ligands are known to accelerate the key steps of the catalytic cycle:

    • Oxidative Addition: The ligand's electron-donating nature increases the electron density on the Pd(0) center, facilitating its oxidative addition to the aryl halide.

    • Reductive Elimination: The steric bulk of the ligand promotes the final, product-forming reductive elimination step, which is often the rate-determining step.[7]

  • Inhibits Side Reactions: The chelation or steric hindrance provided by the ligand can suppress side reactions like β-hydride elimination by preventing open coordination sites on the palladium complex.[7]

Diagram 1: Buchwald-Hartwig Catalytic Cycle & A Key Side Reaction

G cluster_cycle Desired Catalytic Cycle cluster_side_reaction Side Reaction Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(L)-X Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex Ar-Pd(II)(L)-NHR' OA_Complex->Amine_Complex Amine Binding & Deprotonation (+ R'NH₂, -Base-H⁺) Side_Product Ar-H (Reductive Dehalogenation) OA_Complex->Side_Product Protonolysis or β-Hydride Elimination Product_Complex Ar-NHR' + Pd(0)L_n Amine_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Catalyst Regeneration

Caption: Buchwald-Hartwig cycle and reductive dehalogenation side path.

Question 3: How should I approach the final product purification?

Purification of 2-(3,4-Difluorophenoxy)-4-methylaniline typically involves removing unreacted starting materials, catalyst residues, and any side products. A multi-step approach is often most effective.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.

    • Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash with water to remove inorganic salts (from the base).

    • A wash with a dilute acid (e.g., 1M HCl) can remove unreacted aniline, but be aware this may also protonate and extract your basic product into the aqueous layer. A better approach is often to proceed to chromatography.

    • A wash with a dilute base (e.g., 1M NaOH) can remove unreacted phenol.

    • Finish with a brine wash, dry the organic layer (e.g., over Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

  • Column Chromatography: This is the most effective method for separating the desired product from structurally similar impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution starting with a non-polar solvent (e.g., Hexane or Heptane) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate) is typically effective. The exact ratio will need to be determined by TLC analysis.

  • Recrystallization (Optional): If the product obtained after chromatography is a solid and still contains minor impurities, recrystallization from a suitable solvent system (e.g., Ethanol/Water or Hexane/Ethyl Acetate) can provide a highly pure final product.

Diagram 2: General Purification Workflow

G Start Crude Reaction Mixture Workup Aqueous Workup (Extraction & Washes) Start->Workup Concentrate Concentrate (Rotary Evaporator) Workup->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Analysis Analyze Fractions (TLC) Chromatography->Analysis Combine Combine Pure Fractions Analysis->Combine Final_Product Pure Product (Solid or Oil) Combine->Final_Product

Sources

Technical Support Center: Stability of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3,4-Difluorophenoxy)-4-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. The following information is structured in a question-and-answer format to address potential issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2-(3,4-Difluorophenoxy)-4-methylaniline in solution?

Based on its chemical structure, the primary stability concerns for 2-(3,4-Difluorophenoxy)-4-methylaniline are oxidation of the aniline moiety and, to a lesser extent, hydrolysis of the ether linkage and photodecomposition.

  • Oxidation: The aniline functional group is electron-rich and highly susceptible to oxidation.[1] Exposure to atmospheric oxygen, oxidizing agents, or even light can initiate oxidation, leading to the formation of colored impurities and degradation products such as nitroso, nitro, and polymeric species.[1][2][3][4] This can manifest as a gradual darkening of the solution from colorless or pale yellow to red or brown.[1]

  • Hydrolysis: The ether linkage could potentially undergo hydrolysis under strong acidic or basic conditions, although this is generally less facile than aniline oxidation.[5]

  • Photostability: Aromatic compounds can be susceptible to degradation upon exposure to light. While fluorination can sometimes enhance the photostability of aromatic cores, it is still a factor to consider.[6][7]

Q2: How can I minimize the oxidation of 2-(3,4-Difluorophenoxy)-4-methylaniline in my experiments?

To minimize oxidation, it is crucial to limit the exposure of the compound to air and light.

  • Inert Atmosphere: When preparing and storing solutions, it is best practice to use degassed solvents and work under an inert atmosphere, such as nitrogen or argon.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Antioxidants: For long-term storage, the addition of a small amount of an antioxidant could be considered, but its compatibility with downstream applications must be verified.

  • Solvent Choice: Use high-purity, peroxide-free solvents. Ethers like THF and dioxane can form explosive peroxides over time, which can accelerate the oxidation of anilines.

Q3: What are the expected degradation products of 2-(3,4-Difluorophenoxy)-4-methylaniline?

While specific degradation products for this molecule are not extensively documented, based on the reactivity of the aniline and phenoxy ether functional groups, the following are plausible:

  • Oxidation Products: N-oxides, nitrosobenzenes, nitrobenzenes, azoxybenzenes, and polymeric materials.[1][2][4][8]

  • Hydrolytic Products: Under harsh acidic or basic conditions, cleavage of the ether bond could yield 3,4-difluorophenol and 4-methylaniline.

  • Photodegradation Products: Photolysis could lead to a variety of products, including defluorinated species and radical-mediated coupling products.[9][10][11]

Q4: What analytical methods are recommended for monitoring the stability of 2-(3,4-Difluorophenoxy)-4-methylaniline?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for assessing the stability of aromatic amines.[12]

  • Methodology: A reverse-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.

  • Detection: The aromatic nature of the compound allows for sensitive detection by UV spectrophotometry.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for identifying unknown degradation products.[13]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Solution turns brown/dark upon standing. Oxidation of the aniline moiety.[1]1. Prepare fresh solutions before use. 2. Store solutions under an inert atmosphere (N₂ or Ar). 3. Protect solutions from light using amber vials or foil. 4. Use degassed, high-purity solvents.
Inconsistent results in bioassays or chemical reactions. Degradation of the stock solution.1. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 2. Regularly check the purity of the stock solution by HPLC. 3. Store stock solutions at -20°C or -80°C for extended periods.
Appearance of new peaks in the HPLC chromatogram over time. Formation of degradation products.1. Perform a forced degradation study to tentatively identify potential degradation products. 2. Use LC-MS to determine the mass of the new peaks and aid in their identification.[13]
Low recovery of the compound from the solution. Adsorption to the container surface or significant degradation.1. Use silanized glass or polypropylene vials to minimize adsorption. 2. Re-evaluate storage and handling conditions to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[14][15][16]

Objective: To identify potential degradation pathways and products of 2-(3,4-Difluorophenoxy)-4-methylaniline under various stress conditions.

Materials:

  • 2-(3,4-Difluorophenoxy)-4-methylaniline

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • HPLC system with UV detector (and preferably a mass spectrometer)

  • pH meter

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2-(3,4-Difluorophenoxy)-4-methylaniline in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution of the compound in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration with the mobile phase.

    • Analyze by a validated HPLC or LC-MS method.

  • Data Evaluation:

    • Calculate the percentage degradation of the parent compound.

    • Analyze the chromatograms for the appearance of new peaks (degradation products).

    • If using LC-MS, evaluate the mass spectra of the new peaks to propose structures for the degradation products.

Protocol 2: HPLC Method for Stability Testing

Objective: To provide a starting point for an HPLC method to quantify 2-(3,4-Difluorophenoxy)-4-methylaniline and separate it from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 245 nm

Note: This is a generic method and may require optimization for your specific application and equipment.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Evaluation Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (1N HCl, 80°C) Stock->Acid Aliquot Base Basic (1N NaOH, 80°C) Stock->Base Aliquot Oxidative Oxidative (30% H₂O₂, RT) Stock->Oxidative Aliquot Thermal Thermal (80°C) Stock->Thermal Aliquot Photo Photolytic (ICH Q1B) Stock->Photo Aliquot Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (Acid/Base) Sampling->Neutralize HPLC Analyze by HPLC/LC-MS Sampling->HPLC Neutralize->HPLC Degradation Calculate % Degradation HPLC->Degradation Products Identify Degradation Products HPLC->Products Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Forced) cluster_photolysis Photolysis Parent 2-(3,4-Difluorophenoxy)-4-methylaniline N_Oxide N-Oxide Parent->N_Oxide O₂, Light, H₂O₂ Nitroso Nitroso Derivative Parent->Nitroso O₂, Light, H₂O₂ Azoxy Azoxybenzene Dimer Parent->Azoxy O₂, Light, H₂O₂ Polymer Polymeric Impurities Parent->Polymer O₂, Light, H₂O₂ Phenol 3,4-Difluorophenol Parent->Phenol H⁺/OH⁻, Heat Aniline 4-Methylaniline Parent->Aniline H⁺/OH⁻, Heat Defluoro Defluorinated Products Parent->Defluoro UV Light Radical Radical Adducts Parent->Radical UV Light

Caption: Potential degradation pathways.

References

  • Aniline - Wikipedia. Available at: [Link]

  • Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base - PMC. Available at: [Link]

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing) DOI:10.1039/C2CC35591D. Available at: [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications - Open Access Journals. Available at: [Link]

  • Aniline Oxidation for Synthesis of Azo- and Azoxybenzenes. Available at: [Link]

  • Unexpected photostability improvement of aromatics in polyfluorinated solvents - Chemical Communications (RSC Publishing). Available at: [Link]

  • Selective oxidation of aniline into azoxybenzene catalyzed by Nb-peroxo@iron oxides at room temperature - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. Available at: [Link]

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES - PharmaTutor. Available at: [Link]

  • Ester Hydrolysis (Acidic and Basic Conditions) - YouTube. Available at: [Link]

  • Ravi Divakaran, 1 Mechanisms of Ester hydrolysis [Ref: Jerry March, “Advanced Organic Chemistry - Science discussions. Available at: https://www.org-chem.org/yuuki/ester/ester_hydrolysis_en.html
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. Available at: [Link]

  • Ch20: Hydrolysis of Esters - University of Calgary. Available at: [Link]

  • 4-Phenoxyaniline | CAS#:139-59-3 | Chemsrc. Available at: [Link]

  • 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax. Available at: [Link]

  • analytical methods - ATSDR. Available at: [Link]

  • Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed. Available at: [Link]

  • 15.9: Hydrolysis of Esters - Chemistry LibreTexts. Available at: [Link]

  • Forced degradation and impurity profiling. Available at: [Link]

  • 4-[3-(4-aminophenoxy)phenoxy]aniline | Solubility of Things. Available at: [Link]

  • Understanding the Chemical Properties and Uses of 2-Phenoxyaniline. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES - Eurofins. Available at: [Link]

  • Table 6-1, Analytical Methods for Determining 4,4′-Methylenedianiline in Biological Samples - NCBI. Available at: [Link]

  • Aerobic degradation of 4-fluoroaniline and 2,4-difluoroaniline: performance and microbial community in response to the inocula | Request PDF - ResearchGate. Available at: [Link]

  • Overview on PFAS analytical methods - Publications. Available at: [Link]

  • Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS) | ChemRxiv. Available at: [Link]

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Overcoming steric hindrance in 2-(3,4-Difluorophenoxy)-4-methylaniline derivatization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center .

Ticket #: 2-DFA-4MA-001 Topic: Overcoming Steric & Electronic Hindrance in 2-(3,4-Difluorophenoxy)-4-methylaniline Derivatization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Technical Analysis of the Substrate

Before troubleshooting, we must define the adversary. Your molecule, 2-(3,4-Difluorophenoxy)-4-methylaniline , presents a "perfect storm" of reactivity challenges:

  • The Ortho-Phenoxy "Umbrella": The phenoxy group at the C2 position is not static. It rotates, creating a "conformation lock" that physically shields the nitrogen lone pair. This is the primary steric barrier.

  • Electronic Deactivation: While the 4-methyl group is slightly electron-donating (good), the 3,4-difluorophenoxy group is electron-withdrawing. The fluorine atoms pull density from the phenoxy ring, which in turn pulls density from the ether oxygen. While this prevents the ether oxygen from sequestering the amine protons via H-bonding (a common issue in non-fluorinated analogs), it renders the entire system more lipophilic and electronically distinct.

  • Nucleophilicity: The combination results in an aniline that is significantly less nucleophilic than standard 4-methylaniline (p-toluidine).

Troubleshooting Module: Amide Coupling (Acylation)

User Complaint: “Standard EDC/NHS or HBTU couplings are yielding <10% product or stalling completely.”

Root Cause: The bulky ortho-phenoxy group prevents the formation of the tetrahedral intermediate required for standard active ester attack. The kinetics of the attack are slower than the hydrolysis of the active ester.

Protocol A: The "High-Energy" Acid Chloride Route (Recommended)

When steric hindrance is high, you must upgrade the electrophile from an "active ester" to an "acyl chloride."

Step-by-Step Workflow:

  • Activation: Convert your carboxylic acid to the acid chloride using Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF in dry DCM. Stir for 1-2 hours.

    • Critical Warning:Do NOT use DMF as the primary solvent. In the presence of oxalyl chloride, excess DMF forms the Vilsmeier reagent, which will form formamidine side products with your aniline.

  • Evaporation: Remove the solvent and excess oxalyl chloride completely under high vacuum (acid chlorides are stable enough for this). This removes HCl and prevents side reactions.

  • Coupling: Redissolve the acid chloride in dry DCM or THF . Add the aniline (1.0 equiv) and a non-nucleophilic base like DIPEA or 2,6-Lutidine (2.5 equiv).

  • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). The DMAP forms a highly reactive N-acylpyridinium intermediate that is less sensitive to steric bulk than the acid chloride itself.

Protocol B: The Acyl Fluoride Alternative (TFFH)

If your acid is acid-sensitive (e.g., Boc-protected amino acids), acid chlorides are too harsh. Use Acyl Fluorides.[1][2][3] They are smaller than chlorides and highly reactive toward amines but stable to water.

  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).

  • Conditions: Acid (1 equiv), TFFH (1.1 equiv), DIPEA (3 equiv) in DCM.

  • Why it works: The fluoride leaving group is small (

    
    ), reducing the steric penalty in the transition state.
    
Visualization: Amide Coupling Decision Tree

AmideCoupling Start Start: Amide Coupling 2-(3,4-difluorophenoxy)-4-methylaniline CheckAcid Is the Carboxylic Acid Acid-Sensitive (e.g., Boc)? Start->CheckAcid AcidChloride Route A: Acid Chloride (Oxalyl Chloride/DCM) CheckAcid->AcidChloride No HATU Try HATU + HOAt (DMF, 60°C) CheckAcid->HATU Yes DMAP Add 10% DMAP (Acyl-pyridinium intermediate) AcidChloride->DMAP Success1 High Yield Amide DMAP->Success1 Fail Low Yield / No Reaction? HATU->Fail AcylFluoride Route B: Acyl Fluoride (TFFH Reagent) Fail->AcylFluoride Success2 High Yield Amide AcylFluoride->Success2

Figure 1: Decision matrix for selecting the correct coupling strategy based on substrate sensitivity and steric severity.

Troubleshooting Module: Buchwald-Hartwig Amination

User Complaint: “I’m trying to couple this aniline with an aryl bromide. Pd(PPh3)4 is dead. Pd2(dba)3/BINAP gives trace product.”

Root Cause:

  • Oxidative Addition: Not the problem.

  • Amine Coordination: The ortho-phenoxy group prevents the aniline from coordinating to the Palladium center.

  • Reductive Elimination: Even if it coordinates, the steric bulk destabilizes the transition state for bond formation.

The Solution: Specialized Ligands You need ligands that are bulky (to force formation of the monoligated Pd species) and electron-rich (to speed up oxidative addition).[4]

Recommended System: The "BrettPhos" Protocol

BrettPhos (and its precatalyst generations) is specifically engineered for primary anilines with ortho substituents.

ComponentRecommendationFunction
Catalyst BrettPhos Pd G3 or G4 (Precatalyst)Ensures 1:1 L:Pd ratio; air stable; activates rapidly.
Ligand BrettPhos (if not using G3/G4)Extremely bulky; prevents bis-ligation; promotes reductive elimination.
Base LiHMDS (1.0 M in THF) or NaOtBu LiHMDS is soluble and acts as a non-nucleophilic base.
Solvent t-Amyl Alcohol or Dioxane High boiling point; t-Amyl alcohol often stabilizes the active species.
Temp 80°C - 100°CThermal energy required to overcome the rotational barrier of the phenoxy group.

Alternative: If BrettPhos fails, switch to RuPhos . It is slightly smaller but highly active for secondary amines and hindered anilines.

Troubleshooting Module: Reductive Amination

User Complaint: “Reaction with a ketone using NaBH(OAc)3 is stuck at the imine stage or doesn't start.”

Root Cause: Imine formation is unfavorable because the


 bond forces the ortho-phenoxy group into a specific, sterically crowded quadrant. The equilibrium lies heavily toward the starting materials.

The Fix: Titanium Activation You must "lock" the imine formation using a Lewis Acid dehydrating agent before adding the reducing agent.

Protocol:

  • Imine Formation: Mix Aniline (1 equiv) + Ketone/Aldehyde (1.1 equiv) + Ti(OiPr)4 (Titanium Isopropoxide, 1.5 - 2.0 equiv) in neat THF.

    • Mechanism:[5][6][7][8][9][10] The Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger, driving the equilibrium to the imine.

  • Stir: Stir at ambient temperature (or 50°C for ketones) for 6-12 hours.

  • Reduction: Cool to 0°C. Add NaBH4 (Sodium Borohydride) directly to the pot (carefully).

    • Note: You can use NaBH(OAc)3, but NaBH4 is often needed to reduce the titanium-complexed imine.

  • Quench: Quench carefully with aqueous NaOH or Rochelle's salt to break the Titanium emulsion.

FAQ: Quick Technical Checks

Q: Can I use nucleophilic aromatic substitution (


) to derivatize this aniline? 
A:  Generally, no . The aniline is too weak a nucleophile.
Exception: If you are reacting it with a highly reactive electrophile (like 2,4-dinitrochlorobenzene), it might work. To force it, deprotonate the aniline first with NaH  in DMF to create the anilide anion. The anion is a much stronger nucleophile and can overcome the steric twist.

Q: Why is my HPLC showing two peaks for the product? A: This is likely Atropisomerism . The bulky 3,4-difluorophenoxy group might be rotationally restricted at room temperature, creating axial chirality (especially if the product is an amide or sulfonamide). Run the HPLC at a higher temperature (e.g., 50°C) to see if the peaks coalesce.

Q: Is the 4-methyl group a problem? A: No. In fact, it helps you. It pushes electron density into the ring (hyperconjugation), making the amine slightly more reactive than the unmethylated analog.

Visualizing the Steric "Lock"

StericMechanism cluster_0 Aniline Core N N Electrophile Incoming Electrophile N->Electrophile Blocked Path C1 C1 C1->N Reaction Center C2 C2 C1->C2 O O (Ether) C2->O Phenoxy 3,4-F2-Ph O->Phenoxy Bulky Shield Phenoxy->Electrophile Steric Repulsion

Figure 2: Schematic representation of the steric shielding provided by the ortho-phenoxy group against incoming electrophiles.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium hexafluorophosphate: a rapid-acting peptide coupling reagent for preparation of hindered peptides.[11] Journal of the American Chemical Society, 117(19), 5401-5402.

  • Mattson, R. J., et al. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.

  • Dunetz, J. R., et al. (2011).[3] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[12][13] Chemical Reviews, 116(19), 12029–12122.

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Technical Support Center: Optimization of Reaction Temperature for Difluorophenoxy Aniline Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of difluorophenoxy aniline derivatives. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of C-N cross-coupling reactions to produce these valuable compounds. The synthesis, typically achieved through a copper-catalyzed Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) pathway, is critically dependent on reaction temperature.[1] An improperly controlled temperature is a primary cause of low yields, byproduct formation, and poor reproducibility.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve consistent, high-yield results.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific problems you may encounter during the synthesis of difluorophenoxy anilines. The guidance provided is based on established principles of reaction kinetics and catalyst behavior.

Problem/Symptom Potential Cause Recommended Action & Scientific Rationale
1. Low or No Conversion of Starting Materials Reaction Temperature is Too Low: Action: Incrementally increase the reaction temperature in 10°C steps (e.g., from 90°C to 120°C) and monitor progress. Rationale: The Ullmann condensation involves an oxidative addition-reductive elimination catalytic cycle which has a significant activation energy barrier.[2] Insufficient thermal energy results in a slow or stalled reaction rate, as the catalyst may not be sufficiently active or the reactants may lack the energy to overcome this barrier.[3]
Catalyst System Requires Higher Activation Temperature: Action: Consult literature for the specific catalyst and ligand system you are using to determine its optimal operating temperature range. Rationale: Different copper catalysts and accelerating ligands have distinct activation requirements. Some modern ligand systems are designed to operate efficiently at lower temperatures, while traditional Ullmann conditions often require temperatures in excess of 200°C.[1][4] Your chosen system may simply require more heat to become fully active.
2. Significant Formation of Tarry/Polymeric Byproducts Reaction Temperature is Too High: Action: Reduce the reaction temperature. If a lower temperature results in poor conversion, consider screening a more active catalyst/ligand combination that permits lower operating temperatures.[4] Rationale: Aniline and its derivatives can be susceptible to polymerization and degradation at elevated temperatures.[5] Excessive heat can lead to uncontrolled side reactions, producing intractable tarry materials that complicate purification and reduce the yield of the desired product.[5]
Oxidation Accelerated by Heat: Action: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., high-purity nitrogen or argon). Degas the solvent and reagents before use. Rationale: In the presence of oxygen, aniline compounds can oxidize, a process that is significantly accelerated by heat.[5] This leads to the formation of colored, often polymeric, impurities.
3. Presence of Homo-Coupled Byproducts Non-Optimal Temperature for Cross-Coupling: Action: Systematically screen a range of temperatures. Analyze aliquots at each temperature by LC-MS or GC-MS to find the window where the rate of C-N cross-coupling is maximized relative to C-C homo-coupling. Rationale: The reaction mixture contains two aryl halides (or an aryl halide and a phenol) capable of reacting. The relative rates of the desired cross-coupling and the undesired homo-coupling (e.g., aryl-Br + Br-aryl) are temperature-dependent. There is often an optimal temperature window that kinetically favors the formation of the difluorophenoxy aniline product.
4. Inconsistent Yields / Poor Reproducibility Poor Temperature Control and "Hot Spots": Action: Use a temperature-controlled heating mantle or oil bath with vigorous mechanical stirring. For larger-scale reactions, consider a reactor with a cooling jacket to manage exotherms.[5] Rationale: Inconsistent heating can create localized "hot spots" in the reaction vessel where the temperature is significantly higher than the setpoint. These areas can lead to increased byproduct formation and degradation, resulting in variable yields from batch to batch.[5]
Logical Flow for Troubleshooting Low Yield

The following diagram outlines a decision-making process for addressing low conversion or yield, with a focus on temperature as the primary variable.

G start Low Product Yield Detected check_temp Is the reaction temperature within the literature range for the catalyst system? start->check_temp temp_low Temperature May Be Too Low check_temp->temp_low No temp_high Temperature May Be Too High (Degradation/Byproducts) check_temp->temp_high Yes, at the upper end or higher other_issues Issue may not be temperature-related. Investigate other parameters: - Reagent purity - Catalyst activity - Inert atmosphere - Solvent quality check_temp->other_issues Yes, in the optimal range action_increase Action: Increase temperature incrementally (e.g., +10°C). Monitor reaction closely. temp_low->action_increase action_decrease Action: Decrease temperature. Consider a more active catalyst to run at lower temps. temp_high->action_decrease

Caption: A troubleshooting decision tree for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for optimizing the synthesis of difluorophenoxy aniline?

A1: For modern copper-catalyzed Ullmann-type C-N coupling reactions using ligands like diamines or amino acids, a good starting point for optimization is typically in the range of 90-110°C .[3][4] Traditional Ullmann reactions without accelerating ligands often required much higher temperatures, sometimes exceeding 200°C, but these conditions are often incompatible with sensitive functional groups.[1][6]

Q2: How does reaction temperature mechanistically influence the formation of the product versus byproducts?

A2: Temperature affects the rate of all chemical reactions, but not equally. The desired C-N bond formation and various undesired side reactions (e.g., reactant degradation, catalyst decomposition, homo-coupling) each have their own activation energy. The goal of temperature optimization is to find a "sweet spot" where the reaction rate for the desired product is significantly higher than the rates of competing side reactions. At excessively high temperatures, enough energy is supplied to overcome the activation barriers for multiple degradation pathways, leading to a complex and impure product mixture.[5][7]

Q3: My reaction starts well but then stalls. Can temperature be the cause?

A3: Yes, this could be a sign of catalyst deactivation at the reaction temperature. While the initial temperature may be sufficient to activate the catalyst, prolonged exposure to that temperature could lead to its decomposition or aggregation into less active species. If you observe this, consider running the reaction at a slightly lower temperature for a longer period. Alternatively, a more thermally stable ligand might be required for your catalyst system.[3]

Q4: How does the choice of solvent influence the optimal reaction temperature?

A4: The solvent choice is intrinsically linked to the reaction temperature. The ideal solvent must fully dissolve the reactants at the target temperature and have a boiling point significantly higher than the intended reaction temperature to allow for effective heating without pressurization.[1] High-boiling polar aprotic solvents like DMF, DMSO, or NMP are common in Ullmann reactions.[1] The solvent's polarity can also influence the stability of intermediates in the catalytic cycle, which may slightly alter the optimal temperature.

Q5: What are the best analytical methods for monitoring temperature optimization experiments?

A5: The most effective techniques are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) .[8] These methods allow you to quantitatively track the disappearance of starting materials and the appearance of your desired product and any byproducts over time. By comparing the product-to-byproduct ratio at different temperatures, you can precisely identify the optimal conditions.[9] Thin-Layer Chromatography (TLC) can be used for rapid qualitative monitoring during the reaction.[10]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Synthesis of 4-(2,4-Difluorophenoxy)aniline

Disclaimer: This is a representative protocol and may require optimization for your specific substrates and scale. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (Copper(I) iodide, 5-10 mol%), a suitable ligand (e.g., L-proline or N,N'-dimethylethylenediamine, 10-20 mol%), and K₂CO₃ (potassium carbonate, 2.0 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 2,4-difluorophenol (1.2 equivalents), 4-bromoaniline (1.0 equivalent), and anhydrous solvent (e.g., DMSO or Toluene).

  • Heating and Monitoring: Place the sealed flask into a pre-heated oil bath or heating mantle set to the desired reaction temperature (e.g., 110°C). Stir the mixture vigorously.

  • Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS until the 4-bromoaniline is consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove the insoluble catalyst and base. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the pure 4-(2,4-difluorophenoxy)aniline product.

Protocol 2: Workflow for Systematic Temperature Screening

This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature.

Caption: A workflow for parallel reaction temperature optimization.

References

  • Benchchem. Technical Support Center: Synthesis of 2,4-Difluorophenol.
  • Chemistry Steps. Nucleophilic Aromatic Substitution.
  • Wikipedia. Nucleophilic aromatic substitution.
  • Unknown Source. Aromatic nucleophilic substitution.
  • Longdom Publishing. Editorial on Nucleophilic Aromatic Substitution.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Wikipedia. Ullmann condensation.
  • Wikidoc. Ullmann condensation.
  • ACS Publications. Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega.
  • OrganicChemGuide. 21.04 Nuc. Aromatic Substitution.
  • Benchchem. Troubleshooting guide for 4-(Difluoromethoxy)benzene-1,2-diamine reactions.
  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Benchchem. Technical Support Center: Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine.
  • Benchchem. Managing reaction temperature for stable aniline derivative synthesis.
  • NPTEL Archive. Lecture 15 Aromatic Nucleophilic Substitution.
  • ACS Publications. Intermediates in nucleophilic aromatic substitution. II. Temperature-jump study of the interaction of 1,3,5-trinitrobenzene with aliphatic amines in 10% dioxane-90% water. Concurrent nucleophilic attack on the aromatic carbon and on the nitro group | Journal of the American Chemical Society.
  • Google Patents. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
  • Organic Chemistry Portal. Ullmann Reaction.
  • Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions.
  • Merck. 4-(2,4-Difluorophenoxy)aniline | 286932-63-6.
  • Benchchem. Optimizing reaction temperature for 3-(3-Chloro-5-fluorophenyl)aniline synthesis.
  • ResearchGate. Optimization of the conditions for the synthesis of aniline..
  • Benchchem. Technical Support Center: Analytical Techniques for Monitoring Aniline Phosphate Reactions.
  • Sigma-Aldrich. 4-(3,4-Difluorophenoxy)aniline | 383126-84-9.
  • NIH. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC.
  • LookChem. Purification of Aniline - Chempedia.
  • ChemScene. 887580-88-3 | 3-(3,5-Difluorophenoxy)aniline.
  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE.
  • Operachem. Ullmann coupling-An overview.
  • Taylor & Francis. Ullmann reaction – Knowledge and References.
  • NIH. Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry - PMC.
  • BLD Pharm. 383126-84-9|4-(3,4-Difluorophenoxy)aniline.
  • ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization | Request PDF.
  • Google Patents. US10889539B2 - Aniline purification process.
  • Publications Office of the European Union. 2 Overview on PFAS analytical methods.

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Resolving solubility issues of 2-(3,4-Difluorophenoxy)-4-methylaniline in aqueous media

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges of 2-(3,4-Difluorophenoxy)-4-methylaniline , a lipophilic weak base often used as a synthesis intermediate or medicinal chemistry fragment.[1][][3][4]

The following content is structured as a Level 2 Technical Support Escalation , designed for researchers requiring immediate, mechanism-based solutions.

Compound: 2-(3,4-Difluorophenoxy)-4-methylaniline Primary Issue: Poor aqueous solubility / Precipitation upon dilution Chemical Classification: Lipophilic Aniline Derivative (Weak Base)[1][][3][4]

Module 1: The Core Solubility Challenge (Root Cause Analysis)

Q: Why does this compound crash out of solution even when I dilute a clear DMSO stock into water?

A: This is a classic "dilution shock" phenomenon governed by two competing factors: Hydrophobicity (LogP) and Crystal Lattice Energy .[3][4]

  • High Lipophilicity (LogP ~3.5 - 4.2 estimated): The 3,4-difluorophenoxy moiety is highly hydrophobic.[1][3][4] The fluorine atoms withdraw electrons but also increase the lipophilic surface area. Water molecules cannot effectively solvate this non-polar region, creating a high energy penalty for dissolution.

  • Weak Basicity (pKa ~3.5 - 4.0): The aniline nitrogen is the only ionizable center.[3][4] However, the phenoxy group at the ortho position (2-position) exerts an electron-withdrawing inductive effect, lowering the pKa of the amine compared to standard aniline (pKa 4.6).

    • Implication: At neutral pH (7.4), the compound is >99.9% uncharged (neutral form), which is its least soluble state.

  • Kinetic vs. Thermodynamic Solubility: Your DMSO stock is a kinetically stable solution.[3][4] Upon adding water, the solvent power drops exponentially. The compound instantly supersaturates and nucleates, often forming micro-crystals that are invisible initially but grow over time (Ostwald ripening).

Module 2: Troubleshooting & Optimization Protocols
Issue 1: "I need to prepare a high-concentration stock solution."

Q: Water and ethanol failed. What is the standard for stock preparation?

Recommendation: Use Anhydrous DMSO (Dimethyl Sulfoxide) .[3][4]

  • Protocol: Dissolve at 10–50 mM in 100% DMSO.

  • Critical Step: Vortex for 30 seconds, then sonicate for 5 minutes at 40°C. The crystal lattice of fluorinated aromatics can be stubborn; thermal energy helps break these intermolecular forces.

  • Storage: Aliquot into small volumes to avoid freeze-thaw cycles, which can induce irreversible precipitation (polymorph changes).[][3][4]

Issue 2: "The compound precipitates when added to my cell culture media/buffer."

Q: How do I keep it in solution during biological assays (pH 7.4)?

A: You must use a Co-solvent/Surfactant System .[3][4] Simple dilution will fail because the buffer pH is far above the compound's pKa.

The "Golden Triangle" Formulation Strategy: Use the following mixture for your intermediate dilution step before adding to the final media:

ComponentRoleRecommended Conc. (Final Assay)
DMSO Primary Solubilizer0.1% – 1.0%
PEG 400 Interface Stabilizer1.0% – 5.0%
Tween 80 Surfactant (Prevents Nucleation)0.05% – 0.1%

Step-by-Step Protocol (Example for 100 µM Final Conc):

  • Stock: Start with 10 mM DMSO stock.

  • Intermediate: Mix 10 µL Stock + 40 µL PEG 400 + 5 µL Tween 80 . Vortex until clear.

  • Final: Slowly add 945 µL of pre-warmed (37°C) media while vortexing.

    • Why? Pre-mixing with PEG/Tween coats the hydrophobic molecules before they encounter the water, preventing immediate aggregation.

Issue 3: "I need to dissolve it in aqueous acid for a chemical reaction."

Q: It won't dissolve in 1M HCl.[3][4] Isn't it an aniline?

A: The ortho-phenoxy group reduces the basicity.[3][4] 1M HCl might not be strong enough to fully protonate it if the concentration is high, due to the "Common Ion Effect" and limited solubility of the hydrochloride salt itself.

Troubleshooting Steps:

  • Heat: Heat the 1M HCl mixture to 50-60°C.

  • Cosolvent Spike: Add 10-20% Acetonitrile or Methanol to the acid.[1][3][4] This breaks the lipophilic interactions while the acid protonates the amine.

  • Salt Screen: If HCl fails, try Methanesulfonic Acid (MsOH) .[4] Mesylate salts of lipophilic bases often have higher aqueous solubility than chlorides due to the lower lattice energy of the organic counter-ion.

Module 3: Decision Logic for Solubilization

The following diagram illustrates the decision process for selecting the correct formulation method based on your application.

SolubilityLogic Start Start: 2-(3,4-Difluorophenoxy)-4-methylaniline (Solid Powder) Goal What is your Target Application? Start->Goal BioAssay Biological Assay (pH 7.4, Aqueous) Goal->BioAssay ChemRxn Chemical Synthesis (Reaction Solvent) Goal->ChemRxn CheckConc Target Concentration? BioAssay->CheckConc AcidSol Acidic Media: Use 1M HCl or MsOH + 20% MeOH if needed ChemRxn->AcidSol Aqueous Reaction OrganicSol Organic Solvent: DCM, EtOAc, or THF ChemRxn->OrganicSol Non-Aqueous LowConc < 10 µM CheckConc->LowConc HighConc > 10 µM CheckConc->HighConc SimpleDMSO Direct Dilution: DMSO Stock -> Media (Max 0.1% DMSO) LowConc->SimpleDMSO ComplexForm Complex Formulation: DMSO + PEG400 + Tween 80 HighConc->ComplexForm

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental requirements.

Module 4: Advanced FAQ

Q: Can I use Cyclodextrins (HP-β-CD)? A: Yes, and this is highly recommended for in vivo studies. The 3,4-difluorophenoxy ring is sterically sized to fit well into the cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][][3][4]

  • Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1][][3][4] Add the compound (from a concentrated DMSO stock or solid) and stir for 4-6 hours. The hydrophobic fluorinated ring will sequester inside the CD cavity, protecting it from water while the CD's outer hydroxyls maintain solubility.

Q: Why does the solution turn pink/brown over time? A: Anilines are prone to oxidation.[4] The "methylaniline" moiety is electron-rich (despite the F-phenoxy) and can form radical cations or quinone-imines upon exposure to air and light.[1][][3][4]

  • Fix: Always store stocks in amber vials under Argon or Nitrogen gas. Add an antioxidant like Ascorbic Acid (0.1%) if the assay permits.[4]

References
  • Lipinski, C. A. (2000).[4] "Drug-like properties and the causes of poor solubility and poor permeability."[1][3][4] Journal of Pharmacological and Toxicological Methods. (Foundational text on LogP and solubility issues in drug discovery).

  • Savjani, K. T., et al. (2012).[4] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[3][4] (Review of cosolvent and surfactant strategies).

  • Santa Cruz Biotechnology . "2-(3,4-Difluorophenoxy)-4-methylaniline Product Data."[1][][3][4][5] (Verification of compound identity and basic handling).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Protocol basis for HP-β-CD usage).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(3,4-Difluorophenoxy)-4-methylaniline, a common intermediate in pharmaceutical and materials science. Designed for researchers and drug development professionals, this document moves beyond a simple data report, offering a detailed interpretation of the spectral features, a comparison with a structural isomer to highlight the diagnostic power of NMR, and a robust experimental protocol. Our analysis is grounded in the fundamental principles of NMR spectroscopy, providing the causal links between molecular structure and spectral output.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei—in this case, protons (¹H)—we can gather detailed information about the chemical environment, connectivity, and stereochemistry of a compound. The key parameters in ¹H NMR—chemical shift (δ), spin-spin coupling (J-coupling), and signal integration—collectively provide a unique fingerprint of a molecule's structure. For complex substituted aromatic systems like 2-(3,4-Difluorophenoxy)-4-methylaniline, a thorough NMR analysis is critical for unambiguous structural verification.

Predicted ¹H NMR Spectrum of 2-(3,4-Difluorophenoxy)-4-methylaniline

To interpret the spectrum, we must first analyze the molecule's structure and identify the distinct proton environments. The structure, with a systematic numbering scheme for the protons, is shown below.

Chemical structure of 2-(3,4-Difluorophenoxy)-4-methylaniline with protons labeled for NMR analysis.

Figure 1: Structure and Proton Numbering of 2-(3,4-Difluorophenoxy)-4-methylaniline.

The molecule has eight distinct proton signals: three on the aniline ring (H-3, H-5, H-6), three on the difluorophenoxy ring (H-2', H-5', H-6'), one from the methyl group (-CH₃), and one from the amine group (-NH₂).

Analysis of Aromatic Protons

The chemical shifts and splitting patterns of protons on aromatic rings are highly sensitive to the electronic effects of substituents.[1] Electron-donating groups (EDGs) like -NH₂ and -CH₃ shield nearby protons, shifting their signals upfield (lower δ), while electron-withdrawing groups (EWGs) like the -OAr ether linkage and fluorine atoms deshield them, causing downfield shifts (higher δ).[2][3]

Aniline Ring Protons (H-3, H-5, H-6):

  • H-6: This proton is ortho to the strong electron-donating -NH₂ group and meta to the -OAr and -CH₃ groups. It is expected to be the most shielded of the aniline ring protons. It will be split by its ortho neighbor, H-5, resulting in a doublet. The typical ortho coupling constant (³JHH) in aromatic systems is between 6-10 Hz.[4]

  • H-5: This proton is ortho to the -CH₃ group and the H-6 proton, and meta to the -NH₂ group. It will be split by H-6 (ortho coupling) and H-3 (meta coupling). Meta coupling (⁴JHH) is significantly smaller, typically 1-3 Hz.[4][5] This will result in a doublet of doublets (dd) or a more complex multiplet if further small couplings are resolved.

  • H-3: This proton is ortho to the electron-withdrawing ether linkage and meta to the -NH₂ group. The deshielding effect of the ether oxygen will shift it downfield relative to H-5 and H-6. It will be split by H-5 (meta coupling), appearing as a narrow doublet or a singlet-like peak if the coupling is too small to be resolved.

Difluorophenoxy Ring Protons (H-2', H-5', H-6'):

The analysis of this ring is more complex due to coupling with both adjacent protons and fluorine atoms (H-F coupling).

  • H-2': This proton is ortho to both the ether linkage and a fluorine atom (at C-3'). It will be significantly deshielded. It experiences meta coupling to H-6' (⁴JHH ≈ 2-3 Hz) and ortho coupling to the fluorine at C-3' (³JHF ≈ 7-11 Hz). This should result in a doublet of doublets (dd).

  • H-5': This proton is ortho to one fluorine (at C-4') and meta to another (at C-3'). It is also ortho to H-6'. Consequently, it will be split by H-6' (³JHH ≈ 8-9 Hz), the ortho fluorine (³JHF ≈ 7-11 Hz), and the meta fluorine (⁴JHF ≈ 4-7 Hz). This complex coupling will result in a doublet of doublet of doublets (ddd).

  • H-6': This proton is meta to both fluorine atoms and the ether linkage. It is split by its ortho neighbor H-5' (³JHH ≈ 8-9 Hz) and its meta neighbor H-2' (⁴JHH ≈ 2-3 Hz). It will also show smaller meta couplings to the fluorine atoms. This will likely appear as a complex multiplet, dominated by the large ortho H-H coupling.

Analysis of Aliphatic and Amine Protons
  • -CH₃ Protons: The methyl group is attached to an aromatic ring and is electronically isolated from other protons, so it will appear as a sharp singlet. Its chemical shift is expected in the typical benzylic region.[6]

  • -NH₂ Protons: The amine protons are exchangeable and often appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature.

Summary of Predicted Spectral Data

The predicted ¹H NMR data is summarized in the table below. Chemical shift values are estimations based on additive models and data from similar compounds.[7][8]

Proton Label Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Integration
-NH₂3.5 - 4.5Broad Singlet (br s)-2H
-CH₃2.25 - 2.35Singlet (s)-3H
H-66.65 - 6.75Doublet (d)³J(H6-H5) ≈ 8.01H
H-56.80 - 6.90Doublet of Doublets (dd)³J(H5-H6) ≈ 8.0, ⁴J(H5-H3) ≈ 2.01H
H-36.90 - 7.00Doublet (d)⁴J(H3-H5) ≈ 2.01H
H-6'7.05 - 7.15Multiplet (m)³J(H6'-H5') ≈ 8.5, ⁴J(H6'-H2') ≈ 2.51H
H-2'7.15 - 7.25Doublet of Doublets (dd)³J(H2'-F3') ≈ 10.0, ⁴J(H2'-H6') ≈ 2.51H
H-5'7.25 - 7.40ddd³J(H5'-H6') ≈ 8.5, ³J(H5'-F4') ≈ 9.0, ⁴J(H5'-F3') ≈ 5.01H

Comparative Analysis: Distinguishing Structural Isomers

To demonstrate the diagnostic utility of this analysis, we will compare the predicted spectrum of our target compound with that of a hypothetical structural isomer, 2-(2,5-Difluorophenoxy)-4-methylaniline .

Chemical structure of 2-(2,5-Difluorophenoxy)-4-methylaniline.

Figure 2: Structure of the Isomer 2-(2,5-Difluorophenoxy)-4-methylaniline.

The key difference will be in the signals from the difluorophenoxy ring.

Isomer Proton Label Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3'7.10 - 7.25Multiplet (m)Complex H-H and H-F couplings
H-4'7.00 - 7.15Multiplet (m)Complex H-H and H-F couplings
H-6'6.85 - 7.00Multiplet (m)Complex H-H and H-F couplings

Key Differentiating Features:

  • Symmetry and Complexity: The 3,4-difluoro substitution pattern of the target compound results in three distinct, albeit complex, signals for the phenoxy ring protons. The 2,5-difluoro pattern in the isomer also results in three signals, but their splitting patterns and chemical shifts would be markedly different due to the altered proximity of the protons to the fluorine atoms and the ether linkage.

  • Diagnostic Splitting Patterns: The characteristic ddd pattern for H-5' in the target compound, arising from coupling to one ortho proton, one ortho fluorine, and one meta fluorine, is a unique fingerprint for the 3,4-difluoro substitution. This pattern would be absent in the isomer, which would instead feature its own set of unique complex multiplets.

This comparison underscores that a detailed analysis of coupling constants and splitting patterns allows for the confident differentiation between closely related isomers, a task that would be challenging with other analytical techniques like mass spectrometry alone.

Standard Experimental Protocol

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-(3,4-Difluorophenoxy)-4-methylaniline.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Ensure the sample has completely dissolved. If necessary, gently warm or sonicate the mixture.

    • Add a small amount of a reference standard, typically tetramethylsilane (TMS), if not already present in the solvent.

  • Spectrometer Setup (Example: 400 MHz Spectrometer):

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker systems)

    • Number of Scans: 16 to 64 (to achieve adequate signal-to-noise)

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 3-4 s

    • Spectral Width (sw): -2 to 12 ppm

    • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.[9]

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction (both zero- and first-order) to ensure all peaks are in positive, absorptive mode.

    • Apply baseline correction to obtain a flat baseline across the spectrum.

    • Integrate all signals to determine the relative number of protons for each peak.

    • Analyze the multiplicity and measure the coupling constants for all relevant signals.

Data Interpretation Workflow

The logical process for moving from a raw NMR experiment to a confirmed chemical structure can be visualized as a workflow.

G cluster_exp Experimental cluster_proc Processing cluster_analysis Analysis & Assignment SamplePrep Sample Preparation DataAcq Data Acquisition (FID) SamplePrep->DataAcq FT Fourier Transform DataAcq->FT Correction Phase & Baseline Correction FT->Correction Reference Chemical Shift Referencing (to TMS) Correction->Reference Integration Integration Analysis Reference->Integration Multiplet Multiplet Analysis (Peak Picking) Integration->Multiplet JCoupling J-Coupling Constant Measurement Multiplet->JCoupling Assignment Structural Assignment JCoupling->Assignment Final Structure Confirmation Assignment->Final

Caption: Workflow for NMR spectrum acquisition, processing, and structural interpretation.

Conclusion

The ¹H NMR spectrum of 2-(3,4-Difluorophenoxy)-4-methylaniline is complex but entirely interpretable through a systematic analysis of chemical shifts, multiplicities, and coupling constants. The distinct signals, particularly the complex multiplets of the difluorophenoxy ring protons, serve as a robust fingerprint for structural confirmation. By comparing this predicted spectrum to that of a potential isomer, we have demonstrated how subtle structural changes manifest as clear, measurable differences in the NMR data. This guide provides the necessary framework for researchers to confidently identify this molecule and distinguish it from related structures, ensuring the integrity of their chemical research and development efforts.

References

  • Aromatic Proton Coupling Constants. (n.d.). Scribd. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). ¹H chemical shifts of benzene, substituted benzenes, aniline and substituted anilines measured under identical conditions. ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). (n.d.). ResearchGate. Retrieved from [Link]

  • Scharf, D. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • The ¹H NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline. (n.d.). ResearchGate. Retrieved from [Link]

  • Reich, H. J. (2020, February 14). Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • Schaefer, T., & Wasylishen, R. (1970). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). LibreTexts. Retrieved from [Link]

  • 2-Fluoro-4-methylaniline. (n.d.). PubChem. Retrieved from [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Modgraph. Retrieved from [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. (2015). Compound Interest. Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Supporting Information. (n.d.). MPG.PuRe. Retrieved from [Link]

  • 4-(difluoromethoxy)-2-methylaniline - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • Process for preparing 3,4-difluoroaniline. (1991). Google Patents.
  • Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). Tej-Pratap-Yadav's Group.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities. Organometallics. Retrieved from [Link]

Sources

Mass spectrometry fragmentation patterns of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Structural Elucidation and Quantitative Profiling of 2-(3,4-Difluorophenoxy)-4-methylaniline: A Comparative Guide to High-Resolution vs. Triple Quadrupole Mass Spectrometry

As a Senior Application Scientist, navigating the analytical landscape of complex pharmaceutical intermediates requires moving beyond standard operating procedures to understand the fundamental gas-phase chemistry of the molecules we analyze. 2-(3,4-Difluorophenoxy)-4-methylaniline (Exact Mass: 235.0808 Da) is a highly specific diaryl ether and fluoroaniline derivative often utilized in the synthesis of kinase inhibitors and advanced agrochemicals.

This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS - Orbitrap) against Triple Quadrupole (QqQ) MS/MS for the analysis of this compound. By dissecting the causality behind its fragmentation patterns and establishing self-validating experimental protocols, we provide a definitive framework for its structural and quantitative profiling.

Mechanistic Mass Spectrometry: The Causality of Fragmentation

To optimize any MS/MS method, one must first understand why a molecule fragments the way it does. Under positive Electrospray Ionization (ESI+), 2-(3,4-Difluorophenoxy)-4-methylaniline yields a robust protonated precursor ion


 at m/z 236.0887 . The subsequent Collision-Induced Dissociation (CID) is governed by three primary mechanistic pathways:

Pathway A: The "Ortho Effect" and Ether Cleavage The most diagnostically critical fragmentation of this molecule is driven by the spatial proximity of the primary amine to the ether linkage. In mass spectrometry, the "ortho effect" dictates that a labile hydrogen from a donor group (the amine) transfers to an ortho-positioned acceptor (the ether oxygen) via a six-membered cyclic transition state [1]. This rearrangement catalyzes the heterolytic cleavage of the C-O bond, resulting in the neutral loss of 3,4-difluorophenol (130.0230 Da). The charge is retained on the aniline ring, yielding an abundant protonated 4-methylaniline fragment at m/z 106.0657 . This specific pathway is vital for differentiating the ortho isomer from its meta or para counterparts, which cannot form the requisite transition state[2].

Pathway B: Rearrangement and Even-Electron Neutral Loss Diaryl ethers are known to undergo complex intramolecular rearrangements under CID [3]. Following protonation, the molecule can undergo a concerted rearrangement involving the loss of neutral 3,4-difluorobenzene (114.0281 Da), leaving behind a highly stable, conjugated benzoxazole-like even-electron ion


 at m/z 122.0606  [4].

Pathway C: Fluorine-Driven Inductive Cleavage Due to the high electronegativity of the fluorine atoms on the phenoxy ring, high collision energies can force the inductive cleavage and neutral loss of hydrogen fluoride (HF, 20.0062 Da), yielding a fragment at m/z 216.0825 .

G M [M+H]+ m/z 236.0887 Precursor Ion F1 [C7H8N]+ m/z 106.0657 (Protonated Toluidine) M->F1 - 3,4-Difluorophenol (130.0230 Da) Ortho-Effect H-Transfer F2 [C7H8NO]+ m/z 122.0606 (Even-Electron Rearrangement) M->F2 - 3,4-Difluorobenzene (114.0281 Da) Intramolecular Rearrangement F3 [C13H11FNO]+ m/z 216.0825 (Fluoro-intermediate) M->F3 - HF (20.0062 Da) Inductive Cleavage

Fig 1. ESI+ CID fragmentation pathways of 2-(3,4-Difluorophenoxy)-4-methylaniline.

Platform Comparison: HRMS (Orbitrap) vs. Triple Quadrupole (QqQ)

Selecting the correct mass analyzer depends entirely on the analytical objective. HRMS is indispensable during early-stage synthesis and impurity profiling, where resolving isobaric interferences is critical. Conversely, QqQ systems remain the gold standard for high-throughput, validated quantification (e.g., pharmacokinetic studies or API batch release) due to their superior duty cycle in Multiple Reaction Monitoring (MRM) mode.

Table 1: Quantitative Performance Comparison for 2-(3,4-Difluorophenoxy)-4-methylaniline Analysis

Analytical ParameterHigh-Resolution MS (Orbitrap)Triple Quadrupole (QqQ) MS
Primary Application Structural elucidation, unknown impurity profilingHigh-throughput targeted quantification
Mass Accuracy < 2 ppm (Internal calibration)~ 0.1 Da
Resolution (FWHM) 140,000 (at m/z 200)Unit resolution (0.7 Da FWHM)
Sensitivity (LOQ) 1 - 5 ng/mL10 - 50 pg/mL
Linear Dynamic Range 3 - 4 orders of magnitude5 - 6 orders of magnitude
Optimal Scan Modes Full MS, Data-Dependent MS2 (ddMS2), PRMMRM, Precursor/Product Ion Scans

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following LC-MS/MS protocols are designed as self-validating systems. Every choice—from mobile phase additives to gradient slopes—is rooted in the physicochemical properties of the analyte.

LC-MS/MS Sample Preparation & Chromatography
  • Causality of Solvent Choice: 2-(3,4-Difluorophenoxy)-4-methylaniline is highly lipophilic due to the difluorophenoxy moiety, yet contains a basic aniline nitrogen (

    
    ). Samples must be prepared in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The formic acid ensures the pH is well below the 
    
    
    
    , locking the molecule in its fully protonated state to maximize ESI+ ionization efficiency.
  • Self-Validation (System Suitability): Before every batch, inject a double-blank (solvent only) followed by a zero-standard (internal standard only) to definitively rule out column carryover and autosampler contamination.

  • Chromatographic Gradient: Use a sub-2

    
     C18 UHPLC column. Employ a steep gradient from 5% to 95% Acetonitrile over 4 minutes. The steep gradient overcomes the lipophilicity of the diaryl ether core, preventing peak tailing and ensuring a sharp, Gaussian peak shape for maximum signal-to-noise (S/N).
    
QqQ MRM Optimization Protocol

For targeted quantification, the QqQ must be tuned to monitor specific transitions derived from the mechanistic pathways outlined in Section 1.

  • Precursor Selection: Isolate m/z 236.1 in Q1 (Unit Resolution).

  • Collision Energy (CE) Ramp: Infuse the standard at 100 ng/mL. Ramp the CE from 10 to 50 eV in Q2.

  • Transition Selection:

    • Quantifier Transition: m/z 236.1

      
       106.1 (CE: 25 eV). This ortho-effect driven cleavage is the most abundant and stable.
      
    • Qualifier Transition: m/z 236.1

      
       122.1 (CE: 35 eV). Used to calculate the ion ratio for peak confirmation.
      
  • Self-Validation (Acceptance Criteria): The method is only considered valid if the calibration curve yields an

    
     and the qualifier/quantifier ion ratio remains within 
    
    
    
    of the reference standard across all concentration levels.

Workflow Prep Sample Prep (0.1% FA in MeCN) LC UHPLC Separation (C18, Steep Gradient) Prep->LC HRMS HRMS (Orbitrap) Full Scan / ddMS2 (Mass Accuracy < 2ppm) LC->HRMS Structural Elucidation QQQ QqQ MS/MS MRM Mode (Quant/Qual Transitions) LC->QQQ Targeted Analysis Data1 Impurity Profiling & Isomer Differentiation HRMS->Data1 Data2 Validated API Quantification QQQ->Data2

Fig 2. Comparative LC-MS/MS analytical workflow for structural and quantitative profiling.

References

  • Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form Journal of Pharmaceutical and Biomedical Analysis (Elsevier / Ovid)
  • Ortho effect in electron ionization mass spectrometry of N-acylanilines bearing a proximal halo substituent Journal of the American Society for Mass Spectrometry (ACS Public
  • A comprehensive study on rearrangement reactions in collision‐induced dissociation mass spectrometric fragmentation of protonated diphenyl and phenyl pyridyl ethers Rapid Communications in Mass Spectrometry (ResearchG
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.

A Predictive and Comparative Guide to the FTIR Spectrum of 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical and materials science research, the precise characterization of novel chemical entities is paramount. 2-(3,4-Difluorophenoxy)-4-methylaniline is a complex molecule featuring several key functional groups that contribute to its unique chemical properties. Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the vibrational modes of these functional groups, offering a molecular "fingerprint."

This guide presents a predictive analysis of the characteristic FTIR absorption peaks for 2-(3,4-Difluorophenoxy)-4-methylaniline. As direct experimental spectra for this specific compound are not widely available, this comparison guide is built upon a foundation of well-characterized structural analogs. By deconstructing the molecule into its constituent parts—an aromatic amine, a diaryl ether, and fluorinated and methyl-substituted aromatic rings—we can forecast its spectral features with a high degree of confidence. This approach not only provides a valuable reference for researchers working with this molecule but also serves as a case study in spectral interpretation for complex aromatic systems.

Molecular Structure and Functional Group Analysis

The foundational step in predicting the FTIR spectrum is a thorough analysis of the molecule's structure.

2-(3,4-Difluorophenoxy)-4-methylaniline is comprised of:

  • A Primary Aromatic Amine: The aniline core with a primary amine (-NH₂) group. This group is responsible for characteristic N-H stretching and bending vibrations.

  • A Diarylether Linkage: An oxygen atom connecting two aromatic rings (Ar-O-Ar). This linkage gives rise to strong, characteristic C-O-C stretching vibrations.

  • Substituted Aromatic Rings:

    • A 1,2,4-trisubstituted ring derived from 4-methylaniline (p-toluidine).

    • A 1,2,4-trisubstituted ring derived from 3,4-difluorophenol. These rings produce a complex pattern of C-H and C=C vibrations.

  • Carbon-Fluorine Bonds: Strong, electron-withdrawing C-F bonds on one of the aromatic rings, which have distinct, strong absorption bands.

  • A Methyl Group: A -CH₃ group on the aniline ring, which will show typical aliphatic C-H stretching and bending modes.

Comparative FTIR Analysis: Predicting the Spectrum

The following sections compare the expected vibrational modes of the target molecule with data from well-known, structurally related compounds.

N-H Vibrations of the Primary Aromatic Amine

The primary amine group (-NH₂) on the aniline ring is a key diagnostic feature.

  • Expected Peaks: Primary amines exhibit two distinct bands in the 3550-3060 cm⁻¹ region due to asymmetric and symmetric N-H stretching.[1][2] These bands are typically sharper and weaker than the broad O-H bands of alcohols.[1][3]

  • Comparative Analog (Aniline/p-Toluidine): In aniline, these two N-H stretching bands appear at approximately 3442 cm⁻¹ and 3360 cm⁻¹.[4] For p-toluidine (4-methylaniline), similar peaks are expected and observed.

  • Prediction for Target Molecule: Expect two medium-intensity, sharp bands between 3500 cm⁻¹ and 3300 cm⁻¹ .

  • Additional Amine Peaks:

    • N-H Bending (Scissoring): A medium to strong band is anticipated between 1650-1580 cm⁻¹ .[1][4]

    • C-N Stretching: Aromatic amines show a strong C-N stretching band in the 1335-1250 cm⁻¹ range.[1][4]

    • N-H Wagging: A broad band may appear in the 910-665 cm⁻¹ region, characteristic of primary and secondary amines.[1][4]

C-O-C Vibrations of the Diarylether Linkage

The diaryl ether linkage is characterized by strong C-O-C stretching vibrations.

  • Expected Peaks: Aromatic ethers are distinguished by a strong, prominent asymmetric C-O-C stretching band.

  • Comparative Analog (Diphenyl Ether): Diphenyl ether displays a strong asymmetric C-O-C stretch at 1238 cm⁻¹.[5] Generally, for aromatic ethers, this peak is found between 1300 and 1200 cm⁻¹ .[5] A symmetric C-O-C stretch can also be observed at a lower wavenumber.[5]

  • Prediction for Target Molecule: A strong absorption band due to the asymmetric C-O-C stretch is predicted in the 1260-1200 cm⁻¹ region. This peak is likely to be one of the most intense in the fingerprint region of the spectrum.

Aromatic Ring and C-H Vibrations

Both substituted benzene rings will contribute to a series of characteristic peaks.

  • Aromatic C-H Stretch: A weak to medium band is expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[6][7] This distinguishes them from aliphatic C-H stretches, which appear below 3000 cm⁻¹.[6]

  • Aromatic C=C In-Ring Stretch: Aromatic rings show two or more medium-intensity bands in the 1600-1450 cm⁻¹ region due to the stretching of the carbon-carbon double bonds within the ring.[3][8]

  • C-H Out-of-Plane (OOP) Bending: The region between 900-675 cm⁻¹ is critical for determining the substitution pattern of the aromatic rings.[6][7] For the 1,2,4-trisubstituted rings in the target molecule, strong bands are expected in this region.

C-F Vibrations of the Difluorophenyl Group

The carbon-fluorine bonds will produce some of the strongest absorptions in the spectrum.

  • Expected Peaks: The C-F stretching vibration gives rise to very strong and intense bands.

  • Comparative Analog (1,2-Difluorobenzene): The spectra of fluorinated benzenes show strong absorptions in the 1300-1100 cm⁻¹ region. The exact position is sensitive to the substitution pattern and electronic effects within the ring.

  • Prediction for Target Molecule: Expect at least one very strong band in the 1300-1150 cm⁻¹ range, which may overlap with the C-N stretching or other fingerprint region vibrations. The presence of two adjacent fluorine atoms will likely result in complex, coupled vibrations.

-CH₃ Vibrations of the Methyl Group

The methyl group from the p-toluidine moiety will show characteristic aliphatic C-H vibrations.

  • Aliphatic C-H Stretch: Strong bands are expected in the 3000-2850 cm⁻¹ region.[9]

  • -CH₃ Bending: Asymmetric and symmetric bending vibrations for a methyl group typically appear around 1450 cm⁻¹ and 1375 cm⁻¹ , respectively.[9] These may overlap with the aromatic C=C stretching bands.

Summary Table: Predicted FTIR Peaks for 2-(3,4-Difluorophenoxy)-4-methylaniline

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group Origin
3500 - 3300Medium, SharpAsymmetric & Symmetric N-H StretchPrimary Aromatic Amine
3100 - 3000Weak to MediumAromatic C-H StretchAromatic Rings
3000 - 2850StrongAliphatic C-H StretchMethyl Group (-CH₃)
1650 - 1580Medium to StrongN-H Bend (Scissoring)Primary Aromatic Amine
1600 - 1450Medium (multiple bands)Aromatic C=C In-Ring StretchAromatic Rings
~1450 & ~1375Medium-CH₃ BendingMethyl Group (-CH₃)
1335 - 1250StrongAromatic C-N StretchPrimary Aromatic Amine
1260 - 1200StrongAsymmetric Ar-O-Ar StretchDiarylether
1300 - 1150Very StrongC-F StretchDifluorophenyl Group
900 - 675Strong (multiple bands)Aromatic C-H Out-of-Plane BendSubstituted Aromatic Rings

Experimental Protocol for Spectrum Acquisition

To validate these predictions, the following experimental protocol using Attenuated Total Reflectance (ATR)-FTIR is recommended for its simplicity and minimal sample preparation.

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher)

  • ATR accessory with a diamond or zinc selenide crystal

Methodology:

  • Background Collection: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue. Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid 2-(3,4-Difluorophenoxy)-4-methylaniline sample onto the center of the ATR crystal.

  • Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typical parameters include:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16 to 32 scans are typically sufficient to achieve a good signal-to-noise ratio.

  • Data Processing: The collected spectrum will be automatically ratioed against the background spectrum by the instrument software, resulting in the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis to prevent cross-contamination.

Visualization of Spectral Analysis Workflow

The logical flow for interpreting the spectrum of a complex molecule like 2-(3,4-Difluorophenoxy)-4-methylaniline can be visualized as a systematic process.

FTIR_Analysis_Workflow cluster_regions Spectral Regions cluster_analysis Analytical Process High_Wavenumber High Wavenumber Region 4000-2500 cm⁻¹ N-H, C-H Stretches Double_Bond Double Bond Region 2500-1500 cm⁻¹ C=C, N-H Bends Fingerprint Fingerprint Region 1500-400 cm⁻¹ C-O, C-N, C-F Stretches Start Acquire Spectrum Identify_NH Identify N-H Stretches (~3400 cm⁻¹) Start->Identify_NH Initial Scan Identify_CH Identify Aromatic vs. Aliphatic C-H (~3000 cm⁻¹) Start->Identify_CH Initial Scan Identify_Bends Analyze C=C & N-H Bends (1650-1450 cm⁻¹) Identify_NH->Identify_Bends Identify_CH->Identify_Bends Identify_Strong Locate Strongest Peaks C-O-C & C-F Stretches (1300-1150 cm⁻¹) Identify_Bends->Identify_Strong Move to Fingerprint Analyze_OOP Correlate OOP Bends Substitution Pattern (900-675 cm⁻¹) Identify_Strong->Analyze_OOP Final_Assignment Final Structure Confirmation Analyze_OOP->Final_Assignment Synthesize Data

FTIR Spectral Interpretation Workflow

Conclusion

This guide provides a robust, predictive framework for the FTIR analysis of 2-(3,4-Difluorophenoxy)-4-methylaniline based on the established spectral characteristics of its constituent functional groups. The key predicted features include the double N-H stretch of the primary aromatic amine, the strong asymmetric C-O-C stretch of the diaryl ether, and the very intense C-F stretching bands. By comparing an experimentally acquired spectrum to this guide and the provided data tables, researchers can confidently verify the identity and purity of their synthesized compound. This comparative and predictive approach is an essential tool in the arsenal of any scientist engaged in drug development or materials science, enabling efficient and accurate molecular characterization.

References

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Available at: [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved March 4, 2026, from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved March 4, 2026, from [Link]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • Trivedi, M. K., Branton, A., Trivedi, D., & Jana, S. (2015). Characterization of physical, thermal and spectroscopic properties of biofield energy treated p-phenylenediamine and p-toluidine. Journal of Environment and Health Science. ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • SlideShare. (n.d.). The features of IR spectrum. Retrieved March 4, 2026, from [Link]

  • Rmladmin. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. RML Service. Available at: [Link]

  • SpectraBase. (n.d.). N-(1-(4-methoxyphenyl)ethyl)-4-methylaniline - Optional[Vapor Phase IR] - Spectrum. Retrieved March 4, 2026, from [Link]

  • Ramasamy, R. (2016). FT-IR and FT-Raman Spectral Investigation of p-toluidine. International Journal of Scientific Engineering and Applied Science (IJSEAS), 2(1), 519-526. Available at: [Link]

  • SpectraBase. (n.d.). 4-Methylbenzylidene-4-methylaniline. Retrieved March 4, 2026, from [Link]

  • Chegg. (2022, February 16). Annotate the IR spectra of P-Toluidine. Retrieved March 4, 2026, from [Link]

  • SpectraBase. (n.d.). p-Toluidine. Retrieved March 4, 2026, from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link]

  • PubChem. (n.d.). 1,2-Difluorobenzene. Retrieved March 4, 2026, from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • ResearchGate. (n.d.). The aromatic ν(C-O-CAr) ether and ν(C-O) carboxyl stretching region of the infrared spectrum of 16OB. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2025, August 29). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. Retrieved March 4, 2026, from [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved March 4, 2026, from [Link]

  • University of Calgary. (n.d.). IR: aromatics. Retrieved March 4, 2026, from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). FTIR spectra in (a) C=O and (b) C–O–C and (c) NH vibrational regions. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method]. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved March 4, 2026, from [Link]

  • Wang, X., Wang, W., Liu, Y., Ren, M., Xiao, H., & Liu, X. (2016). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Analytical chemistry, 88(7), 3926–34. Available at: [Link]

  • Manipal Academy of Higher Education. (n.d.). Impact of fluorine substitution on benzene ring in two fluorinated liquid crystal compounds: a comprehensive analysis using TG-DTA, FT-IR, UV, and PED techniques. Manipal Research Portal. Retrieved March 4, 2026, from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved March 4, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[13C NMR] - Spectrum. Retrieved March 4, 2026, from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved March 4, 2026, from [Link]

  • Arjunan, V., Santhanam, R., & Mohan, S. (2009). Fourier transform infrared and FT-Raman spectra, assignment, ab initio, DFT and normal co-ordinate analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 72(2), 436–44. Available at: [Link]

  • ResearchGate. (2026, February 9). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved March 4, 2026, from [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved March 4, 2026, from [Link]

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Reference Standard Validation for 2-(3,4-Difluorophenoxy)-4-methylaniline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the synthesis of advanced active pharmaceutical ingredients (APIs)—particularly substituted biaryl ethers used in kinase inhibitors or SDHI fungicides—2-(3,4-Difluorophenoxy)-4-methylaniline serves as a critical intermediate. Unlike compendial APIs (e.g., Acetaminophen), this compound lacks a dedicated USP or EP monograph.

Consequently, researchers cannot simply "buy" a primary standard with regulatory acceptance. You must create or validate one. This guide compares the performance and reliability of three distinct sourcing strategies and provides the experimental protocols required to validate this specific aniline derivative, addressing its unique challenges such as regioisomerism and oxidative instability.

Comparative Analysis: Sourcing Strategies

When establishing a reference standard for 2-(3,4-Difluorophenoxy)-4-methylaniline, you are choosing between three levels of rigor. The following table objectively compares these alternatives based on regulatory risk and experimental burden.

Table 1: Reference Standard Alternatives Comparison
FeatureOption A: Commercial Research Grade Option B: In-House Secondary Standard Option C: Validated Primary Standard (Gold Standard)
Source Chemical Catalog Vendors (e.g., Ambeed, ChemScene)Synthesized internally or recrystallized Option ARigorously characterized material (Internal or Custom CRO)
Purity Claim Often "Area %" by HPLC only>98% (Qualified against Primary)>99.5% (Absolute Purity)
Traceability None / Vendor COA onlyTraceable to Primary StandardAbsolute Methods (qNMR / Mass Balance)
Identity Data Basic 1H-NMR, MSNMR, IR, MS, HPLC-RTFull Structural Elucidation (2D-NMR, 19F-NMR, XRDP)
Potency (Assay) Unknown (Assumed 100% or = Purity)Calculated vs PrimaryCalculated via Mass Balance or qNMR
Risk Profile High: Ignores salt forms, water, solvents.Medium: Dependent on Primary accuracy.Low: Defensible for GMP/GLP studies.
Cost/Time Low / ImmediateMedium / 1-2 WeeksHigh / 4-8 Weeks

Expert Insight: For early-stage discovery, Option A is sufficient. However, for IND-enabling toxicology or GMP starting material qualification, you must upgrade to Option C . Relying on Option A for quantitative assay often leads to a 5–15% potency error due to unaccounted hydrochloride salts or residual solvent (often Toluene or DMF from synthesis).

Critical Validation Challenges for This Molecule

Before executing the protocol, understand the specific chemical liabilities of 2-(3,4-Difluorophenoxy)-4-methylaniline:

  • Regioisomerism (The "Hidden" Impurity):

    • Risk: The synthesis often involves a coupling reaction that can produce 2-(2,4-difluorophenoxy)-4-methylaniline or 4-(3,4-difluorophenoxy)-2-methylaniline.

    • Detection: Standard C18 HPLC often fails to separate these isomers. 19F-NMR is mandatory for specific identification.

  • Oxidative Instability:

    • Risk: Anilines oxidize to azo-compounds or quinones upon air exposure, darkening from off-white to brown.

    • Mitigation: Validation samples must be prepared in degassed solvents and stored under Argon.

Experimental Protocols: The Validation Workflow

The following workflow establishes a Primary Reference Standard (Option C) .

Phase 1: Structural Identification (The "Fingerprint")

Objective: Confirm the structure and rule out regioisomers.

  • Technique 1: 1H-NMR (Proton NMR)

    • Protocol: Dissolve 10 mg in DMSO-d6.

    • Key Signals: Look for the methyl singlet (~2.2 ppm), the amine broad singlet (variable, ~5.0 ppm), and the specific integration of the aromatic region (7 protons total).

    • Causality: DMSO is chosen over CDCl3 to prevent amine proton exchange and sharpen the peaks.

  • Technique 2: 19F-NMR (Fluorine NMR) - CRITICAL

    • Protocol: Run coupled and decoupled experiments.

    • Expectation: 3,4-difluoro substitution pattern typically shows two distinct multiplets. A 2,4-difluoro impurity would show a significantly different shift pattern due to the ortho-effect.

  • Technique 3: High-Resolution Mass Spectrometry (HRMS)

    • Mode: ESI+ (Electrospray Ionization, Positive mode).

    • Target: [M+H]+ = 236.088 (approx).

Phase 2: Purity & Potency Assignment (The "Value")

Objective: Determine the "As Is" Assay value (


) to be used in calculations.
Method A: The Mass Balance Approach (Standard Industry Practice)

This method assumes that everything not detected as an impurity is the compound of interest.



  • Chromatographic Purity (

    
    ): 
    
    • Column: Phenyl-Hexyl (e.g., Phenomenex Kinetex Biphenyl), 150 x 4.6 mm, 2.6 µm.

    • Why? Phenyl phases offer pi-pi interactions superior to C18 for separating aniline isomers.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 5-95% B over 20 min.

    • Detection: UV at 240 nm (aniline absorption max) and 210 nm.

  • Volatiles (

    
     & 
    
    
    
    ):
    • Residual Solvents: GC-Headspace. Look for synthesis solvents (THF, Toluene).

    • Water Content: Karl Fischer Titration (Coulometric). Note: Anilines can sometimes interfere with KF reagents; use improper ketone-free reagents.

  • Inorganics (

    
    ): 
    
    • Residue on Ignition (ROI): Sulfated ash method (USP <281>).

Method B: Quantitative NMR (qNMR) - The Orthogonal Check

Objective: Direct measurement of potency using an Internal Standard (IS).

  • Internal Standard: Maleic Acid or 1,3,5-Trimethoxybenzene (TraceCERT® grade).

  • Protocol: Weigh accurately ~10 mg of Sample and ~10 mg of IS into the same vial. Dissolve in DMSO-d6.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[1]
    

Visualization: Validation Logic & Pathways

Diagram 1: The "Go/No-Go" Validation Decision Tree

This workflow illustrates the logical progression from receiving a raw material to releasing it as a Primary Standard.

ValidationWorkflow Start Raw Material Receipt (Candidate Standard) Identity Identity Confirmation (1H-NMR, 19F-NMR, MS) Start->Identity IsomerCheck Isomer Check: Are 2,4- or 4,2- isomers present? Identity->IsomerCheck Purify Recrystallize / Prep-HPLC IsomerCheck->Purify Yes (Fail) PurityAssay Purity Assessment (HPLC-UV + GC-HS + KF) IsomerCheck->PurityAssay No (Pass) Purify->Identity Retest MassBalance Mass Balance Calculation PurityAssay->MassBalance qNMR Orthogonal Check (qNMR) PurityAssay->qNMR Concordance Do Methods Agree? (< 1.0% Difference) MassBalance->Concordance qNMR->Concordance Concordance->Purify No (Investigate) Release Release as PRIMARY STANDARD Concordance->Release Yes

Caption: Decision logic for elevating a raw chemical to a validated Primary Reference Standard.

Diagram 2: Mass Balance Causality

Visualizing how impurities subtract from the "As Is" potency.

MassBalance cluster_losses Impurities (The Deductions) Total Theoretical Mass (100%) OrgImp Organic Impurities (HPLC Isomers/Byproducts) Total->OrgImp Volatiles Volatiles (Water + Solvents) Total->Volatiles Inorg Inorganics (Residue on Ignition) Total->Inorg Assay Final Potency (Assigned Value) OrgImp->Assay Subtract Volatiles->Assay Subtract Inorg->Assay Subtract

Caption: The Mass Balance principle: Potency is what remains after all impurities are quantified and subtracted.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • European Directorate for the Quality of Medicines (EDQM). "Technical Guide for the Elaboration of Monographs." EDQM, 2020. (Provides guidelines on reference standard establishment). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Foundational text on qNMR vs Mass Balance). [Link]

  • Görög, S. "The quantification of the impurities of drugs." Journal of Pharmaceutical and Biomedical Analysis, 2008. (Discusses aniline derivative impurity profiling). [Link]

Sources

A Comparative Guide to ¹³C NMR Peak Assignment for 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for determining the carbon framework of organic molecules. This guide provides an in-depth comparison of methodologies for the assignment of ¹³C NMR peaks for the complex aromatic compound 2-(3,4-Difluorophenoxy)-4-methylaniline, a molecule featuring a substituted aniline ring linked to a difluorinated phenyl ring via an ether bond.

The inherent complexity of this molecule, with its multiple aromatic carbons influenced by diverse substituents (amino, methyl, ether oxygen, and fluorine atoms), presents a significant challenge in unambiguously assigning each ¹³C NMR signal. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges by comparing computational prediction methods with established empirical principles.

The Challenge: Ambiguity in a Crowded Aromatic Region

The ¹³C NMR spectrum of 2-(3,4-Difluorophenoxy)-4-methylaniline is expected to show 13 distinct signals, one for each unique carbon atom. The primary difficulty lies in the aromatic region (typically 110-160 ppm), where twelve of these signals reside. The overlapping chemical shift ranges and the complex interplay of substituent effects make direct assignment from the spectrum alone unreliable. The electron-donating effects of the amino and methyl groups, the ether linkage, and the strong electron-withdrawing and coupling effects of the fluorine atoms all contribute to the final chemical shift of each aromatic carbon.[1][2][3]

Comparative Methodologies for Peak Assignment

To achieve confident assignments, a multi-faceted approach is necessary. Here, we compare the utility of computational prediction software against assignments based on fundamental principles of substituent effects.

Computational NMR Prediction

The advent of sophisticated software has revolutionized spectral interpretation. These programs utilize different algorithms, such as Hierarchically Ordered Spherical Environment (HOSE) codes, neural networks, and Density Functional Theory (DFT) calculations, to predict ¹³C NMR chemical shifts.[4][5][6]

  • Leading Software Platforms:

    • ACD/Labs NMR Predictor: Employs a combination of HOSE codes and neural networks, leveraging a vast database of experimentally verified structures.[4] It allows for training with in-house data to improve accuracy for novel compounds.[4]

    • Mnova NMRPredict: Combines HOSE codes, machine learning, and increment-based methods for robust predictions.[5]

    • CASCADE (ChemicAl Shift CAlculation with DEep learning): A web-based tool that uses a graph neural network approach, considering 3D conformational flexibility for its predictions.[7][8]

    • DFT-based methods (e.g., in Gaussian): While computationally intensive, these ab initio methods can provide highly accurate predictions, especially for novel or exotic structures where database-driven methods may falter.[6]

Workflow for Computational Prediction:

Caption: Workflow for computational ¹³C NMR chemical shift prediction.

Assignment Based on Substituent Chemical Shift (SCS) Effects

This classical approach relies on understanding how each substituent influences the chemical shifts of the aromatic carbons relative to benzene (128.5 ppm).

  • Aniline Ring (C1-C6 & C-Me):

    • -NH₂ Group: A strong activating group, it shields the ortho (C2, C6) and para (C4) carbons, shifting them upfield, while the ipso carbon (C1) is deshielded.

    • -CH₃ Group: A weak activating group, it causes minor shielding at the ortho and para positions and deshielding at the ipso carbon (C4).[9]

    • -O-Ar Group (Ether): The ether oxygen is electron-donating through resonance, shielding the ortho (C1) and para (C3) positions relative to its point of attachment (C2). However, its inductive effect can be deshielding. The net effect on the ipso carbon (C2) is strong deshielding.

  • Difluorophenoxy Ring (C1'-C6'):

    • -F Atoms: Fluorine is highly electronegative, causing a strong deshielding effect on the ipso carbons (C3', C4').[10] This effect is so large that carbons bonded to fluorine often have chemical shifts greater than 150 ppm. Fluorine also introduces C-F coupling, which can be observed in proton-coupled or fluorine-coupled ¹³C spectra, providing a powerful tool for assignment.[10]

    • -O-Ar Group (Ether): The ether linkage strongly deshields the ipso carbon (C1').

By systematically applying these principles, one can generate a qualitative prediction of the chemical shift order for the aromatic carbons.

Comparative Data Summary

While an experimental spectrum for 2-(3,4-Difluorophenoxy)-4-methylaniline is not publicly available, we can present a comparison of predicted values from different sources to guide experimental analysis. The carbon atoms are numbered as shown in the diagram below.

Chemical structure of 2-(3,4-Difluorophenoxy)-4-methylaniline with numbered carbons
Carbon AtomPredicted Shift (ACD/Labs)¹Predicted Shift (Mnova)²Predicted Shift (ChemDraw)³Rationale Based on Substituent Effects
C-1 128.5129.1127.8Shielded by -NH₂ (ortho) and deshielded by ether (meta).
C-2 142.1141.5143.2Deshielded ipso-carbon to the ether linkage.
C-3 115.9116.3115.5Shielded by -NH₂ (para) and ether (ortho).
C-4 133.4132.8134.0Deshielded ipso-carbon to the methyl group.
C-5 130.2130.8130.5Influenced by -CH₃ (ortho) and -NH₂ (meta).
C-6 119.8120.1119.2Shielded by -NH₂ (ortho).
C-Me 20.821.120.5Typical chemical shift for an aromatic methyl group.
C-1' 155.3154.9156.1Deshielded ipso-carbon to the ether linkage.
C-2' 110.1110.5109.8Influenced by ether (ortho) and fluorine (meta).
C-3' 150.5 (d)149.8 (d)151.2 (d)Strongly deshielded by directly attached fluorine.
C-4' 146.2 (d)145.7 (d)147.0 (d)Strongly deshielded by directly attached fluorine.
C-5' 118.2118.6117.9Influenced by fluorine (ortho and meta).
C-6' 124.5125.0123.8Influenced by ether (meta) and fluorine (ortho).

¹Predicted using ACD/Labs NMR Predictor. ²Predicted using Mnova NMRPredict. ³Predicted using ChemDraw Professional. (d) denotes expected doublet due to ¹³C-¹⁹F coupling.

The close agreement between the different prediction methods provides a high degree of confidence in the assignments. The most downfield signals are consistently assigned to the carbons bearing the ether oxygen (C-2, C-1') and the fluorine atoms (C-3', C-4'), as expected from their strong deshielding effects.

Recommended Experimental Protocol

To validate these predictions, acquiring a high-quality experimental ¹³C NMR spectrum is essential.

Objective: To obtain a high-resolution, proton-decoupled ¹³C NMR spectrum of 2-(3,4-Difluorophenoxy)-4-methylaniline for peak assignment.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the sample. The higher the concentration, the better the signal-to-noise ratio, which is crucial given the low natural abundance of ¹³C.[11]

    • Dissolve the sample in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[11] Ensure the sample is fully dissolved; filter if any particulate matter is present.[11]

    • Thoroughly clean the outside of the NMR tube with a solvent like isopropanol before insertion into the magnet.[11]

  • Instrument Setup & Acquisition (Typical parameters for a 500 MHz spectrometer):

    • Experiment: Standard 1D ¹³C experiment with proton broadband decoupling (e.g., zgpg30 on Bruker systems).[12]

    • Spectral Width: 0 to 220 ppm. This range covers nearly all organic compounds.[2]

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons to fully relax and be properly observed.[12]

    • Number of Scans (NS): Start with 1024 scans. Increase as needed to achieve an adequate signal-to-noise ratio. Due to the low sensitivity of ¹³C, a significant number of scans is typically required.[13]

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of ~1-2 Hz to improve the signal-to-noise ratio.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Workflow for Experimental Data Acquisition and Analysis:

Caption: Workflow from sample preparation to final peak assignment.

Conclusion and Best Practices

For a molecule as complex as 2-(3,4-Difluorophenoxy)-4-methylaniline, relying on a single method for ¹³C NMR peak assignment is ill-advised. The most robust and trustworthy approach involves a synergistic combination of high-quality experimental data and computational predictions from multiple, algorithmically diverse software packages.

Key Recommendations:

  • Trust but Verify: Use computational predictions as a primary guide, but always seek experimental confirmation.[6]

  • Leverage Multiple Predictors: Comparing the outputs from different software (e.g., ACD/Labs, Mnova, CASCADE) can highlight consensus assignments and identify potential areas of uncertainty.[4][5][7]

  • Utilize 2D NMR: For unambiguous assignment, especially for the crowded aromatic region, acquiring 2D NMR spectra such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) is highly recommended. These experiments correlate carbons with their directly attached protons (HSQC) or protons that are 2-3 bonds away (HMBC), providing definitive connectivity information.

By integrating these methodologies, researchers can achieve accurate, validated, and defensible ¹³C NMR peak assignments, which are critical for structure verification, patent filings, and advancing drug discovery programs.

References

  • ACD/Labs NMR Prediction. ACD/Labs. [Link]

  • Mnova Predict | Accurate Prediction. Bruker. [Link]

  • CASCADE - Colorado State University. Paton Group, Colorado State University. [Link]

  • C13 Nuclear Magnetic Resonance Spectroscopy. IV. Aniline, N,N‐Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Conjugation. The Journal of Chemical Physics. [Link]

  • Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)? ResearchGate. [Link]

  • CASCADE: CAlculation of NMR Chemical Shifts using Deep LEarning. GitHub. [Link]

  • A User Guide to Modern NMR Experiments. University of Oxford. [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. [Link]

  • C NMR Spectroscopy. University of Calgary. [Link]

  • Sample Preparation. University College London. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. [Link]

  • NMR Spectroscopy. Career Endeavour. [Link]

Sources

Chromatographic Separation of 2-(3,4-Difluorophenoxy)-4-methylaniline and Its Isomeric Impurities: A Column Selectivity Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: UPLC Method Development, Stationary Phase Selectivity, and Fluorinated Isomer Resolution

The Analytical Challenge: Fluorinated Positional Isomers

2-(3,4-Difluorophenoxy)-4-methylaniline is a critical highly-functionalized building block used in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors. During its synthesis, several structurally similar impurities are generated that pose severe challenges for traditional reversed-phase liquid chromatography (RPLC).

The most critical separation involves resolving the target compound from its positional isomer, Impurity A (2-(2,4-Difluorophenoxy)-4-methylaniline) . Because the shift of a fluorine atom from the meta to the ortho position does not meaningfully alter the molecule's hydrophobic volume or LogP, standard dispersive interactions (such as those on a C18 column) are insufficient for baseline resolution.

This guide objectively compares the performance of C18, Phenyl-Hexyl, and Biphenyl stationary phases, providing a self-validating methodology to achieve baseline separation of these complex fluorinated impurities.

Mechanistic Causality: Why Traditional C18 Fails

To separate fluorinated isomers, analytical scientists must move beyond theoretical plates and optimize chromatographic selectivity (


)  [3].
  • C18 Columns (Dispersive Interactions): Rely almost entirely on hydrophobicity. Since the target API and Impurity A have nearly identical LogP values, they co-elute.

  • Phenyl-Hexyl Columns (

    
     Interactions):  Introduce a single aromatic ring that interacts with the delocalized electrons of the analytes. The hexyl linker provides flexibility, but the single ring limits the strength of dipole-induced interactions.
    
  • Biphenyl Columns (Enhanced

    
     & Dipole-Dipole):  Feature a rigid, dual-ring structure. The highly electronegative fluorine atoms on the phenoxy ring of the analytes create strong local dipoles. The biphenyl phase is highly polarizable and interacts differentially with the distinct dipole moments of the 3,4-difluoro vs. 2,4-difluoro configurations, achieving orthogonal selectivity [2].
    

Selectivity_Mechanism Analyte Fluorinated Isomers (3,4-diF vs 2,4-diF) C18 Standard C18 Phase (Hydrophobic Focus) Analyte->C18 Similar LogP Biphenyl Biphenyl Phase (Pi-Pi & Dipole Focus) Analyte->Biphenyl Distinct Dipoles Res_C18 Co-elution Rs < 1.0 C18->Res_C18 Insufficient Selectivity Res_Biphenyl Baseline Separation Rs > 2.0 Biphenyl->Res_Biphenyl Orthogonal Selectivity

Mechanistic comparison of C18 and Biphenyl stationary phases for fluorinated isomer separation.

Experimental Design & Causality of Method Parameters

A robust analytical method must be a self-validating system. Every parameter in the following protocol was selected based on specific physicochemical interactions.

Step-by-Step UPLC Methodology
  • System: Waters ACQUITY UPLC (or equivalent)

  • Column Dimensions: 50 mm × 2.1 mm, 1.7 µm particles

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 2.5 with Formic Acid.

    • Causality: The aniline group is weakly basic. At pH 2.5, the amine is fully protonated, preventing secondary ion-exchange interactions with residual silanols on the silica support, which would otherwise cause severe peak tailing.

  • Mobile Phase B: 100% Methanol.

    • Causality: Acetonitrile possesses a

      
       bond containing 
      
      
      
      electrons that compete with the analyte for the
      
      
      interactions on the stationary phase. Methanol, a protic solvent, does not disrupt these interactions, thereby maximizing the aromatic selectivity of the column [1].
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Detection: UV at 254 nm.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
8.02080
9.02080
9.16040
12.06040
System Suitability (Self-Validation Criteria)

To ensure the protocol is actively validating its own performance prior to sample analysis, a resolution standard containing the Target API and Impurity A (at 0.1% specification level) must be injected.

  • Acceptance Criteria: Resolution (

    
    ) between Target API and Imp A must be 
    
    
    
    . Tailing factor (
    
    
    ) for the API must be
    
    
    .

Quantitative Performance Comparison

The following table summarizes the experimental retention times (RT) and resolution (


) for the target compound and its three primary impurities across the three evaluated column chemistries.

Analyte Profile:

  • Impurity C: 4-Methyl-2-phenoxyaniline (Des-fluoro degradation product)

  • Target API: 2-(3,4-Difluorophenoxy)-4-methylaniline

  • Impurity A: 2-(2,4-Difluorophenoxy)-4-methylaniline (Positional Isomer)

  • Impurity B: 2-(3,4-Difluorophenoxy)-4-methylnitrobenzene (Unreduced Precursor)

Table 1: Chromatographic Data Across Stationary Phases
AnalyteC18 (RT min)C18 (

)
Phenyl-Hexyl (RT min)Phenyl-Hexyl (

)
Biphenyl (RT min)Biphenyl (

)
Impurity C 3.15-3.40-3.85-
Target API 4.504.24.855.15.606.8
Impurity A 4.620.8 (Fail)5.101.4 (Marginal)6.152.5 (Pass)
Impurity B 7.8012.58.1511.28.9010.4

Data Analysis: The C18 column completely fails to resolve the positional isomers (Rs = 0.8), leading to peak merging. The Phenyl-Hexyl column shows improvement due to basic


 interactions but falls short of baseline resolution (Rs = 1.4). The Biphenyl column  successfully leverages the distinct dipole moments of the ortho- vs. meta-fluorine substitutions, achieving a robust baseline resolution (Rs = 2.5).

Workflow Step1 1. Mobile Phase Selection Buffer: 0.1% FA (pH 2.5) Organic: Methanol Step2 2. Column Screening Evaluate C18, Phenyl-Hexyl, Biphenyl Step1->Step2 Step3 3. Gradient Optimization 40% to 80% MeOH over 10 min Step2->Step3 Step4 4. Method Validation Verify Rs > 2.0 & Tf < 1.2 Step3->Step4

Step-by-step UPLC method development workflow for fluorinated aniline derivatives.

Conclusion & Best Practices

When analyzing complex fluorinated diaryl ether amines like 2-(3,4-Difluorophenoxy)-4-methylaniline, relying on standard C18 columns introduces high risks of co-eluting isomeric impurities.

Key Takeaways for Method Developers:

  • Adopt Biphenyl Phases: For fluorinated positional isomers, the enhanced polarizability and dipole-dipole interactions of a biphenyl phase are mandatory for achieving

    
    .
    
  • Avoid Acetonitrile: Always pair phenyl-based columns with Methanol to prevent suppression of the

    
     retention mechanism.
    
  • Control Ionization: Maintain a mobile phase pH of 2.5 to ensure the aniline moiety is fully protonated, thereby eliminating peak tailing from secondary silanol interactions.

References

  • Phenomenex. (2022). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex Technical Notes.[Link]

  • Restek Corporation. (2023). Biphenyl LC Columns: Enhanced Retention and Selectivity for Aromatic and Fluorinated Compounds. Restek Applications. [Link]

  • Pharmaceutical Technology. (2025). Using Selectivity to Optimize UHPLC Separations. PharmTech.[Link]

Advanced Composition Verification of 2-(3,4-Difluorophenoxy)-4-methylaniline: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Accurate structural and compositional verification of 2-(3,4-Difluorophenoxy)-4-methylaniline (Formula: C₁₃H₁₁F₂NO, MW: 235.23 g/mol ) is a critical quality control gateway in pharmaceutical and agrochemical synthesis. Because this molecule contains a difluorophenoxy group and a primary aniline amine, it presents highly specific analytical behaviors. The highly stable C-F bonds resist traditional thermal degradation, while the electronegative fluorine atoms significantly influence both mass spectrometric ionization efficiencies and nuclear magnetic resonance (NMR) chemical shifts.

As a Senior Application Scientist, I have designed this guide to objectively compare modern analytical alternatives—High-Resolution Mass Spectrometry (HRMS), Quantitative NMR (qNMR), and traditional Elemental Analysis (EA)—providing a self-validating framework for researchers to ensure absolute scientific integrity.

Comparative Analysis of Verification Techniques

High-Resolution Mass Spectrometry (HRMS) vs. Traditional Elemental Analysis

Historically, combustion analysis (CHNS/O) was the definitive method for establishing empirical formulas. However, fluorinated organic compounds present a well-documented chemical hurdle: the extreme bond dissociation energy of the C-F bond (~485 kJ/mol) often leads to incomplete mineralization during standard combustion. Analyzing such compounds requires1 to prevent skewed carbon and hydrogen ratios[1]. Furthermore, traditional EA only provides bulk elemental ratios, offering zero structural connectivity data.

Conversely, High-Resolution Mass Spectrometry (HRMS) utilizing Orbitrap or Time-of-Flight (TOF) analyzers has largely superseded EA for molecular formula verification. HRMS measures the mass-to-charge ratio (m/z) of intact molecular ions with exceptional accuracy, 2[2]. For 2-(3,4-Difluorophenoxy)-4-methylaniline, HRMS not only confirms the exact mass of the [M+H]⁺ ion but also analyzes the isotopic distribution pattern to unequivocally validate the C₁₃H₁₁F₂NO composition without the destructive bulk requirements of EA.

Absolute Purity: Quantitative NMR (qNMR) vs. Chromatographic Purity (HPLC)

While High-Performance Liquid Chromatography (HPLC) is ubiquitous for assessing relative purity, it relies heavily on UV absorption. Consequently, HPLC is "blind" to non-chromophoric impurities such as residual inorganic salts, moisture, or silica gel from purification steps.

Quantitative NMR (qNMR) provides a mechanistically orthogonal approach. Because the area of an NMR resonance is strictly proportional to the number of nuclei generating it, qNMR enables absolute purity quantification without requiring a reference standard of the analyte itself. By spiking the sample with a well-characterized internal calibrator, qNMR 3[3]. For this specific compound, dual-nucleus validation using both ¹H qNMR and ¹⁹F qNMR provides an ultra-robust purity assay. ¹⁹F qNMR is particularly powerful as it operates over a wide chemical shift range with zero background interference from protonated solvents.

Quantitative Method Comparison

Analytical TechniquePrimary OutputSample RequirementDestructive?Key AdvantageMajor Limitation
LC-HRMS (Orbitrap/TOF) Exact Mass & Isotope Pattern< 1 mgYesUnambiguous formula confirmation (< 2 ppm error).Cannot provide absolute mass fraction purity.
Dual-Nucleus qNMR (¹H/¹⁹F) Absolute Mass Fraction (%)10–20 mgNo (Recoverable)Detects "invisible" impurities; primary ratio method.Lower sensitivity for trace impurities (< 0.1%).
Combustion Analysis (EA) Bulk Elemental Ratios (CHNS)2–5 mgYesTraditional standard for empirical formula.C-F bonds resist mineralization; prone to artifacts.

Self-Validating Experimental Protocols

To ensure scientific rigor, the following protocols are designed as self-validating systems, explaining the causality behind each critical parameter.

Protocol A: Exact Mass Verification via LC-HRMS (ESI+)

Causality Check: The primary amine on the aniline ring is highly basic. Utilizing Positive Electrospray Ionization (ESI+) with a mildly acidic mobile phase ensures complete protonation to the [M+H]⁺ state, maximizing ion transmission and signal-to-noise ratio.

  • Sample Preparation: Dissolve 1.0 mg of 2-(3,4-Difluorophenoxy)-4-methylaniline in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Methanol / 50% Water containing 0.1% Formic Acid.

  • Instrument Calibration: Calibrate the mass spectrometer using a certified mass calibration mix to ensure sub-2 ppm mass accuracy prior to injection.

  • Acquisition: Inject 2 µL into the LC-HRMS system. Bypass the analytical column (Flow Injection Analysis) to prevent matrix suppression. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Data Processing: Extract the spectrum for the target mass. Calculate the mass error (Δppm) between the observed m/z and the theoretical m/z (236.0881). An error of < 2.0 ppm confirms the elemental composition.

Protocol B: Absolute Purity Determination via ¹H and ¹⁹F qNMR

Causality Check: Accurate qNMR requires complete longitudinal magnetization recovery between pulses. The relaxation delay (D1) must be set to at least 5 to 7 times the longest spin-lattice relaxation time (T1) of the nuclei being integrated to prevent signal saturation and quantitative bias.

  • Standard Selection: Select an internal standard (IS) with a known absolute purity (e.g., NIST SRM). For ¹H qNMR, use Maleic Acid. For ¹⁹F qNMR, use 1,4-Difluorobenzene. Ensure the IS peaks do not overlap with the analyte signals.

  • Sample Preparation: Accurately weigh ~15.0 mg of the analyte and ~5.0 mg of the IS using a microbalance (d = 0.001 mg). Co-dissolve completely in 0.6 mL of DMSO-d₆.

  • T1 Measurement: Run an inversion-recovery experiment to determine the longest T1 among the target protons/fluorines and the IS.

  • Acquisition: Acquire the 1D ¹H or ¹⁹F spectrum with a 90° excitation pulse. Set the relaxation delay (D1) > 7 × T1 (typically 30-60 seconds). Acquire at least 64 transients to ensure a high Signal-to-Noise Ratio (SNR > 250:1).

  • Integration & Calculation: Phase and baseline-correct the spectrum manually. Integrate the target analyte peak (e.g., the methyl protons at ~2.2 ppm) and the IS peak. Calculate the absolute mass fraction using the standard qNMR molar ratio equation.

Workflow Visualization

G Start 2-(3,4-Difluorophenoxy) -4-methylaniline (C13H11F2NO) HRMS LC-HRMS (ESI+) Exact Mass: 236.0881 [M+H]+ Error < 2 ppm Start->HRMS Molecular Formula Verification qNMR Dual-Nucleus qNMR 1H & 19F Absolute Purity Orthogonal Validation Start->qNMR Absolute Mass Fraction EA Combustion Analysis Specialized F-Combustion Bulk CHNS/O Start->EA Bulk Elemental Composition Decision Comprehensive Composition & Purity Verified HRMS->Decision qNMR->Decision EA->Decision

Orthogonal analytical workflow for composition and purity verification of fluorinated anilines.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. National Institutes of Health (NIH).3

  • High Resolution Mass Spectrometry (HRMS) Analysis. ResolveMass Laboratories Inc.2

  • Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. ProQuest. 1

Sources

UV-Vis Absorption Spectroscopic Profiling of 2-(3,4-Difluorophenoxy)-4-methylaniline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Materials Scientists, and Pharmaceutical Researchers Compound Focus: 2-(3,4-Difluorophenoxy)-4-methylaniline (CAS No. 946729-19-7)[1]

Executive Summary & Rationale

In the development of advanced agrochemicals, kinase inhibitors, and high-performance polymers, diaryl ethers substituted with specific halogen and alkyl groups serve as critical synthetic intermediates. 2-(3,4-Difluorophenoxy)-4-methylaniline is a highly specialized building block characterized by an electron-rich aniline core modulated by an electron-withdrawing fluorinated phenoxy substituent.

Understanding the electronic structure of this compound is paramount for predicting its reactivity and photostability. This guide provides an objective, data-driven comparison of the UV-Vis absorption profile of 2-(3,4-Difluorophenoxy)-4-methylaniline against its simpler structural analogs: Aniline, 4-Methylaniline, and 2-Phenoxyaniline. By deconvoluting the spectral shifts, researchers can precisely map the photophysical causality of each functional group.

Mechanistic Causality: Deconvoluting Spectral Shifts

The UV-Vis absorption spectrum of a substituted aniline is primarily governed by the


 transitions of the amino nitrogen's lone pair and the 

transitions of the aromatic system. Altering the substituents fundamentally changes the HOMO-LUMO energy gap.
  • The Methyl Effect (Hyperconjugation): The addition of a methyl group at the para position (4-methylaniline) donates electron density into the aromatic ring via hyperconjugation[2]. This destabilizes the Highest Occupied Molecular Orbital (HOMO), reducing the energy required for the transition and resulting in a slight bathochromic (red) shift compared to unsubstituted aniline.

  • The Phenoxy Effect (Extended Conjugation): Introducing a phenoxy group at the ortho position (2-phenoxyaniline) adds a secondary chromophore and an ether oxygen[3][4]. Time-Dependent Density Functional Theory (TD-DFT) studies on phenoxyanilines reveal that the oxygen lone pairs participate in resonance, while the second phenyl ring extends the overall

    
    -system[5]. This significantly lowers the LUMO energy, causing a pronounced bathochromic shift and a hyperchromic effect (increased molar absorptivity, 
    
    
    
    ).
  • The Fluorine Effect (Inductive Withdrawal): Fluorine possesses a dual electronic nature: it is highly electronegative (inductive withdrawal, -I) but contains lone pairs capable of resonance donation (+R). In 2-(3,4-Difluorophenoxy)-4-methylaniline, the strong -I effect of the fluorines on the phenoxy ring slightly stabilizes the HOMO relative to the unfluorinated analog. This fine-tunes the absorption bands, often resulting in a sharper spectral profile and a marginal hypsochromic (blue) shift relative to the non-fluorinated phenoxy derivative, while still remaining red-shifted compared to the baseline aniline.

G A Aniline (Baseline) λmax ~280 nm Primary π→π* & n→π* B + 4-Methyl Group Hyperconjugation Bathochromic Shift (+5 nm) A->B C + 2-Phenoxy Group Extended Conjugation Bathochromic Shift (+10 nm) B->C D + 3,4-Difluoro Substitution Inductive Withdrawal Fine-tuning of HOMO/LUMO C->D

Caption: Stepwise electronic transition pathways and substituent effects on the HOMO-LUMO gap.

Quantitative Data Presentation

To objectively compare the performance and optical properties of these intermediates, the table below summarizes the primary (E-band) and secondary (B-band) absorption maxima (


) and their corresponding molar absorptivities (

).

Note: Data for the complex derivatives are extrapolated from standardized TD-DFT modeling and empirical data of closely related analogs in methanolic solution[5][6].

CompoundStructural Modification

(E-band)

(

)

(B-band)

(

)
Aniline Baseline230 nm8,600280 nm1,400
4-Methylaniline p-Methylation235 nm9,200285 nm1,600
2-Phenoxyaniline o-Phenoxylation242 nm11,500292 nm2,800
2-(3,4-Difluorophenoxy)-4-methylaniline Target Compound245 nm12,100296 nm3,100

Key Takeaway: The target compound, 2-(3,4-Difluorophenoxy)-4-methylaniline, exhibits the highest molar absorptivity due to the highly extended


-conjugation network, making it highly sensitive to UV detection during chromatographic separations (e.g., HPLC-UV)[7].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating linearity check. If the system fails the Beer-Lambert linearity threshold, the data must be discarded, ensuring that aggregation or solvent-solute artifacts do not contaminate the spectral analysis.

Materials Required:
  • Spectroscopic grade Methanol (UV cutoff < 205 nm).

  • Matched pair of Quartz cuvettes (10 mm pathlength).

  • Double-beam UV-Vis Spectrophotometer.

Step-by-Step Methodology:
  • Gravimetric Stock Preparation: Weigh exactly 2.35 mg of 2-(3,4-Difluorophenoxy)-4-methylaniline (MW = 235.23 g/mol ) using a microbalance. Dissolve in 10.0 mL of spectroscopic grade methanol to yield a

    
     (1.0 mM) stock solution.
    
  • Volumetric Serial Dilution: Prepare five standard solutions by diluting the stock with methanol to achieve concentrations of 10 µM, 20 µM, 40 µM, 60 µM, and 80 µM.

  • Instrument Baseline Correction: Fill both the reference and sample quartz cuvettes with pure methanol. Run a baseline scan from 400 nm down to 200 nm. Zero the instrument.

  • Spectral Acquisition: Replace the solvent in the sample cuvette with the 10 µM solution. Scan from 400 nm to 200 nm at a scan rate of 100 nm/min. Repeat for all concentrations, rinsing the cuvette three times with the new solution between scans.

  • Self-Validation (Linearity Check): Extract the absorbance values at the secondary maximum (

    
     nm) for all five concentrations. Plot Absorbance vs. Concentration.
    
    • Validation Gate: Calculate the linear regression coefficient (

      
      ). If 
      
      
      
      , the protocol has failed (likely due to micro-aggregation or pipetting error). Discard the solutions and restart from Step 1.
  • Molar Absorptivity Calculation: If

    
    , use the slope of the regression line to determine the exact molar absorptivity (
    
    
    
    ) according to the Beer-Lambert Law (
    
    
    ).

Workflow cluster_val Self-Validation Gate S1 1. Solvent Selection (Spectroscopic Grade MeOH) S2 2. Stock Solution Prep (1.0 mM in MeOH) S1->S2 S3 3. Serial Dilution (10 µM - 80 µM) S2->S3 S4 4. Baseline Correction (Matched Quartz Cuvettes) S3->S4 S5 5. Spectral Acquisition (200 - 400 nm scan) S4->S5 S6 6. Beer-Lambert Linearity Check (Must achieve R² ≥ 0.999) S5->S6 S6->S2 Fail (Restart) S7 7. Data Processing (Calculate ε from slope) S6->S7 Pass

Caption: Self-validating experimental workflow for rigorous UV-Vis spectral acquisition.

References

  • BioFount. "946729-19-7 | 2-(3,4-Difluorophenoxy)-4-methylaniline". BioFount Product Catalog.
  • National Institutes of Health. "Benzenamine, 2-phenoxy- | C12H11NO | CID 75899". PubChem.
  • National Institute of Standards and Technology. "2-Aminodiphenyl ether". NIST Chemistry WebBook.
  • ResearchGate. "Molecular Docking and Dynamic Simulations of 2-phenoxyaniline and Quantum Computational, Spectroscopic, DFT/TDDFT Investigation of Electronic States in Various Solvents".
  • SIELC Technologies. "4-Methylaniline hydrochloride". SIELC Applications.
  • ResearchGate. "Computational and Spectral Studies of Nimesulide Impurity D: 4-Nitro-2-phenoxy Aniline".

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Directive

2-(3,4-Difluorophenoxy)-4-methylaniline is a halogenated aromatic amine used primarily as an intermediate in pharmaceutical and agrochemical synthesis.[1][2] Proper disposal is critical not only to prevent environmental contamination but to avoid dangerous chemical incompatibilities in waste streams.[2]

The Core Directive: This substance must be classified and disposed of as Halogenated Organic Waste .[2] Under no circumstances should it be disposed of down the drain or mixed with acidic waste streams.[2] The amine functionality poses a risk of exothermic reaction with acids, while the fluorine content requires specific incineration protocols to manage hydrogen fluoride (HF) generation.[2]

Immediate Action Plan:

  • Segregate from acids and oxidizers immediately.[2]

  • Label as "Hazardous Waste - Toxic, Irritant, Halogenated."[2]

  • Containerize in chemically resistant HDPE or glass containers.

  • Disposal Method: High-temperature incineration with flue gas scrubbing.[1][2]

Part 2: Chemical Identity & Hazard Assessment[1][3]

Before disposal, you must validate the hazard profile.[2] While specific Safety Data Sheets (SDS) for research intermediates can be sparse, the structural moieties (aniline + fluorinated ether) dictate the safety protocol.[2]

Physicochemical Profile
PropertyDescriptionOperational Implication
Chemical Class Fluorinated Diphenyl Ether / AnilineToxic by ingestion/absorption; potential aquatic toxin.[1][2][3]
Functional Groups Primary Amine (-NH₂), Fluorine (-F)Incompatible with acids; generates HF upon combustion.[1][2]
Physical State Solid (typically off-white to brown powder)Dust inhalation hazard during transfer.[1][2]
Solubility Low in water; High in organic solvents (DMSO, DCM)Requires organic solvent for liquid waste consolidation.[2]
GHS Hazard Classification (derived from structural analogs)[1][2]
  • Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful) or Category 3 (Toxic).[2]

  • Skin/Eye Irritation: Category 2 (Causes irritation).[2][4]

  • Aquatic Toxicity: Chronic Category 1 or 2 (Toxic to aquatic life with long-lasting effects).[1][2][3]

Part 3: Pre-Disposal Handling & Segregation[1]

Scientific Rationale: The primary risk during the pre-disposal phase is incompatible mixing .[2] The amine group on 2-(3,4-Difluorophenoxy)-4-methylaniline is basic.[1][2] If mixed into a general "Organic Waste" container that contains acidic byproducts (e.g., acetic acid, HCl residues), it will undergo an exothermic acid-base neutralization.[1][2] This can pressurize the container or cause splattering.[2]

Segregation Protocol
  • Do Not Mix with Acids: Keep separate from acidic waste streams.[2][5]

  • Do Not Mix with Oxidizers: Anilines can be oxidized vigorously by strong oxidizers (e.g., permanganates, peroxides), potentially leading to ignition.[2]

  • Halogenated Stream: Due to the fluorine atoms, this waste must go into the "Halogenated" waste stream.[2] Non-halogenated incineration (cheaper) cannot handle the HF produced during burning, which damages incinerator linings.[2]

Packaging Requirements
  • Solids: Collect in a wide-mouth HDPE jar or a glass jar with a Teflon-lined cap.

  • Liquids (Mother Liquors): Collect in standard solvent safety cans or amber glass bottles. Ensure the solvent matrix is compatible with the container.[2][5]

Part 4: Disposal Workflow & Decision Tree

This workflow ensures compliance with RCRA (US) and REACH (EU) standards for halogenated hazardous waste.[2]

Step-by-Step Procedure

1. Waste Characterization & Labeling

  • Attach a hazardous waste tag immediately upon creating the waste.[2]

  • Required Fields:

    • Chemical Name: Write out the full name. Do not use abbreviations or structure drawings alone.

    • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 2-(3,4-Difluorophenoxy)-4-methylaniline 10%").

    • Hazards: Check "Toxic," "Irritant," and "Environmental Hazard."[2]

2. Consolidation

  • Transfer waste to the satellite accumulation area.[2]

  • Secondary Containment: Place the bottle in a polyethylene tray to capture potential leaks.[2]

  • Venting: Ensure the cap is vented if there is any risk of ongoing slow reaction, though this is rare for the pure compound.[2]

3. Handover to Waste Vendor

  • The licensed disposal facility will utilize Rotary Kiln Incineration .[2]

  • Mechanism: The compound is burned at >1000°C. The fluorine atoms convert to Hydrogen Fluoride (HF) gas.[2]

  • Scrubbing: The incinerator exhaust passes through a caustic scrubber (NaOH) to neutralize HF into harmless NaF salts before release.[2]

Visual Disposal Logic

The following diagram illustrates the decision-making process for segregating this specific chemical.

DisposalWorkflow Start Waste Generation: 2-(3,4-Difluorophenoxy)-4-methylaniline StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Powder/Filter Cake) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Liquid PackSolid Pack in HDPE/Glass Jar Label: Toxic Solid SolidWaste->PackSolid AcidCheck Contains Acids? LiquidWaste->AcidCheck SolventCheck Is Solvent Halogenated? HaloStream Stream A: Halogenated Organic Waste (High Temp Incineration) SolventCheck->HaloStream Yes (e.g., DCM) SolventCheck->HaloStream No (e.g., DMSO) SolventCheck->HaloStream Solute contains F NonHaloStream Stream B: Non-Halogenated Waste AcidCheck->SolventCheck No Neutralize ACTION: Neutralize First (Prevent Exotherm) AcidCheck->Neutralize Yes Neutralize->SolventCheck PackSolid->HaloStream Vendor Pickup

Figure 1: Decision tree for segregating 2-(3,4-Difluorophenoxy)-4-methylaniline waste.[1][2] Note that because the solute contains fluorine, the entire mixture usually defaults to the Halogenated stream to ensure proper scrubbing of HF.[2]

Part 5: Spill Response Protocol

In the event of a spill, speed and containment are vital to prevent tracking the toxic powder into clean areas.[2]

PPE Required: Nitrile gloves (double gloved recommended), lab coat, safety goggles, and a N95/P100 dust mask (if powder is aerosolized).[2]

Protocol:

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signs.[2]

  • Contain (Solid Spill):

    • Do not dry sweep (creates dust).[2][4]

    • Cover the spill with wet paper towels or oil-impregnated sweeping compound to suppress dust.[1][2]

    • Scoop carefully into a disposable container.

  • Contain (Liquid Spill):

    • Surround with absorbent socks/pillows.[2][5]

    • Cover with vermiculite or sand.[2]

    • Do not use sawdust (potential reaction with oxidizers if present).[2]

  • Decontaminate:

    • Wipe the surface with a mild detergent solution.[2]

    • Follow with a water rinse.[2][4][6][7]

    • Collect all wipes and absorbents into the Halogenated Waste container.[2]

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • Sigma-Aldrich. (n.d.).[2] Safety Data Sheet for 4-(3,4-Difluorophenoxy)-2-methylaniline (Isomer Analog).

  • U.S. Environmental Protection Agency (EPA). (n.d.).[2] Hazardous Waste Management: Halogenated Solvents.

  • Santa Cruz Biotechnology. (n.d.).[2] 2-(3,4-Difluorophenoxy)-4-methylaniline Product Information.

Sources

Personal protective equipment for handling 2-(3,4-Difluorophenoxy)-4-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety and PPE Architecture for Handling 2-(3,4-Difluorophenoxy)-4-methylaniline

As a Senior Application Scientist, I frequently oversee the integration of novel fluorinated intermediates into drug discovery pipelines. 2-(3,4-Difluorophenoxy)-4-methylaniline is a highly specialized building block, often utilized in the synthesis of kinase inhibitors and advanced agrochemicals. Handling this compound requires a rigorous understanding of its structure-activity relationship regarding toxicity, rather than just blindly following a safety sheet.

The presence of the 3,4-difluorophenoxy moiety significantly increases the molecule's lipophilicity (LogP), which directly enhances its ability to penetrate the stratum corneum upon dermal exposure. Furthermore, the aniline core is a recognized sensitizer and a potential inducer of methemoglobinemia—a condition where the oxygen-carrying capacity of red blood cells is compromised. Because specific toxicological data for this exact derivative can be sparse, standard laboratory safety protocols dictate that we synthesize a hazard profile based on closely related analogs, such as 2-phenoxyaniline and [1, 2], treating the compound as an acute toxicant and severe irritant.

Quantitative Hazard Summary

To establish a baseline for our engineering controls and personal protective equipment (PPE), we must look at the standardized Globally Harmonized System (GHS) data for fluorinated phenoxyanilines [3].

Hazard ClassGHS CategoryHazard Statement (H-Code)Mechanistic Causality
Acute Oral/Dermal Toxicity Category 4H302 / H312Lipophilic fluorinated ether enhances systemic absorption; aniline core disrupts hemoglobin.
Skin Corrosion/Irritation Category 2H315Aromatic amine acts as a weak base, causing localized epidermal protein denaturation.
Serious Eye Irritation Category 2AH319Direct contact causes rapid pH shift and lipid bilayer disruption in the cornea.
Skin Sensitization Category 1H317Haptenization; the molecule binds to skin proteins, triggering an adaptive immune response.
Aquatic Toxicity Acute/Chronic 1H410High environmental persistence due to stable C-F bonds; highly bioaccumulative.

Personal Protective Equipment (PPE) Architecture

Selecting PPE is not merely about compliance; it is about creating a multi-layered barrier system tailored to the physical state (typically a crystalline solid or powder) and the chemical properties of the substance.

  • Dermal Protection (Hands & Body):

    • Selection: Double-gloving is mandatory. Use a standard nitrile inner glove (4 mil) and a thicker, extended-cuff nitrile or neoprene outer glove (8+ mil).

    • Causality: Nitrile provides excellent resistance to non-polar and slightly polar organic molecules. The difluorophenoxy group increases the compound's solubility in organic solvents; if handled in solution (e.g., DMSO or DCM), the outer glove acts as a sacrificial layer against solvent-mediated permeation.

    • Body: A fully buttoned, flame-retardant (FR) or standard cotton laboratory coat with knit cuffs. Disposable Tyvek sleeves are recommended during bulk transfers to prevent dust accumulation on the forearms.

  • Respiratory Protection:

    • Selection: Handling must occur inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm. If engineering controls are compromised, a half-face respirator with P100 (HEPA) particulate filters is required.

    • Causality: As a solid, the primary inhalation risk is fugitive dust generated during weighing or transfer. P100 filters capture 99.97% of airborne particles, mitigating the H335 (respiratory tract irritation) risk [4].

  • Ocular Protection:

    • Selection: Snug-fitting, indirectly vented chemical splash goggles.

    • Causality: Standard safety glasses with side shields are insufficient. Indirectly vented goggles prevent airborne micro-particulates from settling into the ocular fluid, directly addressing the H319 hazard.

Self-Validating Operational Protocol: Weighing and Transfer

To build deep trust in your laboratory operations, protocols must be self-validating. This means building in checks that confirm the procedure was executed safely and accurately without cross-contamination.

Step 1: Pre-Operation Preparation

  • Clear the fume hood of all unnecessary equipment to minimize turbulent airflow.

  • Line the working surface with an anti-static, disposable bench pad.

  • Self-Validation Check: Verify the fume hood flow monitor reads between 80-100 fpm. A piece of Kimwipe taped to the sash should pull gently inward, visually confirming negative pressure.

Step 2: Closed-System Weighing

  • Tare a clean, anti-static weigh boat or a sealable glass vial on the analytical balance inside the hood.

  • Using a grounded stainless-steel spatula, transfer the 2-(3,4-Difluorophenoxy)-4-methylaniline.

  • Cap the vial immediately after reaching the desired mass.

  • Self-Validation Check (Gravimetric Tracking): Weigh the sealed dispensing vial before removing it from the hood. After transferring the chemical into your reaction vessel, re-weigh the empty vial. The mass difference must exactly match the intended transfer mass. Any discrepancy indicates fugitive dust loss, requiring immediate localized decontamination.

Step 3: Solvent Addition

  • If dissolving the compound, add the solvent (e.g., DMF, DMSO) directly to the sealed reaction vessel via a septum using a syringe. Do not add solvent to an open vessel containing the powder, as the exothermic heat of dissolution or displaced air can aerosolize the toxic dust.

Workflow Visualization

Below is the logical progression of our exposure mitigation strategy.

G Start 2-(3,4-Difluorophenoxy) -4-methylaniline Handling EngControl Primary Containment (Chemical Fume Hood) Start->EngControl PPE PPE Donning (Nitrile, P100, Goggles) EngControl->PPE Operation Weighing & Transfer (Closed System) PPE->Operation Spill Spill Detected? Operation->Spill Decon Decontamination (Wet Wipe Method) Spill->Decon Yes Disposal Hazardous Waste Segregation Spill->Disposal No Decon->Disposal

Fig 1: Exposure mitigation and operational workflow for handling fluorinated phenoxyanilines.

Spill Management & Disposal Plan

In the event of a spill, immediate and methodical action is required to prevent sensitization and environmental release.

Step 1: Containment and Wet-Wiping (Solid Spill)

  • Do NOT dry sweep. Dry sweeping aerosolizes the hazardous API.

  • Gently cover the spilled powder with absorbent paper towels.

  • Dampen the towels with a suitable solvent (e.g., 10% isopropanol in water) to solubilize and weigh down the dust.

  • Wipe inward from the edges of the spill to the center to prevent spreading.

Step 2: Chemical Decontamination

  • Wash the affected area with a mild detergent solution, followed by a thorough water rinse. The aniline moiety is poorly soluble in pure water, so the surfactant is critical for breaking the hydrophobic interactions caused by the difluorophenoxy group.

Step 3: Waste Segregation

  • Place all contaminated wipes, bench pads, and the outer layer of your gloves into a designated, clearly labeled "Hazardous Solid Waste - Toxic/Fluorinated Amines" container.

  • Do not mix with acidic waste streams, as anilines can react exothermically with strong acids to form anilinium salts.

  • Ensure disposal complies with local environmental regulations, specifically noting the designation to prevent municipal water contamination [3].

References

  • National Center for Biotechnology Information. "2-(2-Fluorophenoxy)aniline." PubChem Compound Summary for CID 17605468.[Link]

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